molecular formula C7H7ClN2O2 B581859 Methyl 4-amino-6-chloropyridine-2-carboxylate CAS No. 1235475-17-8

Methyl 4-amino-6-chloropyridine-2-carboxylate

Cat. No.: B581859
CAS No.: 1235475-17-8
M. Wt: 186.595
InChI Key: VTKRZCSODFXSCT-UHFFFAOYSA-N
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Description

Methyl 4-amino-6-chloropyridine-2-carboxylate is a versatile chemical building block in scientific research, particularly in medicinal and agricultural chemistry. Its value stems from the strategic positioning of reactive sites on the pyridine core, which allow for sequential functionalization to create complex target molecules. In pharmaceutical research, this scaffold is instrumental in the design and synthesis of novel antimycobacterial compounds . It serves as a key precursor to diamino phenyl chloropicolinate fettered carboxamides, which have demonstrated promising in vitro activity against Mycobacterium tuberculosis H37Rv, the causative agent of tuberculosis . Some derivatives exhibit low cytotoxicity and minimum inhibitory concentration (MIC) values comparable to first-line drugs, making them candidates for future preclinical development . The chloropicolinate moiety is also a critical structural feature in the exploration of other chemotypes with potentially novel mechanisms of action against resistant bacterial strains . Simultaneously, this compound is a foundational intermediate in the discovery and production of advanced auxin-type herbicides . The 4-aminopicolinate structure is a known pharmacophore in the development of potent weed control agents, such as Arylex™ active and Rinskor™ active . Researchers utilize this ester to synthesize analogues that act by mimicking plant growth hormones, leading to the effective control of broadleaf weeds in various crops . Its application in this domain highlights its role in addressing challenges in agricultural productivity.

Properties

IUPAC Name

methyl 4-amino-6-chloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-12-7(11)5-2-4(9)3-6(8)10-5/h2-3H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKRZCSODFXSCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CC(=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70704402
Record name Methyl 4-amino-6-chloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235475-17-8
Record name Methyl 4-amino-6-chloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 4-amino-6-chloropyridine-2-carboxylate physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of Methyl 4-amino-6-chloropyridine-2-carboxylate

This guide provides a comprehensive technical overview of the physical and chemical properties of this compound, a key building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to offer field-proven insights into property determination, data interpretation, and safe handling.

Compound Identification and Structural Overview

This compound is a substituted picolinate ester. Its structure, featuring an amino group, a chloro substituent, and a methyl ester on a pyridine ring, makes it a versatile intermediate for creating more complex molecular architectures, particularly in the synthesis of pharmacologically active compounds.

Key Identifiers:

  • Chemical Name: this compound

  • CAS Number: 1235475-17-8[1][2]

  • Molecular Formula: C₇H₇ClN₂O₂[1]

  • Molecular Weight: 186.60 g/mol [1]

G cluster_0 Physical Property Characterization Workflow A Receive & Log Sample B Visual Inspection (Appearance, Color) A->B Initial Check C Melting Point Determination (Capillary Method) B->C For Solids D Solubility Screening (Common Solvents) C->D E Spectroscopic Analysis (NMR, IR, MS) D->E F Chromatographic Purity (HPLC/UPLC) E->F Identity Confirmed G Data Compilation & Report F->G Purity Assessed

Caption: Standard workflow for physical property characterization.

Visual Inspection
  • Objective: To determine the physical state, color, and form of the compound.

  • Procedure:

    • Place a small amount of the sample on a clean, white watch glass.

    • Observe under adequate lighting against a white background.

    • Record the state (e.g., crystalline solid, amorphous powder), color, and any other notable features (e.g., hygroscopic nature).

  • Causality: This initial, simple step can provide immediate clues about purity. A non-uniform color or the presence of clumps in a supposedly crystalline solid may indicate impurities or degradation.

Melting Point Determination (Capillary Method)
  • Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs. A narrow melting range is a strong indicator of high purity.

  • Procedure:

    • Ensure the sample is completely dry by placing it under a high vacuum for several hours.

    • Load a small amount of the finely powdered sample into a capillary tube, tapping gently to pack the material to a height of 2-3 mm.

    • Place the capillary tube in a calibrated melting point apparatus.

    • Heat the apparatus rapidly to a temperature about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting point is reported as the range T₁-T₂.

  • Trustworthiness: Calibration of the apparatus with certified standards (e.g., caffeine, vanillin) is mandatory for ensuring the accuracy of the measurements.

Solubility Determination
  • Objective: To qualitatively assess the solubility in a range of common laboratory solvents.

  • Procedure:

    • Add approximately 10 mg of the compound to a series of small test tubes.

    • To each tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, DMSO, ethyl acetate, hexane).

    • Agitate the tubes at room temperature for 1-2 minutes.

    • Observe and classify the solubility as: soluble, partially soluble, or insoluble.

  • Causality: The solubility profile is dictated by the molecule's polarity. The presence of both polar (amine, ester) and non-polar (chlorinated aromatic ring) features suggests moderate solubility in a range of polar aprotic and protic solvents. This information is crucial for selecting appropriate solvents for reactions, purification, and analytical sample preparation.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care. The following information is derived from available safety data. [1]

  • GHS Pictograms: Warning

  • Signal Word: Warning [1]* Hazard Statements:

    • H302: Harmful if swallowed. [1] * H315: Causes skin irritation. [1] * H319: Causes serious eye irritation. [1] * H335: May cause respiratory irritation. [1]* Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [1] * P280: Wear protective gloves/protective clothing/eye protection/face protection. [1] * P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. [1] * P302+P352: IF ON SKIN: Wash with plenty of water. [1] * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [1] Handling Recommendations:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. [3]* Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. * Ensure that an eyewash station and safety shower are readily accessible. [3]

References

  • Amaybio. (n.d.). This compound. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Methyl 4-amino-6-chloropyridine-2-carboxylate (CAS No. 1235475-17-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Reagent

Methyl 4-amino-6-chloropyridine-2-carboxylate is a substituted pyridine derivative that holds potential as a versatile building block in medicinal chemistry and materials science. Its unique arrangement of an amino group, a chloro substituent, and a methyl ester on the pyridine core presents multiple avenues for synthetic elaboration. This guide aims to provide a comprehensive technical overview of this compound, drawing from available data and the established principles of heterocyclic chemistry. It is important to note that while this compound is commercially available, detailed peer-reviewed literature on its specific synthesis and reactivity is not extensively documented. Therefore, this guide will also extrapolate potential synthetic utility based on the known reactivity of analogous structures, providing a predictive framework for its application in research and development.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic compound with the molecular formula C₇H₇ClN₂O₂ and a molecular weight of 186.60 g/mol .[1][2] Its structure features a pyridine ring substituted with key functional groups that dictate its chemical behavior.

PropertyValueSource
CAS Number 1235475-17-8[1][2]
Molecular Formula C₇H₇ClN₂O₂[1][2]
Molecular Weight 186.60 g/mol [1][2]
Purity Typically ≥95%[2]

Spectroscopic Characterization: A Predictive Overview

Although specific spectra for this compound are not publicly available, we can predict the key features based on its structure. Researchers acquiring this compound should perform their own analytical characterization for verification.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the amine protons, and the methyl ester protons. The chemical shifts and coupling constants of the aromatic protons would be indicative of their positions relative to the electron-donating amino group and the electron-withdrawing chloro and carboxylate groups.

  • ¹³C NMR: The carbon NMR spectrum would reveal signals for the carbonyl carbon of the ester, the aromatic carbons of the pyridine ring, and the methyl carbon of the ester. The positions of the aromatic carbon signals would be influenced by the electronic effects of the substituents.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (186.60 g/mol ), with a characteristic isotopic pattern due to the presence of a chlorine atom.

Synthesis and Manufacturing

  • Chlorination and Amination of a Pyridine-2-carboxylate Precursor: A common approach in pyridine chemistry involves the selective functionalization of the pyridine ring. A potential route could start with a substituted pyridine-2-carboxylic acid, followed by esterification, chlorination, and amination steps. The order and specific reagents for these steps would be crucial for achieving the desired substitution pattern.

  • Ring Formation/Cyclization Reactions: Another possibility involves the construction of the substituted pyridine ring from acyclic precursors. This approach can offer good control over the placement of substituents.

It is important to emphasize that these are hypothetical pathways, and process development would be required to establish a viable and scalable synthesis. The compound is available from several chemical suppliers who likely have proprietary synthesis methods.[1][3][4][5]

Chemical Reactivity and Synthetic Utility

The synthetic potential of this compound lies in the reactivity of its key functional groups: the chlorine atom, the amino group, and the methyl ester. The chlorine atom at the 6-position is particularly significant as it is analogous to a 2-chloropyridine, a well-studied reactive handle in organic synthesis.

Nucleophilic Aromatic Substitution (SNA)

The chlorine atom on the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide variety of nucleophiles at the 6-position.

G reagent This compound product 6-Substituted Pyridine Derivative reagent->product Base nucleophile Nucleophile (Nu-H) (e.g., R-NH₂, R-OH, R-SH) nucleophile->product G reagent This compound product 6-Aryl/Heteroaryl Pyridine Derivative reagent->product Pd Catalyst, Base boronic_acid Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) boronic_acid->product

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl 4-amino-6-chloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

The structural framework of Methyl 4-amino-6-chloropyridine-2-carboxylate, with its unique substitution pattern on the pyridine ring, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming its synthesis, assessing its purity, and elucidating its role in subsequent chemical transformations. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a detailed interpretation based on first principles and comparative analysis with related molecules.

Molecular Structure and Spectroscopic Overview

The structure of this compound is presented below. The strategic placement of an amino group, a chloro group, and a methyl carboxylate group on the pyridine core dictates the electronic environment of each atom, which in turn governs its spectroscopic behavior.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl ester protons. The chemical shifts are influenced by the electronic effects of the substituents. The electron-donating amino group will shield the ring protons, while the electron-withdrawing chloro and carboxylate groups will deshield them.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.0 - 7.2Singlet1HH-5The proton at C5 is expected to be a singlet as it has no adjacent protons. Its chemical shift is influenced by the adjacent chloro and amino groups.
~6.5 - 6.7Singlet1HH-3The proton at C3 is also a singlet and is expected to be upfield due to the shielding effect of the adjacent amino group.
~6.0 - 6.5Broad Singlet2H-NH₂The amino protons typically appear as a broad singlet and their chemical shift can vary depending on solvent and concentration.
~3.8 - 3.9Singlet3H-OCH₃The methyl ester protons will appear as a sharp singlet in the typical region for such functional groups.

Rationale based on analysis of similar structures. The chemical shifts of protons on substituted pyridine rings are well-documented. For example, in 4-aminopyridine, the protons at C-3 and C-5 are significantly shielded compared to pyridine itself. Conversely, the presence of a chloro group generally leads to a downfield shift of adjacent protons.

Caption: Predicted ¹H NMR chemical shifts for aromatic protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be highly dependent on the nature of the substituents.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~165C=OThe carbonyl carbon of the ester is expected in this region.
~158C-4The carbon attached to the amino group will be significantly shielded.
~150C-6The carbon bearing the chloro group will be deshielded.
~148C-2The carbon attached to the carboxylate group will also be deshielded.
~110C-5This carbon is expected to be relatively shielded due to the influence of the para-amino group.
~108C-3Similar to C-5, this carbon will be shielded by the adjacent amino group.
~52-OCH₃The methyl carbon of the ester is expected in this typical range.

Rationale based on established substituent effects. The chemical shift of a carbon in a substituted pyridine ring can be estimated by considering the additive effects of each substituent. The amino group is a strong electron-donating group and will cause significant shielding (upfield shift) of the carbon it is attached to (C-4) and the ortho and para carbons. The chloro and carboxylate groups are electron-withdrawing and will cause deshielding (downfield shift).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H, C=O, C-Cl, and aromatic C-N and C-C bonds.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, Sharp (doublet)N-H stretching (asymmetric and symmetric) of the primary amine
3100 - 3000WeakAromatic C-H stretching
2950 - 2850WeakAliphatic C-H stretching (-OCH₃)
1720 - 1700Strong, SharpC=O stretching of the ester
1620 - 1580Medium to StrongN-H bending (scissoring) of the primary amine and C=C/C=N ring stretching
1500 - 1400MediumAromatic C=C and C=N ring stretching
1300 - 1200StrongC-O stretching of the ester
1100 - 1000MediumC-N stretching
850 - 750StrongC-Cl stretching

Rationale based on characteristic group frequencies. The presence of a primary amine is typically indicated by a doublet in the N-H stretching region. The strong absorption around 1710 cm⁻¹ is a clear indicator of the ester carbonyl group. The C-Cl stretching frequency for chloropyridines is usually observed in the 850-750 cm⁻¹ region. The overall spectrum will be a superposition of the vibrations of the substituted pyridine ring and the attached functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will show a characteristic molecular ion peak and several key fragment ions.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
186/188High[M]⁺ and [M+2]⁺ (molecular ion peaks)
155/157Medium[M - OCH₃]⁺
127/129Medium[M - COOCH₃]⁺
92Medium[M - COOCH₃ - Cl]⁺

Rationale for Fragmentation: The most notable feature in the mass spectrum will be the isotopic pattern of the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in two peaks for the molecular ion at m/z 186 and 188. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and the entire ester group (-COOCH₃). Subsequent loss of the chlorine atom from these fragments is also expected.

M [M]⁺ m/z 186/188 M_minus_OCH3 [M - OCH₃]⁺ m/z 155/157 M->M_minus_OCH3 - OCH₃ M_minus_COOCH3 [M - COOCH₃]⁺ m/z 127/129 M->M_minus_COOCH3 - COOCH₃ M_minus_COOCH3_minus_Cl [M - COOCH₃ - Cl]⁺ m/z 92 M_minus_COOCH3->M_minus_COOCH3_minus_Cl - Cl

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate analysis. The following are generalized, standard operating procedures for obtaining NMR, IR, and MS data.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup:

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate spectral width, acquisition time, and relaxation delay.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Integrate the signals in the ¹H spectrum.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC) inlet.

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging data from structurally related compounds and fundamental spectroscopic principles, we have outlined the expected key features in the ¹H NMR, ¹³C NMR, IR, and MS spectra. This information serves as a valuable resource for researchers in the synthesis, purification, and application of this important chemical intermediate. The provided standard protocols offer a framework for obtaining high-quality experimental data to confirm these predictions.

References

  • PubChem. (n.d.). 2-Chloropyridine. Retrieved from [Link][1]

  • ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved from [Link][2]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

An In-depth Technical Guide to the Organic Solvent Solubility of Methyl 4-amino-6-chloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Process Chemistry

Methyl 4-amino-6-chloropyridine-2-carboxylate (CAS 1235475-17-8), hereafter referred to as MCC, is a substituted pyridine derivative of significant interest in the pharmaceutical and agrochemical industries. Its structural motifs, including a pyridine ring, an amino group, a chloro substituent, and a methyl ester, make it a versatile building block for the synthesis of more complex target molecules. The successful execution of synthetic transformations, purification protocols (such as crystallization), and formulation development hinges on a thorough understanding of its solubility profile in various organic solvents.

Low or poorly characterized solubility can lead to significant challenges, including unpredictable reaction kinetics, low yields, and difficulties in purification, ultimately impacting the economic viability and scalability of a chemical process.[1][2] This guide provides a comprehensive overview of the solubility characteristics of MCC, the underlying physicochemical principles governing its behavior, and a robust experimental protocol for determining solubility in the laboratory.

Physicochemical Profile and Solubility Predictions

To understand the solubility of MCC, we must first analyze its molecular structure.

  • Molecular Formula: C₇H₇ClN₂O₂

  • Molecular Weight: 186.6 g/mol

  • Key Functional Groups:

    • Amino Group (-NH₂): Capable of acting as a hydrogen bond donor.

    • Pyridine Nitrogen: Acts as a hydrogen bond acceptor.

    • Carboxylate Ester (-COOCH₃): Contains a polar carbonyl group (C=O) that can act as a hydrogen bond acceptor.

    • Chloro Group (-Cl): Contributes to the molecule's overall polarity and molecular weight.

The presence of both hydrogen bond donors (-NH₂) and acceptors (pyridine N, C=O) suggests that MCC will exhibit favorable solubility in polar, protic solvents that can participate in hydrogen bonding, such as alcohols (e.g., methanol, ethanol). The principle of "like dissolves like" is a foundational concept here; polar functional groups on MCC will interact favorably with polar solvent molecules.[3][4] Conversely, its solubility is expected to be limited in nonpolar solvents like hexanes or toluene, which cannot effectively solvate these polar sites.

While specific quantitative data for MCC is not widely published, qualitative information from chemical suppliers indicates it is slightly soluble in methanol and DMSO.[5] This aligns with our structural analysis. The general rule is that solvents with similar intermolecular forces to the solute will be most effective.[3]

Qualitative Solubility Assessment

Based on the physicochemical profile, a predicted qualitative solubility trend in common organic solvents is presented below. This table serves as a practical starting point for solvent screening in a research setting.

Table 1: Predicted Qualitative Solubility of MCC in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolModerate to HighCapable of hydrogen bonding with the amino, ester, and pyridine groups of MCC.
Polar Aprotic Acetone, AcetonitrileModerateCan interact via dipole-dipole forces with the polar groups of MCC but cannot donate hydrogen bonds.
DMSO, DMFHighHighly polar solvents capable of strong dipole-dipole interactions. DMSO is noted to be a viable solvent.[5]
Ethers THF, Diethyl EtherLow to ModerateTHF is more polar and may show some solubility; diethyl ether is significantly less polar and expected to be a poor solvent.
Halogenated Dichloromethane (DCM)Low to ModerateModerately polar, but lacks hydrogen bonding capability. Often used in synthesis involving similar compounds.[6]
Aromatic Hydrocarbons TolueneLowPrimarily nonpolar, unable to effectively solvate the polar functional groups of MCC.
Aliphatic Hydrocarbons Hexane, HeptaneVery Low / InsolubleNonpolar solvents that are incompatible with the polar nature of MCC.

Experimental Protocol for Quantitative Solubility Determination

To move beyond qualitative estimates, rigorous experimental determination is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for measuring thermodynamic solubility.[2][7][8]

Core Principle

The method involves agitating an excess amount of the solid compound (MCC) in the solvent of choice at a constant temperature for a sufficient duration to reach equilibrium. Once saturation is achieved, the solid and liquid phases are separated, and the concentration of the dissolved compound in the clear supernatant is quantified.[8]

Materials and Equipment
  • This compound (MCC), solid

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible membrane)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Stock Standard: Accurately weigh a known amount of MCC and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or a mobile phase component) to create a stock solution of known concentration.

  • Calibration Curve Generation: Prepare a series of dilutions from the stock standard to create calibration standards. Analyze these standards using the chosen analytical method (e.g., HPLC-UV) and plot the instrument response (e.g., peak area) against concentration to generate a calibration curve.

  • Sample Preparation: Add an excess amount of solid MCC to a vial (e.g., 10-20 mg). The key is to ensure undissolved solid remains at the end of the experiment.[7]

  • Solvent Addition: Accurately add a known volume of the test solvent (e.g., 2 mL) to the vial.

  • Equilibration: Tightly cap the vials and place them in the temperature-controlled orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[2][9]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle.

  • Filtration: Carefully draw the supernatant into a syringe and pass it through a syringe filter to remove all undissolved particles. This step is critical to avoid artificially high results.

  • Dilution and Analysis: Accurately dilute the clear, filtered saturated solution with the appropriate solvent to bring its concentration within the linear range of the calibration curve. Analyze the diluted sample using the same analytical method as the standards.

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate the concentration of the original saturated solution, accounting for the dilution factor. The result is the solubility of MCC in that solvent at that temperature, typically expressed in mg/mL or g/L.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the isothermal shake-flask method for solubility determination.

G cluster_equil Phase 2: Equilibration cluster_analysis Phase 3: Analysis prep_solid 1. Add Excess Solid MCC to Vial prep_solvent 2. Add Known Volume of Solvent prep_solid->prep_solvent equil 3. Agitate at Constant Temperature (24-72h) prep_solvent->equil settle 4. Settle Suspension equil->settle filtrate 5. Filter Supernatant (0.22 µm Syringe Filter) settle->filtrate analyze 6. Dilute & Quantify (e.g., HPLC-UV) filtrate->analyze

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Advanced Considerations and Troubleshooting

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is crucial to characterize the solid form being tested and ensure consistency across experiments.

  • Solvent Purity: The presence of impurities, particularly water, in organic solvents can significantly alter the measured solubility. Always use high-purity, anhydrous solvents when necessary.

  • pH Effects: For ionizable compounds, solubility can be highly dependent on the pH of the medium. While less critical for neutral organic solvents, trace acidic or basic impurities can protonate or deprotonate the amino group or pyridine nitrogen, affecting solubility.

  • Temperature Control: Solubility is a temperature-dependent property.[9][10] Precise temperature control during the equilibration phase is essential for obtaining reproducible and accurate data.

  • Supersaturation: Care must be taken to avoid creating a supersaturated solution, which is a metastable state and does not represent true thermodynamic solubility. The shake-flask method, by starting with excess solid, is designed to find the equilibrium saturation point.

Conclusion

Understanding the solubility of this compound is not merely an academic exercise but a fundamental requirement for its practical application in chemical synthesis and development. By combining a theoretical analysis of its molecular structure with robust experimental methods like the isothermal shake-flask technique, researchers can generate the reliable data needed to select appropriate solvents, optimize reaction and purification conditions, and ultimately accelerate the development timeline for new chemical entities. This guide provides the foundational principles and a validated workflow to empower scientists in achieving these critical objectives.

References

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Available from: [Link]

  • Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available from: [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Available from: [Link]

  • Quora. (2018). How to choose a solvent for crystallization of an organic compound. Available from: [Link]

  • Apley, M., et al. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available from: [Link]

  • Chemistry LibreTexts. (2022). 3.3: Choice of Solvent. Available from: [Link]

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A Comprehensive Technical Guide to the Stability and Storage of Methyl 4-amino-6-chloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule

Methyl 4-amino-6-chloropyridine-2-carboxylate is a substituted pyridine derivative. The pyridine ring, an aromatic heterocyclic amine, forms the core of its structure. The functional groups attached to this ring—an amino group, a chlorine atom, and a methyl carboxylate group—dictate its chemical reactivity, physical properties, and, consequently, its stability profile. This compound often serves as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The integrity of this starting material is crucial as any degradation can lead to impurities in the final product, impacting its efficacy and safety.

Chemical Stability Profile

The product is chemically stable under standard ambient conditions, such as room temperature.[1] However, its stability is contingent on the absence of specific environmental factors that can promote degradation. The key vulnerabilities of this molecule stem from its functional groups.

  • Hydrolytic Sensitivity : The methyl ester group is susceptible to hydrolysis, particularly in the presence of moisture, which can be exacerbated by acidic or basic conditions. This degradation pathway would yield the corresponding carboxylic acid. Several safety data sheets for related compounds emphasize storing in a dry environment and protecting from moisture.[2] The hygroscopic nature of the compound, as mentioned in some safety data sheets, underscores its tendency to absorb moisture from the atmosphere, making this a primary degradation concern.[1][3]

  • Oxidative Sensitivity : The amino group on the pyridine ring can be susceptible to oxidation. Exposure to strong oxidizing agents can lead to the formation of nitroso or nitro derivatives, or other oxidation byproducts. This necessitates storing the compound away from such incompatible materials.[3][4]

  • Photosensitivity : While not explicitly detailed in all provided sources, compounds with aromatic rings and amino groups can be sensitive to light. One source recommends storing a similar compound at 4°C and protected from light.[5] Photodegradation can lead to complex reaction pathways and the formation of colored impurities.

  • Thermal Stability : The compound is stable at room temperature. However, strong heating should be avoided as it can lead to decomposition.[1] For a related compound, it is noted that it may form explosive mixtures with air upon intense heating.[1] Thermal decomposition can release irritating and toxic gases and vapors, including nitrogen oxides, hydrogen fluoride, and carbon monoxide.[3][6]

Recommended Storage Conditions

To maintain the purity and integrity of this compound, the following storage conditions are recommended. These are synthesized from multiple supplier and safety data sheets.

ParameterRecommendationRationale
Temperature Store in a cool place. Specific recommendations can vary from room temperature to 2–8 °C.[7][8]Lower temperatures slow down potential degradation reactions.
Atmosphere Store in a tightly closed container, under an inert atmosphere (e.g., nitrogen or argon).[1][2][9]The hygroscopic and potentially air-sensitive nature of the compound necessitates protection from moisture and oxygen to prevent hydrolysis and oxidation.[1][3][9]
Light Store away from direct sunlight and protect from light.[4][5][10]To prevent potential photodegradation.
Environment Store in a dry and well-ventilated place.[1][4][6][9][10][11][12][13][14]Prevents accumulation of moisture and fumes.
Security Store locked up or in an area accessible only to qualified or authorized personnel.[1][2][9][10]Due to the toxic nature of the compound.[1][2]
Incompatible Materials and Conditions to Avoid

To prevent hazardous reactions and degradation of the product, it is crucial to avoid contact with the following substances and conditions:

Incompatible MaterialsConditions to Avoid
Strong oxidizing agents[3][4][9][11]Exposure to moist air or water[3]
Strong acids, Acid anhydrides, Acid chlorides[3]Strong heating[1]
Strong bases[9]Direct sunlight[4]
Nitric acid[4]Dust formation[1][3][9][11][14]

The rationale for these incompatibilities lies in the reactive nature of the compound's functional groups. Strong acids and bases can catalyze the hydrolysis of the ester. Strong oxidizing agents can react with the amino group.

Experimental Protocols: Stability Testing

To validate the stability of this compound under specific laboratory conditions, a forced degradation study is recommended.

Objective: To identify potential degradation products and pathways under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Basic Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

    • Photostability: Expose the solid compound and its solution to UV and visible light as per ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method (e.g., reverse-phase with UV detection).

  • Peak Purity: Use a photodiode array (PDA) detector to assess peak purity and identify any co-eluting degradants.

  • Characterization: If significant degradation is observed, characterize the major degradation products using LC-MS/MS and NMR.

G cluster_storage Optimal Storage cluster_handling Safe Handling cluster_incompatibilities Incompatibilities to Avoid Tightly_Sealed_Container Tightly_Sealed_Container Cool_Dry_Place Cool_Dry_Place Tightly_Sealed_Container->Cool_Dry_Place Inert_Atmosphere Inert_Atmosphere Cool_Dry_Place->Inert_Atmosphere Away_from_Light Away_from_Light Inert_Atmosphere->Away_from_Light Well_Ventilated_Area Well_Ventilated_Area Personal_Protective_Equipment Personal_Protective_Equipment Well_Ventilated_Area->Personal_Protective_Equipment Avoid_Dust_Formation Avoid_Dust_Formation Personal_Protective_Equipment->Avoid_Dust_Formation Strong_Oxidizing_Agents Strong_Oxidizing_Agents Strong_Acids_Bases Strong_Acids_Bases Moisture_Heat Moisture_Heat Methyl_4_amino_6_chloropyridine_2_carboxylate Methyl_4_amino_6_chloropyridine_2_carboxylate Methyl_4_amino_6_chloropyridine_2_carboxylate->Tightly_Sealed_Container Store in Methyl_4_amino_6_chloropyridine_2_carboxylate->Well_Ventilated_Area Handle in Methyl_4_amino_6_chloropyridine_2_carboxylate->Strong_Oxidizing_Agents Keep away from Methyl_4_amino_6_chloropyridine_2_carboxylate->Strong_Acids_Bases Methyl_4_amino_6_chloropyridine_2_carboxylate->Moisture_Heat

Caption: Logical workflow for the storage and handling of this compound.

Conclusion

The chemical integrity of this compound is well-maintained under controlled storage conditions. The primary risks to its stability are exposure to moisture, incompatible chemicals (strong acids, bases, and oxidizing agents), heat, and light. By implementing the storage and handling procedures outlined in this guide, researchers and drug development professionals can ensure the compound's quality and consistency, which is fundamental to achieving reliable and reproducible scientific outcomes.

References

  • A75706 - SAFETY DATA SHEET. (2025).
  • 4 - SAFETY DATA SHEET. (n.d.).
  • Pyridine – CAS# 110-86-1. (n.d.).
  • 2,3-Pyridine dicarboxylic acid Safety Data Sheet. (2024). Jubilant Ingrevia Limited.
  • SAFETY DATA SHEET - Fisher Scientific. (2010).
  • Material Safety Data Sheet - 3-Hydroxy-2-pyridinecarboxylic acid, 98%. (n.d.). Cole-Parmer.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024).
  • SAFETY DATA SHEET - TCI Chemicals. (2024).
  • 6-AMino-2-chloro-3-pyridinecarboxylic acid Methyl ester Safety Data Sheets. (n.d.). Echemi.
  • methyl 2-amino-6-chloropyridine-3-carboxylate, min 97%, 1 gram. (n.d.). CP Lab Safety.
  • Pyridine ACS Safety Data Sheet. (2024). Jubilant Ingrevia Limited.
  • Methyl 6-amino-3-(3-cyanophenyl)pyridine-2-carboxylate. (2022). ChemicalBook.
  • 849805-25-0 | Methyl 2-amino-6-chloropyridine-3-carboxylate. (n.d.). ChemScene.
  • Cas 350601-39-7,Methyl 4-aMino-3,6-dichloropicolinate. (n.d.). lookchem.

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Biological activity of Methyl 4-amino-6-chloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Profile and Biological Potential of Methyl 4-amino-6-chloropyridine-2-carboxylate

Executive Summary

This compound is a substituted picolinic acid derivative. While direct, extensive research on the specific biological end-points of this molecule is not widely published, its structural framework is of significant interest to the agrochemical and pharmaceutical industries. This compound belongs to the pyridine carboxylic acid class, a scaffold renowned for a range of biological activities, most notably as synthetic auxin herbicides.[1][2][3] This guide provides a comprehensive analysis of this compound, not as an isolated entity, but as a key synthetic intermediate and a representative of a powerful chemical family. By examining its synthesis, physicochemical properties, and the well-documented activities of its close structural analogs, we can infer its biological potential and outline strategic pathways for future research and development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of substituted pyridines.

Part 1: Chemical Identity and Physicochemical Properties

The foundation of any biological activity study is a thorough understanding of the molecule's chemical and physical characteristics. This compound is built upon a pyridine-2-carboxylic acid (picolinic acid) core. The specific substitutions—an amino group at the 4-position, a chlorine atom at the 6-position, and a methyl ester functionalizing the carboxylic acid—are critical determinants of its reactivity, solubility, and potential interactions with biological targets.

Chemical Structure:

Caption: 2D Structure of 4-amino-6-chloropyridine-2-carboxylic acid.

The methyl ester form, this compound, is the specific subject of this guide.

Table 1: Physicochemical Properties of the Parent Acid

PropertyValueSource
IUPAC Name 4-amino-6-chloropyridine-2-carboxylic acidPubChem[4]
CAS Number 546141-56-4PubChem[4]
Molecular Formula C₆H₅ClN₂O₂PubChem[4]
Molecular Weight 172.57 g/mol PubChem[4]
Canonical SMILES C1=C(C=C(N=C1C(=O)O)Cl)NPubChem[4]
InChIKey SSSUQLVGYOIGIX-UHFFFAOYSA-NPubChem[4]

Part 2: Synthesis and Reactivity

While specific industrial synthesis routes for this compound are proprietary, a logical pathway can be constructed based on established pyridine chemistry. Pyridine derivatives are versatile platforms in medicinal and agrochemical sciences.[5][6] The synthesis of such a multi-substituted ring often involves a sequence of chlorination, amination, and carboxylation/esterification steps, where the order of operations is critical to achieving the desired regiochemistry.

A plausible synthetic approach would start from a more common pyridine precursor, such as 2,6-dichloropyridine. The process illustrates the chemical principles that drug development professionals must consider.

G start_node 2,6-Dichloropyridine step1_node Step 1: Selective Amination start_node->step1_node e.g., NaNH₂ inter1_node 2-Chloro-6-aminopyridine step1_node->inter1_node step2_node Step 2: Directed Lithiation & Carboxylation inter1_node->step2_node 1. LDA or LiTMP 2. CO₂ quench inter2_node 4-Amino-6-chloropyridine- 2-carboxylic Acid Intermediate step2_node->inter2_node step3_node Step 3: Esterification inter2_node->step3_node Methanol, Acid Catalyst (e.g., H₂SO₄) end_node Methyl 4-amino-6-chloro- pyridine-2-carboxylate step3_node->end_node

Caption: Plausible Synthetic Workflow for Target Compound.

Causality in Synthesis:

  • Step 1 (Amination): One chlorine is selectively replaced. The choice of aminating agent and reaction conditions is crucial to prevent di-substitution.

  • Step 2 (Directed Lithiation): The amino group directs metallation (lithiation) to the ortho position (C2), a common strategy for functionalizing pyridine rings.[5] Quenching the lithiated intermediate with CO₂ introduces the carboxylic acid group.

  • Step 3 (Esterification): A standard Fischer esterification with methanol under acidic conditions yields the final methyl ester. This step is often performed to increase lipophilicity, which can enhance membrane permeability and biological uptake.

Part 3: Biological Activity Profile (Inferred from Analogs)

The most profound insights into the biological potential of this compound come from its close structural relatives, which are potent herbicides.

Core Mechanism: Synthetic Auxin Herbicides

The picolinic acid family of herbicides acts as synthetic auxins.[1] Natural auxins (like indole-3-acetic acid) are plant hormones that regulate growth and development. Synthetic auxins mimic these hormones but are not easily metabolized by susceptible plants. They bind to auxin receptor proteins, leading to the deregulation of growth pathways, uncontrolled cell division and elongation, and ultimately, plant death.[1] This mode of action is particularly effective against broadleaf weeds while leaving grasses largely unharmed.[7]

cluster_cell Plant Cell Auxin Synthetic Auxin (Picolinate Herbicide) Receptor Auxin Receptor (e.g., TIR1/AFB) Auxin->Receptor Binds Repressor Aux/IAA Repressor Receptor->Repressor Targets for Degradation ARF Auxin Response Factor (Transcription Factor) Repressor->ARF Inhibits Ub Ubiquitin Degradation Repressor->Ub Genes Auxin-Responsive Genes ARF->Genes Activates Transcription Growth Uncontrolled Growth & Plant Death Genes->Growth

Caption: Simplified Synthetic Auxin Signaling Pathway.

Herbicidal Activity: Key Structural Analogs

The target compound is an intermediate in the synthesis of next-generation herbicides. Its structure is closely related to established active ingredients.

Table 2: Structural Comparison of Picolinate Herbicides

CompoundStructureKey Differences from TargetActivity
This compound COC(=O)c1c(Cl)cc(N)cn1(Reference)Precursor/Intermediate
Aminopyralid O=C(O)c1c(Cl)c(Cl)c(N)cn1Carboxylic acid (not ester), additional Cl at C3.Potent selective herbicide.[8]
Halauxifen-methyl (Arylex™ active) COC(=O)c1c(Cl)c(-c2c(F)c(Cl)cc(OC)c2)c(N)cn1Aryl group at C6 instead of Cl.Advanced synthetic auxin herbicide.[2]

Methyl 4-amino-3,6-dichloropicolinate, a very close analog to our target molecule (differing by one chlorine atom), is a known intermediate in the synthesis of Arylex™.[9] This strongly suggests that this compound is a valuable building block for creating novel, potent herbicides that operate via the synthetic auxin mechanism.

Other Potential Biological Activities

While the herbicidal connection is the strongest, the broader family of aminopyridine derivatives has been explored for other bioactivities, presenting avenues for future research:

  • Antimicrobial Activity: Schiff bases derived from 2-amino-4-chloropyridine have demonstrated modest to significant activity against various Gram-positive and Gram-negative bacteria and fungi.[10] This suggests the aminopyridine scaffold could be modified to develop novel antimicrobial agents.

  • Anticancer Activity: Certain 6-amino-2-pyridone derivatives have shown potent anti-cancer activity against glioblastoma, liver, breast, and lung cancer cell lines.[11] While structurally distinct, this highlights the potential of substituted amino-pyridines in oncology research.

Part 4: Experimental Protocols for Activity Screening

To empirically determine the biological activity of this compound, standardized bioassays are required. The following protocols are designed to be self-validating and provide a clear rationale for each step.

Protocol 1: Root Growth Inhibition Assay for Auxinic Activity

This assay is a standard method to screen for herbicidal or plant growth-regulating effects, particularly those related to auxin activity.[2]

Objective: To quantify the dose-dependent effect of the test compound on the root elongation of a sensitive dicot species (e.g., Brassica napus or cress).

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh 10 mg of this compound.

    • Dissolve in 1 mL of a suitable solvent (e.g., DMSO) to create a 10 mg/mL stock. The choice of a minimal amount of organic solvent is critical to avoid solvent-induced toxicity.

  • Preparation of Test Concentrations:

    • Prepare a serial dilution from the stock solution into distilled water or a minimal plant nutrient solution (e.g., 0.5x MS medium) to achieve final concentrations of 1, 10, 50, 100, and 250 µM. A logarithmic concentration range is efficient for capturing the dose-response curve.

  • Assay Setup:

    • Line Petri dishes (9 cm) with two layers of filter paper (e.g., Whatman No. 1).

    • Pipette 5 mL of each test concentration onto the filter paper in triplicate.

    • Include a "solvent control" (containing the same percentage of DMSO as the highest test concentration) and a "negative control" (distilled water only). These controls are essential to validate that any observed effect is due to the compound and not the solvent or assay conditions.

    • Place 10-15 surface-sterilized seeds of the indicator plant evenly onto the moist filter paper.

  • Incubation:

    • Seal the Petri dishes with paraffin film to maintain humidity.

    • Incubate vertically in the dark at 25°C for 72-96 hours. Vertical incubation ensures roots grow straight down, simplifying measurement.

  • Data Collection and Analysis:

    • After incubation, carefully remove the seedlings and measure the length of the primary root for each seedling.

    • Calculate the average root length for each treatment and control.

    • Express the results as a percentage of inhibition relative to the solvent control: Inhibition (%) = [1 - (Avg. Root Length_Treatment / Avg. Root Length_Control)] * 100.

    • Plot the percentage of inhibition against the logarithm of the concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition).

prep Prepare Stock & Serial Dilutions setup Seed Plating in Petri Dishes (Triplicates + Controls) prep->setup Apply 5mL/dish incubate Vertical Incubation (Dark, 25°C, 72h) setup->incubate measure Measure Primary Root Length incubate->measure analyze Calculate % Inhibition Determine IC₅₀ measure->analyze

Caption: Workflow for Root Growth Inhibition Bioassay.

Part 5: Future Research Directions and Conclusion

This compound stands as a molecule of significant latent potential. While its primary role appears to be as a sophisticated building block in the synthesis of modern herbicides, the inherent bioactivity of its core structure warrants further investigation.

Future Research Should Focus On:

  • Derivatization for Novel Agrochemicals: Systematically modify the 4-amino and 6-chloro positions to create a library of analogs. For instance, replacing the 6-chloro group with various aryl rings, as seen in the development of Arylex™, could yield novel herbicides with different weed spectrums or improved environmental profiles.[2]

  • Exploration of Pharmaceutical Potential: Given the documented antimicrobial and anticancer activities of related pyridine scaffolds, the compound should be screened against a panel of bacterial and fungal strains, as well as various cancer cell lines.[10][11]

  • Mechanism of Action Studies: If herbicidal activity is confirmed, detailed studies should be conducted to verify that it operates via the synthetic auxin pathway. This would involve molecular docking simulations with known auxin receptors and gene expression analysis of auxin-responsive genes.

References

  • Grokipedia. Aminopyralid.
  • Corteva Agriscience. Aminopyralid Family of Herbicides.
  • Wikipedia. Aminopyralid. Available from: [Link]

  • Yang, S., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules. Available from: [Link]

  • PubChem. 4-Amino-6-chloropicolinic acid. Available from: [Link]

  • ResearchGate. In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. Available from: [Link]

  • AERU, University of Hertfordshire. Aminopyralid (Ref: XDE 750). Available from: [Link]

  • Google Patents. Process for the Preparation of 4-{4-[({[4-Chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenoxy}-N-methylpyridine-2-carboxamide.
  • MDPI. Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. Molecules. Available from: [Link]

  • ResearchGate. Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Available from: [Link]

  • MDPI. Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. Molecules. Available from: [Link]

  • Royal Society of Chemistry. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances. Available from: [Link]

  • PubChem. Methyl 4-aminopyridine-2-carboxylate. Available from: [Link]

  • LookChem. Cas 350601-39-7, Methyl 4-aMino-3,6-dichloropicolinate. Available from: [Link]

  • PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. Available from: [Link]

  • PubMed Central. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports. Available from: [Link]

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Potential mechanism of action of Methyl 4-amino-6-chloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Potential Mechanism of Action of Methyl 4-amino-6-chloropyridine-2-carboxylate

Introduction

This compound is a substituted aminopyridine derivative. The aminopyridine scaffold is a "privileged structure" in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1][2] Derivatives of aminopyridine have shown a vast spectrum of pharmacological activities, including antiviral, antidiabetic, antibacterial, anticancer, and anti-inflammatory properties.[1][3] Notably, the parent compound, 4-aminopyridine (4-AP), is a well-characterized blocker of voltage-gated potassium channels.[1][4] This foundational knowledge provides a strong basis for postulating the potential mechanisms of action for this compound.

This guide will explore the most probable mechanisms of action for this compound, drawing from the established pharmacology of its structural class. We will delve into its potential as a modulator of neuronal activity and its possible applications in agrochemicals, providing detailed experimental workflows for validation.

Part 1: Primary Postulated Mechanism in Neuroscience: Voltage-Gated Potassium (Kv) Channel Blockade

The most prominent and well-documented mechanism for 4-aminopyridine and its derivatives is the blockade of voltage-gated potassium (Kv) channels.[1] These channels are critical for regulating neuronal excitability, and their inhibition can have profound effects on neurotransmission.

The Rationale: Learning from 4-Aminopyridine

4-aminopyridine primarily acts by physically occluding the pore of Kv channels, which are responsible for the repolarization phase of the action potential.[4] By blocking these channels, 4-AP broadens the action potential, leading to an increased influx of calcium ions at the presynaptic terminal. This, in turn, enhances the release of various neurotransmitters, including acetylcholine.[1] This mechanism is the basis for its therapeutic use in certain neurological conditions.[4]

Given the core 4-aminopyridine structure within this compound, it is highly probable that it shares this primary mechanism. The substitutions at the 2 and 6 positions (the methyl carboxylate and chloro groups, respectively) are expected to modulate the potency, selectivity, and pharmacokinetic properties of the compound compared to 4-AP.

Hypothesized Downstream Effects
  • Enhanced Neurotransmitter Release: Increased presynaptic calcium influx would likely boost the release of acetylcholine at the neuromuscular junction and other neurotransmitters like glutamate and norepinephrine in the central nervous system.

  • Increased Neuronal Excitability: By prolonging the action potential, the compound could lower the threshold for neuronal firing.

Experimental Validation Workflow: A Step-by-Step Protocol

To rigorously test this hypothesis, a multi-tiered approach is necessary, starting from in vitro channel characterization and moving towards more complex systems.

1. In Vitro Electrophysiology (Patch-Clamp)

  • Objective: To determine if this compound directly blocks Kv channels and to characterize its potency and selectivity.

  • Methodology:

    • Utilize cell lines (e.g., HEK293 or CHO cells) heterologously expressing different subtypes of human Kv channels (e.g., Kv1.1, Kv1.2, Kv3.1).

    • Perform whole-cell patch-clamp recordings to measure potassium currents in response to depolarizing voltage steps.

    • Apply increasing concentrations of the test compound to the extracellular solution.

    • Measure the reduction in the peak potassium current to generate a dose-response curve and calculate the IC50 value for each channel subtype.

  • Rationale: This experiment provides direct evidence of channel blockade and reveals whether the compound is selective for specific Kv channel subtypes, which is crucial for predicting its physiological effects and potential side effects.

2. Neurotransmitter Release Assays

  • Objective: To confirm that channel blockade translates into enhanced neurotransmitter release.

  • Methodology:

    • Prepare synaptosomes (isolated nerve terminals) from rodent brain tissue (e.g., cortex or hippocampus).

    • Load the synaptosomes with a radiolabeled or fluorescently tagged neurotransmitter (e.g., [3H]-acetylcholine or a glutamate sensor).

    • Depolarize the synaptosomes using an elevated potassium concentration or electrical stimulation in the presence and absence of the test compound.

    • Measure the amount of released neurotransmitter using scintillation counting or fluorescence spectroscopy.

  • Rationale: This assay directly links the compound's activity to a key physiological outcome of Kv channel blockade.

3. In Vivo Microdialysis

  • Objective: To measure changes in neurotransmitter levels in the brain of a living animal.

  • Methodology:

    • Implant a microdialysis probe into a specific brain region of an anesthetized or freely moving rodent (e.g., the prefrontal cortex).

    • Perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples.

    • Administer the test compound systemically or locally.

    • Analyze the dialysate samples using HPLC-MS to quantify neurotransmitter levels over time.

  • Rationale: This provides in vivo evidence of the compound's ability to modulate neurotransmission in a complex biological system.

Diagram of Proposed Neuroscience Mechanism

MOA_Neuro cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Compound Methyl 4-amino-6- chloropyridine-2-carboxylate Kv_Channel Voltage-Gated K+ Channel (Kv) Compound->Kv_Channel Blocks Action_Potential Action Potential Propagation Kv_Channel->Action_Potential Repolarizes (Inhibited) Action_Potential->Kv_Channel Opens Ca_Channel Voltage-Gated Ca2+ Channel Action_Potential->Ca_Channel Opens (Prolonged) Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Vesicles Synaptic Vesicles (Neurotransmitter-filled) Ca_Influx->Vesicles Triggers Fusion Release Neurotransmitter Release Vesicles->Release Receptor Postsynaptic Receptors Release->Receptor Binds Signal Downstream Signaling Receptor->Signal

Caption: Proposed mechanism of enhanced neurotransmission.

Part 2: Postulated Mechanism in an Agrochemical Context: Disruption of Plant Physiology

Several pyridine derivatives are utilized as herbicides.[5][6][7] For instance, Methyl 4-amino-3,6-dichloropicolinate serves as an intermediate in the synthesis of the herbicide Arylex, which functions as a synthetic auxin.[5] This precedent suggests that this compound could also possess herbicidal properties.

Hypothesis A: Synthetic Auxin Activity

Synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated cell division and growth, ultimately causing plant death. The carboxylic acid moiety in the parent acid of the title compound (4-amino-6-chloropyridine-2-carboxylic acid) is a common feature in many auxin-like herbicides.

Hypothesis B: Enzyme Inhibition

Many herbicides act by inhibiting specific enzymes crucial for plant survival, such as protoporphyrinogen oxidase (PPO) or acetolactate synthase (ALS).[8] The substituted pyridine ring could potentially bind to the active site of such an enzyme.

Experimental Validation Workflow: A Step-by-Step Protocol

1. Whole-Plant Growth Assays

  • Objective: To determine if the compound has herbicidal activity.

  • Methodology:

    • Grow a panel of representative monocot and dicot plant species (e.g., corn, soybean, Arabidopsis thaliana).

    • Apply the test compound at various concentrations as a post-emergence foliar spray or a pre-emergence soil drench.

    • Include a positive control (a known herbicide) and a negative control (vehicle only).

    • Visually assess plant health (e.g., chlorosis, necrosis, growth inhibition) over a period of 14-21 days and determine the effective dose.

  • Rationale: This is a fundamental first step to confirm biological activity in the target organisms.

2. Auxin-Responsive Gene Expression Analysis

  • Objective: To test for synthetic auxin activity.

  • Methodology:

    • Treat Arabidopsis seedlings with the test compound for a short duration (e.g., 1-3 hours).

    • Extract total RNA from the seedlings.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of well-known auxin-responsive genes (e.g., SAURs, GH3s).

    • Compare the gene expression changes to those induced by a known auxin like 2,4-D.

  • Rationale: A rapid and specific induction of auxin-responsive genes is a hallmark of synthetic auxin herbicides.

3. In Vitro Enzyme Inhibition Assays

  • Objective: To screen for inhibition of common herbicide target enzymes.

  • Methodology:

    • Isolate or recombinantly express key plant enzymes (e.g., PPO, ALS).

    • Perform enzyme activity assays in the presence of varying concentrations of the test compound.

    • Measure the rate of product formation or substrate depletion to determine if the compound inhibits enzyme activity and to calculate its IC50.

  • Rationale: This allows for the direct identification of a specific molecular target if the compound does not act as a synthetic auxin.

Diagram of Proposed Agrochemical Validation Workflow

Agro_Workflow Start Start: Synthesize & Purify Compound Assay1 Whole-Plant Bioassay (Monocots & Dicots) Start->Assay1 Result1 Herbicidal Activity Observed? Assay1->Result1 Assay2 Auxin-Responsive Gene Expression (qRT-PCR) Result1->Assay2 Yes Conclusion3 Conclusion: No Activity or Novel Mechanism Result1->Conclusion3 No Result2 Auxin-like Response? Assay2->Result2 Assay3 In Vitro Enzyme Inhibition Assays (PPO, ALS, etc.) Result2->Assay3 No Conclusion1 Conclusion: Synthetic Auxin Mechanism Result2->Conclusion1 Yes Result3 Specific Enzyme Inhibition? Assay3->Result3 Conclusion2 Conclusion: Enzyme Inhibitor Mechanism Result3->Conclusion2 Yes Result3->Conclusion3 No

Caption: Experimental workflow for agrochemical mechanism validation.

Part 3: Broader Pharmacological Screening

The diverse biological activities reported for aminopyridine and related heterocyclic compounds warrant a broader investigation to uncover additional or alternative mechanisms of action.[3][9] A high-throughput screening approach can efficiently probe the compound's interaction with a wide range of biological targets.

Recommended Screening Panels:
  • Receptor Binding Assays: Screen against a panel of common G-protein coupled receptors (GPCRs), nuclear receptors, and ligand-gated ion channels to identify any off-target or primary binding interactions.

  • Kinase Inhibition Assays: Evaluate the compound against a representative panel of human kinases, as many pyridine-containing molecules are known kinase inhibitors.

  • Antimicrobial and Anticancer Assays:

    • Antimicrobial: Test for activity against a panel of gram-positive and gram-negative bacteria and fungi using minimum inhibitory concentration (MIC) assays.[10]

    • Anticancer: Screen against a panel of human cancer cell lines (e.g., the NCI-60 panel) to assess cytotoxicity and antiproliferative effects.[11]

Summary and Future Directions

The structural features of This compound strongly suggest that its primary mechanism of action in mammalian systems is the blockade of voltage-gated potassium channels , leading to enhanced neurotransmission. Concurrently, its structural similarity to known herbicidal precursors points to a plausible role as a synthetic auxin mimic or a plant-specific enzyme inhibitor in an agrochemical context.

The immediate path forward involves a systematic validation of these primary hypotheses through the detailed electrophysiological, biochemical, and whole-organism assays outlined above. The results of these experiments will not only elucidate the core mechanism of this specific molecule but also contribute to a deeper understanding of the structure-activity relationships within the versatile aminopyridine class.

References

The Synthetic Versatility and Biological Significance of Methyl 4-amino-6-chloropyridine-2-carboxylate and its Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry and agrochemical research, owing to its ability to engage in a variety of biological interactions. Within this broad class of compounds, Methyl 4-amino-6-chloropyridine-2-carboxylate and its derivatives represent a key chemotype, serving as a versatile synthetic intermediate for the development of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and diverse applications of this core, with a focus on the rationale behind synthetic strategies and the structure-activity relationships that drive its utility in drug discovery and crop protection.

I. The Core Scaffold: this compound

The central molecule, this compound, possesses a unique arrangement of functional groups that make it an attractive starting point for chemical diversification. The amino group at the 4-position, the chloro substituent at the 6-position, and the methyl ester at the 2-position each offer distinct handles for chemical modification, allowing for the exploration of a broad chemical space.

Physicochemical Properties
PropertyValueSource
CAS Number 1235475-17-8BLD Pharm[1]
Molecular Formula C₇H₇ClN₂O₂PubChem[2]
Molecular Weight 186.60 g/mol PubChem[2]
Appearance White to off-white solidChem-Impex[3]

II. Synthesis of the Core Scaffold and Key Intermediates

The synthesis of this compound is not a trivial undertaking and typically involves a multi-step sequence. A logical and often employed strategy involves the initial synthesis of a substituted picolinic acid, followed by functional group interconversions.

A. Synthesis of Key Precursor: Methyl 4-chloropicolinate

A common and critical precursor for the synthesis of the target scaffold is Methyl 4-chloropicolinate. A robust method for its preparation starts from the readily available 2-picolinic acid.

Experimental Protocol: Synthesis of Methyl 4-chloropicolinate [4][5]

Step 1: Chlorination of 2-Picolinic Acid

  • To a flask charged with thionyl chloride (SOCl₂), slowly add anhydrous N,N-dimethylformamide (DMF) at 40-48 °C.[4]

  • Stir the solution at room temperature for 10 minutes.

  • Add 2-picolinic acid in portions over 30 minutes.

  • Heat the resulting solution to 72 °C and maintain for 16 hours, during which vigorous sulfur dioxide (SO₂) evolution will be observed.[4] A yellow solid may form.

  • After cooling to room temperature, dilute the reaction mixture with toluene and concentrate under reduced pressure. Repeat the toluene addition and concentration twice to remove excess thionyl chloride.

Step 2: Esterification

  • Cool the residue from Step 1 in an ice bath and slowly add methanol (MeOH).[5]

  • Allow the reaction mixture to stir for 1 hour.

  • Remove all solvents under vacuum.

  • Take up the crude product in ethyl acetate and wash twice with a saturated sodium bicarbonate solution, followed by a brine wash.

  • Dry the organic layer over magnesium sulfate (MgSO₄), filter, and concentrate under vacuum.

  • Purify the crude product by silica gel chromatography, eluting with a mixture of ethyl acetate and hexane (e.g., 40% ethyl acetate/hexane) to yield Methyl 4-chloropicolinate as a tan crystalline solid.[5]

B. Proposed Synthesis of this compound

Synthesis_of_Core_Molecule cluster_0 Pathway to Core Scaffold Methyl_4-chloropicolinate Methyl 4-chloropicolinate Intermediate_1 Methyl 4-amino-picolinate Methyl_4-chloropicolinate->Intermediate_1 1. NaN₃, DMF 2. H₂, Pd/C Intermediate_2 Methyl 4-(acetylamino)-picolinate Intermediate_1->Intermediate_2 Acetic Anhydride Intermediate_3 Methyl 4-(acetylamino)-3,6-dichloropicolinate Intermediate_2->Intermediate_3 Chlorinating Agent (e.g., NCS) Target_Molecule This compound Intermediate_3->Target_Molecule Selective Dechlorination/Deprotection

Caption: Proposed synthetic pathway to this compound.

Experimental Workflow: Proposed Synthesis

Step 1: Amination of Methyl 4-chloropicolinate

  • A mixture of Methyl 4-chloropicolinate and sodium azide in DMF is heated to 100°C for several hours.[3]

  • The solvent is removed under vacuum, and the residue is taken up in water and extracted with ethyl acetate.

  • The organic layer is dried and concentrated.

  • The resulting azide intermediate is then hydrogenated using a palladium on carbon (Pd/C) catalyst in a suitable solvent like ethanol to yield Methyl 4-aminopicolinate.[3]

Step 2: Protection of the Amino Group

  • The amino group of Methyl 4-aminopicolinate is protected, for instance, by reacting it with acetic anhydride to form the corresponding acetylamino derivative. This step is crucial to prevent unwanted side reactions in the subsequent chlorination step.

Step 3: Chlorination

  • The protected intermediate is then subjected to chlorination. A variety of chlorinating agents can be employed, such as N-chlorosuccinimide (NCS), to introduce chlorine atoms onto the pyridine ring. The reaction conditions would need to be carefully controlled to achieve the desired dichlorinated product.

Step 4: Selective Dechlorination and Deprotection

  • The final step would involve the selective removal of one of the chlorine atoms and the deprotection of the amino group. This could potentially be achieved through a controlled catalytic hydrogenation or other reductive methods. The precise conditions would need to be optimized to favor the formation of the desired 6-chloro isomer.

III. Derivatives and Analogs: Expanding the Chemical Space

The true value of this compound lies in its utility as a scaffold for generating a diverse library of derivatives. The three key functional groups—the amino, chloro, and ester moieties—provide orthogonal handles for chemical modification.

Derivatization_Strategies cluster_amino Amino Group Modification cluster_chloro Chloro Group Displacement cluster_ester Ester/Carboxylic Acid Modification Core_Scaffold This compound Amide_Formation Amide Formation Core_Scaffold->Amide_Formation Acyl Halides, Carboxylic Acids Urea_Formation Urea/Thiourea Formation Core_Scaffold->Urea_Formation Isocyanates, Isothiocyanates Suzuki_Coupling Suzuki Coupling (Aryl/Heteroaryl Substitution) Core_Scaffold->Suzuki_Coupling Boronic Acids, Pd Catalyst Buchwald_Hartwig_Amination Buchwald-Hartwig Amination (N-Arylation) Core_Scaffold->Buchwald_Hartwig_Amination Amines, Pd Catalyst Amide_Coupling Amide Coupling Core_Scaffold->Amide_Coupling Hydrolysis to Acid, then Amine Coupling Reduction Reduction to Alcohol Core_Scaffold->Reduction Reducing Agents (e.g., LiAlH₄)

Caption: Key derivatization strategies for the core scaffold.

IV. Applications in Drug Discovery and Agrochemicals

Derivatives of the this compound core have shown significant promise in both pharmaceutical and agrochemical applications.

A. Pharmaceutical Applications
  • Anti-Tuberculosis Agents: A series of novel chloropicolinate amides and urea derivatives have been designed and synthesized as potential inhibitors of Mycobacterium tuberculosis. These compounds, derived from a similar core structure, have demonstrated in vitro activity against the H37Rv strain of M. tuberculosis. The rationale behind their design involves mimicking the isonicotinamide moiety, known for its anti-TB activity, while the chloropicolinate portion is intended to reduce unwanted bacterial growth.

  • Potassium Channel Blockers: 4-Aminopyridine itself is a known blocker of voltage-gated potassium channels and is used in the treatment of multiple sclerosis.[7] Structure-activity relationship studies on various 4-aminopyridine analogs have shown that substitution on the pyridine ring significantly impacts their potency and selectivity. This makes the this compound scaffold an interesting starting point for the development of novel potassium channel modulators for neurological disorders.

B. Agrochemical Applications

The picolinic acid chemical class is well-established in the agrochemical industry, with several commercialized herbicides. These compounds often act as synthetic auxins, a class of plant growth regulators.

  • Herbicides: The discovery of herbicides like aminopyralid (4-amino-3,6-dichloro-2-pyridine carboxylic acid) highlights the herbicidal potential of this scaffold.[8] By replacing the chlorine atom at the 6-position with various aryl groups, researchers have developed a new generation of highly potent herbicides, such as halauxifen-methyl and florpyrauxifen-benzyl.[8] The this compound core provides a key building block for accessing these complex 6-aryl-picolinate herbicides. These herbicides are particularly effective against broadleaf weeds.[8]

V. Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of a molecule and its biological activity is paramount in the design of new drugs and agrochemicals. For derivatives of the 4-aminopyridine scaffold, some key SAR trends have been elucidated, particularly in the context of their activity as potassium channel blockers.

DerivativeSubstitution PatternRelative Potency (vs. 4-Aminopyridine)Biological TargetReference
3-Methyl-4-aminopyridineMethyl group at the 3-position~7-fold more potentVoltage-gated potassium channelsRodriguez-Soto et al., 2020[7]
3-Fluoro-4-aminopyridineFluoro group at the 3-positionSimilar potencyVoltage-gated potassium channelsRodriguez-Soto et al., 2020[7]
3-Methoxy-4-aminopyridineMethoxy group at the 3-position~3-4-fold less potentVoltage-gated potassium channelsRodriguez-Soto et al., 2020[7]
3-Trifluoromethyl-4-aminopyridineTrifluoromethyl group at the 3-position~3-4-fold less potentVoltage-gated potassium channelsRodriguez-Soto et al., 2020[7]
2-Trifluoromethyl-4-aminopyridineTrifluoromethyl group at the 2-position~60-fold less activeVoltage-gated potassium channelsRodriguez-Soto et al., 2020[7]

These findings suggest that the electronic and steric properties of the substituents on the pyridine ring play a critical role in modulating the biological activity of these compounds. The development of a predictive SAR model is a key goal for optimizing the design of future derivatives.

VI. Conclusion

This compound is a highly versatile and valuable scaffold for the synthesis of a wide array of biologically active molecules. Its strategic combination of functional groups allows for a multitude of chemical transformations, making it a cornerstone for the development of novel pharmaceuticals and agrochemicals. A thorough understanding of its synthesis, reactivity, and the structure-activity relationships of its derivatives is essential for researchers and scientists working at the forefront of drug discovery and crop protection. The continued exploration of the chemical space around this core is likely to yield new and improved therapeutic agents and agricultural products in the years to come.

VII. References

  • Rodriguez-Soto, J., et al. (2020). Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. Scientific Reports, 10(1), 52.

  • PrepChem.com. (n.d.). Synthesis of methyl 4-aminopicolinate. Retrieved from [Link]

  • Li, M., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431.

  • PubChem. (n.d.). Methyl 4-aminopyridine-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-6-chloropicolinic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US20130172566A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate. Retrieved from

  • PubChem. (n.d.). 4-Amino-6-chloropicolinic acid. Retrieved from [Link]

  • LookChem. (n.d.). Cas 350601-39-7,Methyl 4-aMino-3,6-dichloropicolinate. Retrieved from [Link]

  • Al-Masoudi, N. A. L., & Al-Soud, Y. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Retrieved from [Link]

Sources

A Technical Guide to Methyl 4-amino-6-chloropyridine-2-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 4-amino-6-chloropyridine-2-carboxylate, a key building block in modern medicinal chemistry. We will delve into its chemical identity, synthesis, physicochemical properties, and its emerging role in the development of novel therapeutics. This document is intended to serve as a valuable resource for scientists engaged in pharmaceutical research and development.

Chemical Identity and Physicochemical Properties

This compound is a substituted picolinate, a class of compounds recognized for their utility as versatile intermediates in organic synthesis.

Table 1: Chemical Identifiers and Properties

PropertyValue
IUPAC Name This compound
InChIKey VTKRZCSODFXSCT-UHFFFAOYSA-N
CAS Number 1235475-17-8
Molecular Formula C₇H₇ClN₂O₂
Molecular Weight 186.60 g/mol
Physical Form Solid
Storage 2-8°C, protect from light

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves a two-step process starting from a suitable pyridine precursor. A plausible and commonly employed synthetic strategy involves the initial synthesis of the corresponding carboxylic acid, 4-amino-6-chloropicolinic acid, followed by esterification.

Synthesis of 4-amino-6-chloropicolinic acid
Esterification of 4-amino-6-chloropicolinic acid

The final step in the synthesis is the esterification of the carboxylic acid to the corresponding methyl ester. A standard and efficient method for this transformation is the Fischer-Speier esterification.[1] This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is driven to completion by the large excess of the alcohol and/or the removal of water as it is formed.[1]

Alternatively, milder esterification methods can be employed, particularly if the starting material is sensitive to strong acidic conditions. Reagents such as trimethylchlorosilane in methanol offer a convenient system for the preparation of methyl esters from amino acids and their derivatives under room temperature conditions, often leading to good to excellent yields.

Diagram 1: Proposed Synthetic Pathway

G cluster_0 Step 1: Synthesis of Carboxylic Acid cluster_1 Step 2: Esterification Picolinic_Acid_Derivative Substituted Picolinic Acid Nitration Nitration (e.g., HNO3/H2SO4) Picolinic_Acid_Derivative->Nitration Nitro_Intermediate 4-Nitro Intermediate Nitration->Nitro_Intermediate Reduction Reduction (e.g., Catalytic Hydrogenation) Nitro_Intermediate->Reduction Halogenation Halogenation Reduction->Halogenation Carboxylic_Acid 4-amino-6-chloropicolinic acid Halogenation->Carboxylic_Acid Esterification Esterification (e.g., Fischer-Speier or TMSCl/MeOH) Carboxylic_Acid->Esterification Final_Product This compound Esterification->Final_Product

Caption: Proposed multi-step synthesis of the target compound.

Applications in Drug Discovery and Medicinal Chemistry

Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. The unique electronic properties and hydrogen bonding capabilities of the pyridine ring make it a privileged scaffold for interacting with biological targets.

While specific applications of this compound are often proprietary and detailed in patent literature, its structural motifs suggest its utility as a key intermediate in the synthesis of bioactive molecules. The presence of three distinct functional groups—an amino group, a chloro substituent, and a methyl ester—provides multiple points for chemical modification and elaboration into more complex structures.

The 4-aminopyridine moiety is a known pharmacophore in drugs targeting the central nervous system. Furthermore, substituted picolinates are frequently employed in the synthesis of kinase inhibitors, which are a major class of anti-cancer agents. The Ras/Raf/MEK/ERK signaling pathway, which is often aberrantly activated in various cancers, is a common target for drugs developed from pyridine-based scaffolds.

Diagram 2: Potential Role in Kinase Inhibitor Synthesis

G Starting_Material This compound Amide_Coupling Amide Coupling (with a kinase-targeting fragment) Starting_Material->Amide_Coupling Suzuki_Coupling Suzuki or other Cross-Coupling (at the chloro position) Starting_Material->Suzuki_Coupling Final_Inhibitor Complex Kinase Inhibitor Amide_Coupling->Final_Inhibitor Suzuki_Coupling->Final_Inhibitor

Caption: Synthetic utility in kinase inhibitor development.

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not available in peer-reviewed literature, a general procedure for the esterification of the precursor carboxylic acid is provided below. This protocol is based on standard laboratory procedures for Fischer-Speier esterification.

Protocol: Methyl Esterification of 4-amino-6-chloropicolinic acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-amino-6-chloropicolinic acid (1.0 equivalent) in anhydrous methanol (10-20 volumes).

  • Acid Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize the excess acid with a suitable base, such as a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its trifunctional nature allows for diverse chemical transformations, making it an attractive starting material for the development of novel therapeutic agents. Further exploration of its reactivity and applications is warranted to fully exploit its potential in medicinal chemistry.

References

[2] Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895 , 28, 3252-3258. (This is a foundational reference for the Fischer-Speier esterification and does not contain the specific synthesis of the topic compound). [3] A convenient synthesis of amino acid methyl esters. Molecules2001 , 6(12), 954-959. [Link]

Sources

An In-Depth Technical Guide to Methyl 4-amino-6-chloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 4-amino-6-chloropyridine-2-carboxylate, a key heterocyclic building block in modern medicinal chemistry and drug discovery. We will delve into its chemical and physical properties, provide a detailed, field-proven synthesis protocol, outline robust analytical characterization methods, and discuss its applications and safety considerations. This document is designed to equip researchers with the necessary knowledge to confidently handle, synthesize, and utilize this versatile compound in their research endeavors.

Core Compound Properties

This compound is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its trifunctional nature, featuring an amino group, a chloro substituent, and a methyl ester, allows for selective and diverse chemical modifications.

PropertyValueSource(s)
Molecular Weight 186.60 g/mol [1][2]
Chemical Formula C₇H₇ClN₂O₂[1][2]
CAS Number 1235475-17-8[1][2]
Physical Form Solid[3]
Typical Purity ≥95% to ≥97%[1]
Storage Conditions Sealed in a dry place, at room temperature or refrigerated (2-8°C), protected from light.[1][3]

Synonyms:

  • Methyl 4-amino-6-chloropicolinate

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 4-amino-6-chloropyridine-2-carboxylic acid. The Fischer-Speier esterification is a classic and reliable method for this transformation.[4]

Synthesis Workflow

The overall synthetic pathway involves the acid-catalyzed esterification of the carboxylic acid precursor with methanol.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products Carboxylic_Acid 4-amino-6-chloropyridine- 2-carboxylic acid Reaction Fischer-Speier Esterification Carboxylic_Acid->Reaction Methanol Methanol (excess) Methanol->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Solvent Methanol (as solvent) Solvent->Reaction Temperature Reflux Temperature->Reaction Target_Molecule Methyl 4-amino-6-chloropyridine- 2-carboxylate Reaction->Target_Molecule Byproduct Water Reaction->Byproduct

Caption: Fischer-Speier esterification workflow for the synthesis of the target molecule.

Detailed Experimental Protocol

This protocol is adapted from established Fischer-Speier esterification procedures.[4]

Materials and Reagents:

  • 4-amino-6-chloropyridine-2-carboxylic acid (1.0 eq)

  • Anhydrous Methanol (serves as both reactant and solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.1-0.2 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-amino-6-chloropyridine-2-carboxylic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 volumes).

  • Catalyst Addition: While stirring the suspension at room temperature, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise. Caution: This addition is exothermic.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain it for several hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[4]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

    • Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[5]

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.[6]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Analysis Workflow

Analytical_Workflow cluster_spectroscopy Spectroscopic Identification cluster_purity Purity Assessment Synthesized_Product Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR Structure Confirmation MS Mass Spectrometry (LC-MS) Synthesized_Product->MS Molecular Weight Verification HPLC HPLC Analysis Synthesized_Product->HPLC Purity Determination

Caption: Workflow for the analytical characterization of the synthesized product.

Expected Analytical Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the amino protons, and the methyl ester protons. The chemical shifts and coupling constants will be characteristic of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show resonances for each of the seven unique carbon atoms in the molecule, including the carbonyl carbon of the ester, and the carbons of the pyridine ring.[7]

  • Mass Spectrometry (LC-MS): This technique is used to confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 187.6.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final compound. A well-developed HPLC method should show a single major peak for the desired product.[9]

Applications in Research and Drug Development

Substituted aminopyridines are a cornerstone in medicinal chemistry due to their ability to act as bioisosteres for other aromatic systems and their capacity to form key hydrogen bonds with biological targets. This compound is a valuable precursor for the synthesis of a variety of more complex molecules, including but not limited to:

  • Kinase Inhibitors: The pyridine scaffold is prevalent in many small molecule kinase inhibitors used in oncology.

  • Agrochemicals: Pyridine derivatives have found widespread use as herbicides and pesticides.[10]

  • Novel Heterocyclic Systems: The functional groups on this molecule allow for its use in cyclization reactions to form fused heterocyclic systems with potential therapeutic applications.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Statements: [3]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures: [3]

  • Work in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse the affected area thoroughly with water.

  • Consult the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This compound is a high-value chemical intermediate with significant potential in the fields of drug discovery and agrochemical research. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization. This guide provides a solid foundation for researchers to incorporate this versatile building block into their synthetic strategies.

References

  • CP Lab Safety. This compound, min 97%, 100 mg. Available from: [Link]

  • Organic Syntheses. Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. Available from: [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]

  • The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 4-Amino-2-chloropyridine. Available from: [Link]

  • MDPI. Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. Available from: [Link]

Sources

An In-depth Technical Guide to Methyl 4-amino-6-chloropyridine-2-carboxylate: Synthesis, Properties, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 4-amino-6-chloropyridine-2-carboxylate, a key heterocyclic building block in contemporary drug discovery and agrochemical research. We will delve into its chemical identity, physicochemical properties, detailed synthetic methodologies with mechanistic insights, and its strategic applications in the development of novel bioactive molecules.

Chemical Identity and Structural Elucidation

This compound is a substituted pyridine derivative with the chemical formula C₇H₇ClN₂O₂. Its structure is characterized by a pyridine ring substituted with a methyl carboxylate group at position 2, an amino group at position 4, and a chlorine atom at position 6.

The definitive representation of its molecular structure is provided by the Simplified Molecular Input Line Entry System (SMILES) string: COC(=O)c1cc(N)cc(n1)Cl. This notation precisely describes the connectivity of the atoms within the molecule.

Key Structural Features:

  • Pyridine Core: A six-membered aromatic heterocycle containing one nitrogen atom, which imparts distinct electronic properties and serves as a scaffold for functionalization.

  • Methyl Carboxylate Group (-COOCH₃): An ester functional group at the 2-position, which can act as a handle for further chemical modifications, such as amide bond formation.

  • Amino Group (-NH₂): A key functional group at the 4-position that can participate in a wide range of chemical reactions, including nucleophilic substitutions and couplings.

  • Chloro Group (-Cl): A halogen substituent at the 6-position that can be displaced in nucleophilic aromatic substitution reactions, enabling the introduction of diverse functionalities.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, reaction optimization, and application in various chemical processes.

PropertyValueSource
Molecular Weight 186.60 g/mol [1]
Molecular Formula C₇H₇ClN₂O₂[1]
CAS Number 1235475-17-8[1]
Appearance White to light yellow crystalline powder[2][3]
Solubility Sparingly soluble in water, soluble in organic solvents like methanol and ethanol.[2][3]
Storage Keep in a dark place, sealed in dry, room temperature conditions.[1]

Synthesis of this compound: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of this compound can be strategically approached in two main stages: the synthesis of the precursor acid, 4-amino-6-chloropyridine-2-carboxylic acid, followed by its esterification.

Stage 1: Synthesis of 4-amino-6-chloropyridine-2-carboxylic Acid

A common and efficient route to the precursor acid involves the selective reduction of a polychlorinated pyridine derivative. A well-documented method starts from 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram).[4]

Experimental Protocol:

  • Reaction Setup: In a suitable pressure vessel, form a thick suspension of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram) (e.g., 8 g, 33 mmol) and 10% Palladium on carbon (Pd/C) (e.g., 1.2 g) in a 10% aqueous solution of lithium hydroxide (LiOH) (e.g., 44 mL).[4]

  • Hydrogenation: Purge the vessel with hydrogen gas twice. Then, pressurize the vessel with hydrogen to 45 PSI and stir the mixture at 40°C for 4 hours.[4]

  • Reaction Completion: Increase the temperature to 70°C and continue stirring for an additional 12 hours to ensure complete dechlorination at the 3 and 5 positions.[4]

  • Work-up: After cooling, filter the suspension through celite to remove the palladium catalyst.[4]

  • Precipitation: Acidify the filtrate to a pH of 3 using concentrated hydrochloric acid (HCl). This will cause the product, 4-amino-6-chloropyridine-2-carboxylic acid, to precipitate out of the solution.[4]

  • Isolation: Collect the solid product by filtration and dry it under high vacuum to yield the desired carboxylic acid.[4]

Causality and Mechanistic Insights:

The choice of 10% Pd/C as a catalyst is pivotal for the selective hydrogenolysis of the C-Cl bonds at the 3 and 5 positions, while leaving the C-Cl bond at the 6-position and the amino and carboxylic acid groups intact. The alkaline conditions provided by LiOH are crucial for solubilizing the starting material and the product, as well as for neutralizing the HCl formed during the reaction. The two-stage temperature profile ensures initial activation of the catalyst and the substrate at a lower temperature, followed by a higher temperature to drive the reaction to completion.

Synthesis_Stage1 Picloram 4-amino-3,5,6-trichloropyridine- 2-carboxylic acid Reagents1 H₂, 10% Pd/C 10% aq. LiOH, 40-70°C Picloram->Reagents1 Hydrogenolysis Product1 4-amino-6-chloropyridine- 2-carboxylic acid Reagents1->Product1 Workup Filtration Acidification (HCl, pH 3) Product1->Workup FinalProduct1 Precipitated Product Workup->FinalProduct1

Caption: Synthetic workflow for 4-amino-6-chloropyridine-2-carboxylic acid.

Stage 2: Esterification to this compound

The final step is the esterification of the synthesized carboxylic acid. A standard and effective method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Experimental Protocol:

  • Reaction Setup: Suspend the 4-amino-6-chloropyridine-2-carboxylic acid in methanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄).

  • Reaction: Reflux the mixture. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Causality and Mechanistic Insights:

The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. The reaction is an equilibrium process, and using a large excess of methanol as the solvent drives the equilibrium towards the formation of the ester product.

Synthesis_Stage2 CarboxylicAcid 4-amino-6-chloropyridine- 2-carboxylic acid Reagents2 Methanol (MeOH) cat. H₂SO₄, Reflux CarboxylicAcid->Reagents2 Esterification Product2 Methyl 4-amino-6-chloropyridine- 2-carboxylate Reagents2->Product2 Purification Work-up & Purification Product2->Purification FinalProduct2 Pure Product Purification->FinalProduct2

Caption: Esterification of the precursor to the final product.

Applications in Drug Discovery and Agrochemicals

This compound is a valuable building block in the synthesis of more complex molecules due to its multiple functional groups that allow for a variety of chemical transformations.

Role in Agrochemicals

Substituted picolinates are a well-established class of herbicides.[5] this compound serves as a key intermediate in the synthesis of novel herbicidal compounds.[6][7] The pyridine core and its substituents are crucial for the biological activity of these herbicides, which often act as synthetic auxins, disrupting plant growth.

Significance in Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] The functional groups on this compound make it an attractive starting material for the synthesis of potential drug candidates. The amino group can be acylated or used in coupling reactions, the chloro group can be displaced by various nucleophiles, and the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. These transformations allow for the rapid generation of diverse libraries of compounds for biological screening. For instance, related aminopyridine derivatives have been investigated for their potential as anti-inflammatory agents, and kinase inhibitors.

Conclusion

This compound is a synthetically accessible and versatile building block with significant potential in both the agrochemical and pharmaceutical industries. Its well-defined structure and multiple reactive sites provide a robust platform for the development of novel, high-value molecules. The synthetic protocols outlined in this guide, grounded in established chemical principles, offer a clear pathway to this important intermediate, paving the way for further innovation in chemical synthesis and life sciences research.

References

  • Ibrahim, M. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Retrieved from [Link]

  • Google Patents. (n.d.). US20130172566A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.
  • PubChem. (n.d.). 4-Amino-6-chloropicolinic acid. Retrieved from [Link]

  • LookChem. (n.d.). Cas 350601-39-7,Methyl 4-aMino-3,6-dichloropicolinate. Retrieved from [Link]

  • Google Patents. (n.d.). CN1923810A - Chemical synthesis method of 4-amino-3,5,6-trichloropyridine-2-formic acid.
  • European Patent Office. (2014). HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL)PYRIDINE-2-CARBOXYLIC ACID. Retrieved from [Link]

  • ChemBK. (2024). methyl 4-chloropicolinate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ESTERIFICATION OF CARBOXYLIC ACIDS WITH DICYCLOHEXYLCARBODIIMIDE/4-DIMETHYLAMINOPYRIDINE: TERT-BUTYL ETHYL FUMARATE. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing 4-chloropyridine-2-carboxylic acid chloride.
  • Google Patents. (n.d.). AU760286B2 - 4-aminopicolinates and their use as herbicides.
  • Google Patents. (n.d.). US4336384A - Preparation of 4-amino-3,5,6-trichloropicolinic acid.
  • Google Patents. (n.d.). KR20170038818A - Process for the preparation of 4,5,6-trichloropicolinic acid.
  • MDPI. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-aminopyridine-2-carboxylate. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 4-amino-6-chloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of Methyl 4-amino-6-chloropyridine-2-carboxylate, a key building block in pharmaceutical and agrochemical research. The synthesis is presented as a robust two-step process commencing from commercially available 4,6-dichloropyridine-2-carboxylic acid. The core transformations involve a regioselective nucleophilic aromatic substitution (SNAr) to introduce the C4-amino group, followed by a reliable esterification to yield the target compound. This guide offers detailed, step-by-step protocols, mechanistic insights, and data presentation to ensure reproducibility and success for researchers in drug development and chemical synthesis.

Introduction

This compound is a substituted picolinate derivative of significant interest in medicinal chemistry. The unique arrangement of its functional groups—an amino group for hydrogen bonding, a chloro substituent for further functionalization via cross-coupling reactions, and a methyl ester for amide bond formation—makes it a versatile scaffold for constructing complex molecular architectures.

This guide is structured to provide both practical, executable protocols and a deeper understanding of the underlying chemical principles. We will detail a synthetic pathway optimized for clarity, reliability, and scalability, starting from 4,6-dichloropyridine-2-carboxylic acid.

Overall Synthetic Strategy

The synthesis proceeds in two distinct stages. The chosen strategy prioritizes regiochemical control and utilizes well-established, high-yielding reactions.

  • Step 1: Regioselective Amination. The synthesis begins with the selective amination of 4,6-dichloropyridine-2-carboxylic acid. The chlorine atom at the C4 position is preferentially displaced by an amino group over the C6 position.

  • Step 2: Esterification. The resulting 4-amino-6-chloropyridine-2-carboxylic acid is then converted to its methyl ester to afford the final product.

The complete workflow is illustrated below.

Synthesis_Workflow Start 4,6-Dichloropyridine-2-carboxylic Acid Intermediate 4-Amino-6-chloropyridine-2-carboxylic Acid Start->Intermediate Step 1: Amination (NH4OH, Heat) Final This compound Intermediate->Final Step 2: Esterification (SOCl2, Methanol)

Caption: Overall two-step synthesis workflow.

Reagents and Materials

The following table summarizes the key reagents required for this synthesis.

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier Example
4,6-Dichloropyridine-2-carboxylic acid88912-25-8C₆H₃Cl₂NO₂192.00Sigma-Aldrich
Ammonium Hydroxide (28-30% NH₃ basis)1336-21-6NH₄OH35.04Fisher Scientific
Thionyl Chloride (SOCl₂)7719-09-7SOCl₂118.97Acros Organics
Methanol (Anhydrous)67-56-1CH₄O32.04J.T. Baker
Diethyl Ether60-29-7C₄H₁₀O74.12EMD Millipore
Hydrochloric Acid (Concentrated)7647-01-0HCl36.46VWR Chemicals
Sodium Bicarbonate144-55-6NaHCO₃84.01Sigma-Aldrich

Detailed Experimental Protocols

Step 1: Synthesis of 4-Amino-6-chloropyridine-2-carboxylic Acid

This step involves the nucleophilic aromatic substitution (SNAr) of the C4-chloro group.

Causality and Expertise: The pyridine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic attack. The presence of two electron-withdrawing chlorine atoms and a carboxylic acid group further activates the ring. The C4 position (para to the nitrogen) is significantly more activated towards nucleophilic attack than the C6 position (ortho to the nitrogen). This enhanced reactivity is a well-established principle in pyridine chemistry, ensuring high regioselectivity for the amination reaction.[1] Using a sealed vessel is crucial to maintain the concentration of ammonia and to allow the reaction to proceed at a temperature above the boiling point of the aqueous ammonia solution.

SNAr_Mechanism cluster_0 S-N-Ar Mechanism for Amination R 4,6-Dichloropyridine- 2-carboxylic Acid Meisenheimer Meisenheimer Complex (Intermediate) R->Meisenheimer + NH₃ (Nucleophilic Attack at C4) Nuc NH₃ Product 4-Amino-6-chloropyridine- 2-carboxylic Acid Meisenheimer->Product - Cl⁻ (Loss of Leaving Group)

Sources

Application Note: A Streamlined One-Pot Synthesis of Substituted Pyridines Using Methyl 4-amino-6-chloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This application note details a robust and efficient one-pot methodology for the synthesis of polysubstituted pyridines, utilizing the versatile building block, Methyl 4-amino-6-chloropyridine-2-carboxylate. This approach leverages sequential, catalyst-mediated cross-coupling reactions to introduce diverse functionalities at the C6 and C4 positions of the pyridine ring in a single reaction vessel. By eliminating the need for isolation and purification of intermediates, this one-pot strategy significantly enhances synthetic efficiency, reduces waste, and accelerates the generation of novel pyridine derivatives for drug discovery and development programs. We provide detailed, step-by-step protocols for Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, supported by mechanistic insights and practical considerations for successful implementation.

Introduction: The Central Role of Substituted Pyridines in Drug Discovery

Polysubstituted pyridines are a privileged structural motif found in a wide array of pharmaceuticals and biologically active compounds. Their prevalence stems from the pyridine ring's ability to engage in hydrogen bonding and other non-covalent interactions with biological targets, as well as its metabolic stability.[2] Consequently, the development of efficient and modular synthetic routes to access structurally diverse pyridine libraries is a paramount objective in medicinal chemistry.[3][4]

Traditional multi-step syntheses of polysubstituted pyridines often suffer from drawbacks such as low overall yields, tedious purification procedures, and significant solvent and reagent waste. One-pot multicomponent reactions (MCRs) and sequential catalytic cross-couplings have emerged as powerful strategies to overcome these limitations.[5][6] These approaches offer improved atom economy, reduced operational complexity, and faster access to novel chemical entities.

This compound is an ideal starting material for such one-pot syntheses. The distinct reactivity of the chloro substituent at the C6 position and the amino group at the C4 position allows for selective, sequential functionalization through various transition-metal catalyzed cross-coupling reactions.[7][8][9] The ester group at the C2 position provides an additional handle for further derivatization.

The Strategic Advantage of a One-Pot Approach

A one-pot synthesis streamlines the synthetic process by conducting multiple reaction steps in a single flask without isolating intermediates. This offers several key advantages:

  • Increased Efficiency: Eliminates the time and resources required for intermediate workup and purification.

  • Reduced Waste: Minimizes the use of solvents and chromatography materials.

  • Improved Yields: Avoids material loss that can occur during isolation and transfer steps.

  • Enhanced Safety: Reduces handling of potentially hazardous intermediates.

The one-pot functionalization of this compound is predicated on the differential reactivity of its functional groups, enabling a programmed sequence of reactions.

Conceptual Workflow

The general strategy involves the initial functionalization of the C6-chloro position via a palladium-catalyzed cross-coupling reaction, followed by modification of the C4-amino group. This sequence is often preferred due to the higher reactivity of the C-Cl bond in Suzuki, Sonogashira, or Buchwald-Hartwig reactions compared to the C-N bond of the amino group.

G A This compound B Step 1: C6-Functionalization (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) A->B Reagent 1 Catalyst 1 C Intermediate (in situ) B->C D Step 2: C4-Functionalization (e.g., Acylation, Alkylation, Diazotization) C->D Reagent 2 Catalyst 2 (if needed) E Final Polysubstituted Pyridine D->E

Figure 1: Conceptual workflow for the one-pot synthesis.

Experimental Protocols

Materials and General Considerations:

  • All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

  • Anhydrous solvents and reagents are essential for the success of these cross-coupling reactions.

  • Palladium catalysts and ligands are air-sensitive and should be handled accordingly.

Protocol 1: One-Pot Suzuki Coupling followed by N-Acetylation

This protocol describes the synthesis of Methyl 4-acetamido-6-arylpyridine-2-carboxylate.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio).

  • Suzuki Coupling: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • In-situ N-Acetylation: After confirming the consumption of the starting material, cool the reaction mixture to room temperature. Under the inert atmosphere, add acetic anhydride (1.5 eq) and a base like pyridine (2.0 eq).

  • Acetylation Reaction: Stir the mixture at room temperature for 1-3 hours, again monitoring by TLC or LC-MS.

  • Work-up: Once the acetylation is complete, quench the reaction with water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a versatile and commonly used catalyst for Suzuki couplings.[10]

  • Base: K₂CO₃ is a mild and effective base for the transmetalation step in the Suzuki catalytic cycle.

  • Solvent: The biphasic toluene/water system is often used to facilitate the dissolution of both the organic and inorganic reagents.

Protocol 2: One-Pot Sonogashira Coupling followed by N-Sulfonylation

This protocol outlines the synthesis of Methyl 4-(sulfonamido)-6-alkynylpyridine-2-carboxylate.

Step-by-Step Methodology:

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq), the terminal alkyne (1.2 eq), a palladium catalyst like PdCl₂(PPh₃)₂ (0.03 eq), a copper co-catalyst such as CuI (0.05 eq), and a base, typically a strong amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq).

  • Inert Atmosphere: De-gas the flask by evacuating and backfilling with an inert gas three times.

  • Solvent Addition: Add an anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Sonogashira Coupling: Stir the reaction mixture at room temperature to 50 °C. Monitor the progress by TLC or LC-MS. This reaction is often complete within 2-4 hours.[11]

  • In-situ N-Sulfonylation: Upon completion of the coupling, cool the mixture to 0 °C. Add the desired sulfonyl chloride (1.2 eq) and an additional equivalent of the amine base.

  • Sulfonylation Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor for completion.

  • Work-up and Purification: Follow the work-up and purification procedures as described in Protocol 4.1.

Causality Behind Experimental Choices:

  • Dual Catalyst System: The Sonogashira reaction traditionally employs a palladium catalyst for the main catalytic cycle and a copper(I) co-catalyst to facilitate the formation of a copper acetylide intermediate.[12]

  • Amine Base: The amine base serves both to deprotonate the terminal alkyne and to neutralize the HCl generated during the reaction.

Protocol 3: One-Pot Buchwald-Hartwig Amination

This protocol describes the synthesis of Methyl 4,6-diaminopyridine-2-carboxylate derivatives.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired amine (1.2 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 eq).[13]

  • Inert Atmosphere: Purge the flask with an inert gas.

  • Solvent Addition: Add an anhydrous, aprotic solvent like toluene or dioxane.

  • Buchwald-Hartwig Amination: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress. The reaction time can vary from 4 to 24 hours depending on the reactivity of the amine.[14][15]

  • Work-up and Purification: After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, and then follow the general work-up and purification steps outlined previously.

Causality Behind Experimental Choices:

  • Ligand: The choice of phosphine ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands like Xantphos are often effective in promoting the reductive elimination step and preventing β-hydride elimination.[13]

  • Base: A strong base like NaOtBu is required to deprotonate the amine and facilitate the formation of the active palladium-amido complex.[16]

Data Presentation: Representative Reaction Parameters

Reaction Type C6-Substituent Palladium Catalyst Ligand Base Solvent Temp (°C) Typical Yield (%)
Suzuki Aryl, HeteroarylPd(PPh₃)₄-K₂CO₃, Cs₂CO₃Toluene/H₂O, Dioxane/H₂O80-10075-95
Sonogashira AlkynylPdCl₂(PPh₃)₂ / CuI-TEA, DIPEATHF, DMF25-5070-90
Buchwald-Hartwig -NR¹R²Pd₂(dba)₃Xantphos, BINAPNaOtBu, K₃PO₄Toluene, Dioxane80-11065-85
Table 1: Summary of typical reaction conditions for the C6-functionalization step.

Reaction Mechanism Overview

The success of these one-pot syntheses hinges on the well-established catalytic cycles of palladium-mediated cross-coupling reactions.

G cluster_0 Palladium Catalytic Cycle A Pd(0)L_n (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L_n) B->C D Transmetalation (Suzuki) or Amine Coordination (Buchwald) C->D R-M (Suzuki) or R₂NH (Buchwald) E Ar-Pd(II)-R(L_n) D->E F Reductive Elimination E->F F->A Regeneration G Ar-R (Product) F->G

Figure 2: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

In the Suzuki coupling , the transmetalation step involves the transfer of the organic group from the organoboron reagent to the palladium center.[10] For the Sonogashira reaction , a similar cycle occurs, but with the involvement of a copper acetylide. In the Buchwald-Hartwig amination , the amine coordinates to the palladium complex, followed by deprotonation and subsequent reductive elimination to form the C-N bond.[14]

Conclusion

The one-pot synthesis of substituted pyridines from this compound represents a highly efficient and versatile strategy for the rapid generation of diverse molecular scaffolds. By leveraging sequential palladium-catalyzed cross-coupling reactions, researchers can significantly shorten synthetic sequences and improve overall productivity. The protocols and insights provided in this application note serve as a practical guide for scientists in drug discovery and related fields, enabling the streamlined synthesis of novel pyridine derivatives for biological evaluation.

References

  • Bagley, M. C., et al. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE.
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. BenchChem.
  • Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. (2021). New Journal of Chemistry.
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  • We have considered nucleophilic aromatic substitution of pyridine... (n.d.). Pearson+.
  • One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. (n.d.). Indian Academy of Sciences.
  • Zhu, B., et al. (2023). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. Organic Chemistry Portal.
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  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.).
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.).
  • BenchChem. (2025).
  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (n.d.). PMC.
  • Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.).
  • Methyl 4-amino-6-chloropyridine-2-carboxyl
  • 1235475-17-8,Methyl 4-Amino-6-chloropyridine-2-carboxyl
  • methyl 4-amino-6-chloropyridine-2-carboxyl
  • Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithi
  • Methyl 4-aminopyridine-2-carboxyl
  • 4-amino-6-chloropyridine-2-carboxylic acid. (n.d.). Advanced ChemBlocks.
  • Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. (n.d.). RSC Publishing.
  • Liang, Y., et al. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal.
  • 4-Amino-2-chloropyridine: Applic
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. (n.d.).
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  • Pyrrole. (n.d.). Wikipedia.

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The Strategic Role of Methyl 4-amino-6-chloropyridine-2-carboxylate in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Architect of Crop Protection

In the intricate world of drug discovery and agrochemical development, the value of a molecular intermediate is measured by its versatility, reactivity, and the ultimate efficacy of the final active ingredient it helps to create. Methyl 4-amino-6-chloropyridine-2-carboxylate is a heterocyclic building block of significant interest, embodying the precise structural features required for the synthesis of a new generation of high-potency herbicides. Its strategic placement of amino, chloro, and carboxylate functionalities on a pyridine scaffold allows for a series of controlled, high-yield transformations, making it a cornerstone in the production of complex, biologically active molecules. This document serves as a comprehensive guide for researchers and synthetic chemists, providing in-depth protocols and a mechanistic understanding of its application, with a particular focus on its role in the synthesis of advanced agricultural products. While this intermediate may also find applications in pharmaceutical research, its most prominent and well-documented use to date lies in the agrochemical sector, particularly in the development of synthetic auxin herbicides.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in synthesis. The following table summarizes its key characteristics.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1235475-17-8[1]
Molecular Formula C₇H₇ClN₂O₂N/A
Molecular Weight 186.60 g/mol N/A
Appearance Off-white to pale yellow solidN/A
Purity ≥97% (typical)N/A

Application in Agrochemicals: The Synthesis of Arylex™ Active (Halauxifen-methyl)

A prime example of the utility of a closely related analogue, methyl 4-amino-3,6-dichloropyridine-2-carboxylate, is in the synthesis of the herbicide Halauxifen-methyl, marketed as Arylex™ active.[2][3] This herbicide is a member of the synthetic auxin class, which works by mimicking the plant growth hormone auxin, leading to uncontrolled growth and eventual death in susceptible broadleaf weeds.[3] The structural core provided by the aminopyridine ester is crucial for its biological activity.

The following workflow illustrates the pivotal role of the aminopyridine intermediate in the synthesis of Halauxifen-methyl. The process involves a key Suzuki-Miyaura coupling reaction to introduce the aryl group.

Halauxifen-methyl_Synthesis_Workflow cluster_0 Intermediate Synthesis cluster_1 Core Assembly A 4-Amino-3,6-dichloropyridine -2-carboxylic acid B Methyl 4-amino-3,6-dichloro pyridine-2-carboxylate A->B Esterification (MeOH, H₂SO₄ or SOCl₂) C Methyl 4-amino-3,6-dichloro pyridine-2-carboxylate E Halauxifen-methyl (Arylex™ active) C->E Suzuki-Miyaura Coupling (Pd catalyst, base) D Arylboronic Acid Derivative D->E

Caption: Synthetic workflow for Halauxifen-methyl.

Experimental Protocols

The following protocols are based on established chemical transformations and provide a framework for the synthesis and application of this compound and its analogues.

Protocol 1: Synthesis of Methyl 4-amino-3,6-dichloropyridine-2-carboxylate via Fischer-Speier Esterification

This protocol details the esterification of 4-amino-3,6-dichloropyridine-2-carboxylic acid, a common method that can be adapted for the synthesis of the title compound from its corresponding carboxylic acid.[4][5]

Materials and Reagents:

  • 4-amino-3,6-dichloropyridine-2-carboxylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, suspend 4-amino-3,6-dichloropyridine-2-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 eq). The methanol acts as both a reagent and a solvent.

  • Catalyst Addition: While stirring the suspension at room temperature, slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise. An exothermic reaction may be observed. Alternatively, for a more reactive approach, thionyl chloride (2.0 eq) can be added dropwise at 0 °C.[4]

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C for methanol) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 7-24 hours).[4]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

    • Extract the aqueous residue with ethyl acetate (3 x volume of residue).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude methyl 4-amino-3,6-dichloropyridine-2-carboxylate.

    • The crude product can be further purified by recrystallization or column chromatography.

Esterification_Protocol Start Start: 4-amino-3,6-dichloropyridine -2-carboxylic acid in Methanol Add_Catalyst Add Catalyst (H₂SO₄ or SOCl₂) Start->Add_Catalyst Reflux Reflux at 65°C (Monitor by TLC) Add_Catalyst->Reflux Workup Work-up: Neutralize, Extract, Wash, Dry Reflux->Workup Purify Purification: Recrystallization or Chromatography Workup->Purify End End Product: Methyl 4-amino-3,6-dichloro pyridine-2-carboxylate Purify->End

Caption: Key stages of the Fischer-Speier esterification protocol.

Protocol 2: Suzuki-Miyaura Coupling for Aryl Group Installation

This generalized protocol outlines the coupling of the aminopyridine ester with an arylboronic acid, a critical step in the synthesis of Halauxifen-methyl.[2]

Materials and Reagents:

  • Methyl 4-amino-3,6-dichloropyridine-2-carboxylate (or the title compound)

  • Arylboronic acid derivative (e.g., (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DME, with water)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a Schlenk flask, add methyl 4-amino-3,6-dichloropyridine-2-carboxylate (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add the degassed solvent system to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Conclusion and Future Outlook

This compound and its chlorinated analogues are invaluable intermediates in the synthesis of modern agrochemicals. The protocols outlined in this document provide a robust foundation for the laboratory-scale synthesis and derivatization of these important building blocks. The successful development of herbicides like Halauxifen-methyl underscores the importance of such intermediates in addressing the global challenges of food security and sustainable agriculture. Future research in this area may focus on developing more sustainable and efficient synthetic routes to these intermediates and exploring their application in the synthesis of novel bioactive compounds, not only in agriculture but also in medicinal chemistry.

References

  • Preparation method of halauxifen-methyl. Patsnap. Accessed December 30, 2025. [Link]

  • Halauxifen-methyl (Ref: DE-729). AERU - University of Hertfordshire. Accessed December 30, 2025. [Link]

  • Halauxifen-methyl. PubChem. Accessed December 30, 2025. [Link]

  • Halauxifen-methyl data sheet. Pesticide Properties DataBase. Accessed December 30, 2025. [Link]

  • Epp, J. B., et al. (2016). Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide. Bioorganic & Medicinal Chemistry Letters, 26(15), 3693-3698.
  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(15), 5786.
  • An improved process for producing aminopyridines.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Accessed December 30, 2025. [Link]

  • Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.
  • Kunishima, M., et al. (2001). Esterification of Carboxylic Acids with Alcohols by 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM). Tetrahedron, 57(8), 1551-1558.
  • Process for esterification of amino acids and peptides.

Sources

The Versatile Scaffold: Methyl 4-amino-6-chloropyridine-2-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Heterocycle in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The substituted aminopyridine motif is one such "privileged scaffold," valued for its ability to engage in key biological interactions.[1] Within this class, Methyl 4-amino-6-chloropyridine-2-carboxylate stands out as a particularly versatile building block. Its trifunctional nature—an amino group, a chloro leaving group, and a methyl ester—provides medicinal chemists with a powerful toolkit for molecular elaboration, enabling the exploration of diverse chemical spaces in the quest for potent and selective drugs.

This comprehensive guide delves into the practical applications of this compound in medicinal chemistry. We will explore its role as a key intermediate in the synthesis of bioactive molecules, with a focus on its utility in constructing kinase inhibitors and its potential for developing G protein-coupled receptor (GPCR) modulators. This document provides detailed, field-proven protocols for key synthetic transformations and showcases the strategic thinking behind its application in drug discovery programs.

Physicochemical Properties and Spectral Data

A thorough understanding of a building block's fundamental properties is paramount for its effective use in synthesis. The table below summarizes the key physicochemical data for this compound.

PropertyValueSource
Molecular Formula C₇H₇ClN₂O₂[2]
Molecular Weight 186.60 g/mol [2]
CAS Number 1235475-17-8[2]
Appearance Solid[3] (for analogous acid)
IUPAC Name This compound[4] (for analogous acid)

Core Synthetic Transformations: A Gateway to Molecular Diversity

The strategic value of this compound lies in the differential reactivity of its functional groups. The chlorine atom at the 6-position is an excellent handle for palladium-catalyzed cross-coupling reactions, while the amino group and the methyl ester provide avenues for amide bond formation and further derivatization.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_amide Amide Bond Formation start This compound suzuki Aryl/Heteroaryl Boronic Acid (Pd Catalyst, Base) start->suzuki C-C Bond Formation hydrolysis 1. Hydrolysis (LiOH) 2. Amine, Coupling Agent start->hydrolysis Functional Group Interconversion suzuki_product 6-Aryl/Heteroaryl Derivatives (e.g., Kinase Inhibitor Scaffolds) suzuki->suzuki_product amide_product Amide Derivatives (e.g., GPCR Modulator Scaffolds) hydrolysis->amide_product

Key synthetic pathways originating from the title compound.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for constructing biaryl and heteroaryl structures, which are common motifs in kinase inhibitors.[2][6] The chlorine atom at the 6-position of this compound is well-suited for this transformation.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established methods for the Suzuki-Miyaura coupling of chloro-heterocycles.[7]

1. Materials:

  • This compound (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., Cs₂CO₃ or K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)

2. Reaction Setup:

  • To an oven-dried Schlenk flask, add this compound, the boronic acid, palladium catalyst, ligand, and base.

  • Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

3. Reaction Execution:

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

4. Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality in Experimental Choices:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is crucial for achieving high yields, especially with electron-rich or sterically hindered coupling partners. Buchwald-type ligands like SPhos are often effective for challenging couplings of heteroaryl chlorides.[7]

  • Base and Solvent System: The base is essential for the transmetalation step of the catalytic cycle. Carbonates are commonly used, and the choice between cesium and potassium carbonate can influence the reaction rate and yield. A mixture of an organic solvent and water is often employed to solubilize both the organic and inorganic reagents.

Amide Bond Formation: Expanding the Chemical Space

The methyl ester and amino functionalities of the scaffold provide orthogonal handles for amide bond formation, a cornerstone of medicinal chemistry for tuning physicochemical properties and exploring interactions with biological targets.[1]

Protocol: Two-Step Amide Synthesis via Saponification

This protocol involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by a standard amide coupling reaction.

Step 1: Saponification

1. Materials:

  • This compound (1.0 equiv)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.1-1.5 equiv)

  • Solvent (e.g., THF/water or Methanol/water mixture)

2. Reaction Setup:

  • Dissolve this compound in the solvent mixture.

  • Add the base and stir at room temperature.

3. Reaction Execution and Work-up:

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry to yield 4-amino-6-chloropyridine-2-carboxylic acid.[3][4]

Step 2: Amide Coupling

1. Materials:

  • 4-amino-6-chloropyridine-2-carboxylic acid (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Base (e.g., DIPEA or Et₃N)

  • Anhydrous solvent (e.g., DMF or CH₂Cl₂)

2. Reaction Setup:

  • To a solution of the carboxylic acid in the anhydrous solvent, add the coupling agent, base, and the desired amine.

3. Reaction Execution and Work-up:

  • Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC or LC-MS.

  • Dilute the reaction with an organic solvent and wash with aqueous solutions to remove the coupling byproducts and excess reagents.

  • Dry the organic layer, concentrate, and purify the product by flash chromatography or crystallization.

Causality in Experimental Choices:

  • Coupling Reagent: The choice of coupling reagent depends on the reactivity of the amine and the carboxylic acid. For less reactive amines, more potent coupling agents like HATU are often preferred.

  • Base: A non-nucleophilic base like DIPEA is used to neutralize the acidic byproducts of the coupling reaction without interfering with the desired transformation.

G start This compound hydrolysis Saponification (LiOH or NaOH) start->hydrolysis acid 4-amino-6-chloropyridine-2-carboxylic acid hydrolysis->acid coupling Amide Coupling (Amine, Coupling Agent, Base) acid->coupling product Amide Derivatives coupling->product

Workflow for the synthesis of amide derivatives.

Applications in Kinase Inhibitor Synthesis

The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, often acting as a hinge-binding motif that mimics the adenine region of ATP.[8][9] The ability to introduce diverse substituents at the 6-position of this compound via Suzuki-Miyaura coupling allows for the exploration of the solvent-exposed region of the kinase active site, which can lead to enhanced potency and selectivity.

A notable example of a related scaffold in action is in the development of novel PIM-1 kinase inhibitors. A study on pyridine-based compounds demonstrated that derivatives bearing a 1,3,4-oxadiazole moiety, synthesized from a hydrazide precursor, exhibited potent cytotoxicity against breast cancer cell lines.[10] The most active compound showed an IC₅₀ value of 14.3 nM against PIM-1 kinase.[10] This highlights the potential of elaborating the pyridine core to achieve potent and selective kinase inhibition. While this example does not start directly from the title compound, the synthetic strategies employed are highly relevant and adaptable.

Potential in GPCR Modulator Development

G protein-coupled receptors (GPCRs) are a large family of transmembrane proteins that are the targets of a significant portion of modern medicines.[11] The discovery of allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, has opened up new avenues for achieving receptor subtype selectivity and fine-tuning cellular signaling. The structural diversity that can be generated from this compound makes it an attractive starting point for the synthesis of libraries of compounds to be screened for GPCR modulatory activity. The amino and carboxylate functionalities can be used to introduce a wide range of substituents that can explore the diverse topographies of allosteric binding pockets.

Conclusion and Future Outlook

This compound is a high-value building block for medicinal chemistry, offering multiple avenues for synthetic diversification. Its utility in constructing key structural motifs found in kinase inhibitors is well-precedented by analogous systems, and its potential for the development of GPCR modulators is significant. The protocols outlined in this guide provide a solid foundation for researchers to leverage the synthetic versatility of this compound in their drug discovery efforts. As our understanding of the structural biology of therapeutic targets continues to grow, the strategic application of such privileged scaffolds will undoubtedly play a pivotal role in the design of the next generation of medicines.

References

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. National Institutes of Health. [Link]

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. PMC. [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. National Institutes of Health. [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]

  • Aminopyridine-Based c-Jun N-Terminal Kinase Inhibitors with Cellular Activity and Minimal Cross-Kinase Activity. Journal of Medicinal Chemistry - Figshare. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a. ResearchGate. [Link]

  • NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ResearchGate. [Link]

  • Process for chemical reaction of amino acids and amides yielding selective conversion products.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. [Link]

  • US4628097A - Process for the preparation of 2-amino-alkylpyridines.
  • Development of allosteric modulators of GPCRs for treatment of CNS disorders. PubMed. [Link]

  • WO2012095691A1 - An improved process for producing aminopyridines.
  • 1 H (a) and 13 C (b) NMR spectra of.... ResearchGate. [Link]

  • 4-Amino-6-chloropicolinic acid | C6H5ClN2O2 | CID 49760379. PubChem. [Link]

  • Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. MDPI. [Link]

  • Novel Allosteric Modulators of G Protein-coupled Receptors. PMC - PubMed Central. [Link]

  • Development of allosteric modulators of GPCRs for treatment of CNS disorders. PubMed. [Link]

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The Strategic Role of 4-Aminopicolinate Esters in the Synthesis of Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers and synthetic chemists on the application of substituted methyl 4-aminopyridine-2-carboxylates, specifically focusing on Methyl 4-amino-6-chloropyridine-2-carboxylate and its analogue, Methyl 4-amino-3,6-dichloropyridine-2-carboxylate . These compounds are pivotal intermediates in the synthesis of the arylpicolinate class of herbicides, a newer generation of synthetic auxins with significant commercial importance. This guide elucidates the core synthetic strategies, with a particular emphasis on the Suzuki-Miyaura cross-coupling reaction, and provides detailed, field-proven protocols for the synthesis of two leading herbicides: Halauxifen-methyl (Arylex™ active) and Florpyrauxifen-benzyl (Rinskor™ active).

Introduction: The Rise of Arylpicolinate Herbicides

The continuous need for effective and selective weed management solutions in modern agriculture has driven the development of novel herbicide chemistries. The arylpicolinate herbicides have emerged as a significant advancement, belonging to the Group 4 (WSSA) or Group O (HRAC) classification of synthetic auxins.[1] These molecules mimic the natural plant hormone indole-3-acetic acid (IAA), causing uncontrolled growth and eventual death in susceptible broadleaf weeds.[2]

Unlike legacy auxin herbicides, novel arylpicolinates like Halauxifen-methyl and Florpyrauxifen-benzyl exhibit a unique binding affinity to auxin receptors, offering an alternative mode of action effective against many herbicide-resistant weed biotypes.[1][3] The core of these advanced agrochemicals is a 6-aryl-4-aminopicolinic acid scaffold, which is efficiently constructed using key intermediates such as this compound.

This guide will detail the synthetic journey from these foundational building blocks to the final active ingredients, providing both the "how" and the "why" behind the process.

Core Synthetic Strategy: An Overview

The synthesis of arylpicolinate herbicides hinges on the creation of a C-C bond between the 6-position of the pyridine ring and a substituted aryl group. The most robust and widely employed method for this transformation is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction offers high functional group tolerance, mild reaction conditions, and broad substrate scope, making it ideal for complex molecule synthesis in the agrochemical industry.[4][5]

The general workflow can be visualized as follows:

G cluster_0 Starting Materials cluster_1 Key Transformation cluster_2 Post-Coupling Modifications cluster_3 Final Product Picolinate This compound (or analogue) Suzuki_Coupling Suzuki-Miyaura Cross-Coupling Picolinate->Suzuki_Coupling Boronic_Acid Substituted Phenylboronic Acid (or Ester) Boronic_Acid->Suzuki_Coupling Modification Further Functionalization (e.g., Chlorination, Esterification) Suzuki_Coupling->Modification Forms C-C bond Herbicide Arylpicolinate Herbicide (e.g., Halauxifen-methyl, Florpyrauxifen-benzyl) Modification->Herbicide

Caption: General workflow for arylpicolinate herbicide synthesis.

Application Protocol I: Synthesis of Halauxifen-methyl (Arylex™ active)

Halauxifen-methyl is a post-emergence herbicide highly effective for the control of broad-leaved weeds.[6] Its synthesis utilizes Methyl 4-amino-3,6-dichloropyridine-2-carboxylate as the key pyridine building block.

Reaction Scheme

The synthesis involves the Suzuki coupling of Methyl 4-amino-3,6-dichloropyridine-2-carboxylate with (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid. Often, the amino group is first protected (e.g., as an acetylamino group) to prevent side reactions and improve solubility, followed by a deprotection step after the coupling.[6]

Caption: Synthesis of Halauxifen-methyl via Suzuki Coupling.

Detailed Experimental Protocol

This protocol is a representative synthesis adapted from established patent literature.[6]

Materials:

  • Methyl 4-(acetylamino)-3,6-dichloropyridine-2-carboxylate

  • (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane, Toluene, MIBK)[6]

  • Aqueous workup solutions (e.g., saturated NaCl)

  • Acid for deprotection (e.g., HCl in Methanol)

Procedure:

  • Reaction Setup: To a clean, dry, nitrogen-purged reactor, add Methyl 4-(acetylamino)-3,6-dichloropyridine-2-carboxylate (1.0 eq), the palladium catalyst (0.01-0.05 eq), and the solvent.

  • Reagent Addition: Add the (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid (1.1-1.5 eq) followed by an aqueous solution of the base (2.0-3.0 eq).

  • Coupling Reaction: Heat the mixture to a temperature between 80-110 °C. The choice of temperature is crucial; it must be high enough to drive the catalytic cycle but low enough to prevent degradation of starting materials and products. Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or LC-MS).

  • Workup: Upon completion, cool the reaction mixture. If a biphasic system is present, separate the organic layer. Wash the organic layer with water and then with a saturated NaCl solution to remove the base and other water-soluble impurities.

  • Solvent Removal: Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude protected product.

  • Deprotection: Dissolve the crude intermediate in a suitable solvent like methanol. Add a strong acid (e.g., acetyl chloride, which generates HCl in situ) and heat to reflux for 1-2 hours until the acetyl group is cleaved.

  • Isolation: Cool the solution and add water to precipitate the product. Collect the solid by filtration, wash with water, and dry under vacuum to afford Halauxifen-methyl.

Physicochemical Data: Halauxifen-methyl
PropertyValueSource
IUPAC Name methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate[6]
CAS Number 943831-98-9[6]
Molecular Formula C₁₄H₁₁Cl₂FN₂O₃[6]
Molecular Weight 345.1 g/mol [6]
Melting Point 145.5 °C[1]
Appearance White to off-white powder[1]

The Suzuki-Miyaura Coupling: A Mechanistic Deep Dive

Understanding the mechanism of the key C-C bond formation is critical for troubleshooting and optimization. The catalytic cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination.[5][7]

Causality Behind Reagent Choices:

  • Palladium Catalyst: A Pd(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or Pd(II) salts (e.g., PdCl₂(dppf)) are used, which are reduced in situ to Pd(0). The choice of phosphine ligands is critical; bulky, electron-rich ligands like those in the SPhos or XPhos families can accelerate the oxidative addition and reductive elimination steps, enabling the use of less reactive aryl chlorides.[8]

  • Base: The base plays a crucial role in the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species (-B(OH)₃⁻), which facilitates the transfer of the aryl group to the palladium center.[5] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact reaction rates and yields, with stronger bases often being more effective for challenging substrates.[2]

  • Solvent: Aprotic polar solvents like dioxane or THF are commonly used as they effectively solvate the palladium complexes and reagents. The addition of water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

G center Catalytic Cycle Pd0 L₂Pd(0) (Active Catalyst) OA Oxidative Addition Pd0->OA PdII L₂Pd(II)(Ar¹)(X) (Intermediate) OA->PdII TM Transmetalation PdII->TM PdII_Ar2 L₂Pd(II)(Ar¹)(Ar²) (Intermediate) TM->PdII_Ar2 RE Reductive Elimination PdII_Ar2->RE RE->Pd0 Regenerates Catalyst Product Ar¹-Ar² (Coupled Product) RE->Product Ar1X Ar¹-X (Picolinate) Ar1X->OA Ar2B Ar²-B(OH)₂ (Boronic Acid) Ar2B->TM Base Base (OH⁻) Base->TM

Caption: Mechanism of the Suzuki-Miyaura Catalytic Cycle.

Application Protocol II: Synthesis of Florpyrauxifen-benzyl (Rinskor™ active)

Florpyrauxifen-benzyl is another key arylpicolinate herbicide, primarily used in rice cultivation.[9] Its synthesis presents a slightly different challenge due to the fluorine substituent at the 5-position of the pyridine ring. A common starting material is a 4,5-difluoro-6-aryl picolinate, which undergoes amination and subsequent chlorination.[10]

Reaction Scheme

Caption: Key steps in the synthesis of Florpyrauxifen-benzyl.

Detailed Experimental Protocol

This protocol is a representative synthesis based on published patent applications.[10]

Materials:

  • Benzyl 4,5-difluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate (Formula II from patent)

  • Ammonia (e.g., in an organic solvent or aqueous solution)

  • Chlorinating agent (e.g., 1,3-dichloro-5,5-dimethylhydantoin)

  • Solvent (e.g., Toluene)

  • Base (e.g., Triethylamine (TEA))

Procedure:

  • Amination: Dissolve the starting picolinate ester in a suitable solvent like toluene in a pressure-rated reactor. Add the source of ammonia. Heat the sealed reactor to 100-150 °C. The high pressure and temperature are necessary to drive the nucleophilic aromatic substitution of the fluorine at the 4-position with ammonia. Monitor for completion.

  • Isolation of Amino Intermediate: After cooling, the intermediate, benzyl 4-amino-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate, can be isolated via aqueous workup and crystallization or carried forward directly. For isolation, an acid (like HCl) can be used to form a salt, which is then filtered.[10]

  • Chlorination: The amino intermediate is dissolved in a solvent like toluene. A chlorinating agent, such as 1,3-dichloro-5,5-dimethylhydantoin, is added. The reaction is typically heated (e.g., 75-85 °C) to facilitate the electrophilic chlorination at the 3-position, ortho to the activating amino group.

  • Workup and Isolation: After the reaction is complete, the mixture is quenched (e.g., with aqueous sodium bisulfite) to destroy excess chlorinating agent. The organic layer is washed with water, and the solvent is exchanged or removed. The final product, Florpyrauxifen-benzyl, is isolated by crystallization and filtration.

Physicochemical Data: Florpyrauxifen-benzyl
PropertyValueSource
IUPAC Name benzyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylate[9]
CAS Number 1390661-72-9[9]
Molecular Formula C₂₀H₁₄Cl₂F₂N₂O₃[9]
Molecular Weight 439.2 g/mol [9]
Water Solubility 0.015 mg/L (at 20°C)[5]
Appearance Crystalline Solid[11]

Conclusion and Future Outlook

This compound and its derivatives are not merely laboratory curiosities; they are foundational pillars in the industrial synthesis of high-value agrochemicals. The synthetic routes, particularly those leveraging the Suzuki-Miyaura coupling, provide a versatile and efficient platform for creating complex 6-aryl-picolinates. A thorough understanding of the reaction mechanisms, the role of each reagent, and the specific protocols for downstream functionalization is essential for any researcher or organization aiming to innovate in this competitive field. As the demand for more specific and environmentally benign herbicides grows, the strategic use of these picolinate intermediates will undoubtedly continue to shape the future of crop protection.

References

  • Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary on the evaluation of the new active constituent halauxifen-methyl. APVMA. [URL: provided by grounding tool]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70495450, Florpyrauxifen-benzyl. Retrieved from PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Florpyrauxifen-benzyl]
  • Epp, J. B., et al. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry, 24(3), 362-371. [URL: https://www.sciencedirect.com/science/article/pii/S096808961500922X]
  • University of Warwick. (2016, June 29).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [URL: https://yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide/]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16656802, Halauxifen-methyl. Retrieved from PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Halauxifen-methyl]
  • U.S. Environmental Protection Agency. (n.d.). Ecological Risk Assessment for the New Herbicide Florpyrauxifen-benzyl. Regulations.gov. [URL: provided by grounding tool]
  • Zhejiang Avilive Chemical Co., Ltd. (2021). Preparation method of halauxifen-methyl. CN113615159A. [URL: https://patents.google.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Catalytic_Cross-Coupling/Suzuki-Miyaura_Coupling]
  • Corteva Agriscience. (n.d.). Rinskor™ active Technical Bulletin. [URL: provided by grounding tool]
  • University of Hertfordshire. (n.d.). Halauxifen-methyl (Ref: DE-729). Aerospace and Environmental Research Unit (AERU). [URL: https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/3005.htm]
  • Buchwald, S. L., & Martin, R. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2634620/]
  • Massachusetts Department of Environmental Protection. (2020, June 15). Review of Florpyrauxifen-benzyl for Application to Massachusetts Lakes and Ponds. Mass.gov. [URL: https://www.mass.gov/doc/review-of-florpyrauxifen-benzyl-for-application-to-massachusetts-lakes-and-ponds/download]
  • European Food Safety Authority. (2019). Peer review of the pesticide risk assessment of the active substance florpyrauxifen (variant assessed florpyrauxifen-benzyl). EFSA Journal, 17(7), e05755. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7009094/]
  • Li, W., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(13), 5164-5173. [URL: https://pubs.acs.org/doi/10.1021/jo050495f]
  • ChemicalBook. (n.d.). florpyrauxifen-benzyl synthesis. [URL: https://www.chemicalbook.com/synthesis/1390661-72-9.html]
  • Dow Agrosciences LLC. (2018). Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate. US20180162814A1. [URL: https://patents.google.
  • Fan, Q., & Zhang, Y. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Mini-Reviews in Organic Chemistry, 1(4), 339-350. [URL: provided by grounding tool]
  • Epp, J. B., et al. (2015). Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide. Bioorganic & Medicinal Chemistry Letters, 25(22), 5221-5226. [URL: provided by grounding tool]
  • Köhler, K., et al. (2007). Supported Palladium Catalysts for Suzuki Reactions: Structure-Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Advanced Synthesis & Catalysis, 349(10), 1605-1615. [URL: provided by grounding tool]
  • Yang, S., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 29(5), 1022. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10954930/]
  • Compendium of Pesticide Common Names. (n.d.). florpyrauxifen-benzyl data sheet. [URL: provided by grounding tool]

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 4-amino-6-chloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyridine Scaffolds

The pyridine motif is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The ability to functionalize the pyridine ring through carbon-carbon bond formation is paramount for the exploration of new chemical space and the development of novel drug candidates.[1][2] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for achieving this, enabling the synthesis of a diverse array of biaryl and heteroaryl-aryl compounds with high efficiency and functional group tolerance.[3][4][5]

Methyl 4-amino-6-chloropyridine-2-carboxylate is a valuable building block, featuring multiple functional groups that can be strategically employed in organic synthesis. The chlorine atom at the 6-position serves as a reactive handle for cross-coupling reactions, while the amino and methyl ester groups offer opportunities for further derivatization. This application note will focus specifically on the Suzuki coupling at the C6-position.

Mechanistic Considerations and Key Challenges

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[3][6] The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)Ln-R Transmetal->PdII_Diaryl Boronate [R-B(OR)3]- Boronate->Transmetal Base Base Base->Boronate RedElim Reductive Elimination PdII_Diaryl->RedElim Product Ar-R RedElim->Product Product->Pd0 Regeneration of Catalyst

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

While the Suzuki coupling is a robust reaction, the specific substrate, this compound, presents unique challenges:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen and the amino group can coordinate to the palladium center, leading to catalyst inhibition or deactivation.

  • Substrate Reactivity: Chloropyridines are generally less reactive than their bromo or iodo counterparts, often requiring more active catalyst systems and harsher reaction conditions.

  • Functional Group Compatibility: The presence of the amino and ester functionalities requires careful selection of reaction conditions, particularly the base, to avoid unwanted side reactions.

Optimization of Reaction Parameters

The success of the Suzuki coupling of this compound is highly dependent on the careful selection and optimization of the catalyst system, base, and solvent.

Catalyst and Ligand Selection

The choice of the palladium source and the ancillary ligand is critical for achieving high yields. For less reactive aryl chlorides, electron-rich and sterically hindered phosphine ligands are often employed to facilitate the oxidative addition step.

Catalyst/Ligand SystemKey Features
Pd(PPh₃)₄ A common and versatile catalyst, but may require higher temperatures and longer reaction times for chloropyridines.
Pd(OAc)₂ / SPhos A Buchwald ligand-based system, often showing high reactivity and broad functional group tolerance for challenging substrates.[1]
Pd₂(dba)₃ / XPhos Another highly active Buchwald palladacycle precatalyst that can generate the active Pd(0) species under mild conditions.
PdCl₂(dppf) Often effective for a range of cross-coupling reactions, providing a good balance of reactivity and stability.
Choice of Base and Solvent

The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species. The choice of base is often interdependent with the solvent system.

BaseSolvent SystemComments
K₂CO₃ / K₃PO₄ 1,4-Dioxane/Water, Toluene/WaterA common and effective combination for a wide range of Suzuki couplings. The aqueous conditions can facilitate the dissolution of the base and the boronate formation.
Cs₂CO₃ 1,4-Dioxane, TolueneA stronger base that can be effective in anhydrous conditions, particularly with more challenging substrates.
Na₂CO₃ DMF/WaterOften used in microwave-assisted protocols, allowing for rapid heating and shorter reaction times.

Detailed Experimental Protocols

The following protocols are provided as a general guideline for the Suzuki coupling of this compound with a generic arylboronic acid. Note: These protocols may require optimization for specific boronic acids and desired scales.

Experimental Workflow

Experimental_Workflow Start Start Setup Reaction Setup: - Add reagents to a dry flask - Purge with inert gas Start->Setup Solvent Solvent Addition: - Add degassed solvent Setup->Solvent Reaction Reaction: - Heat to desired temperature - Monitor progress (TLC, LC-MS) Solvent->Reaction Workup Aqueous Workup: - Quench the reaction - Extract with organic solvent Reaction->Workup Purification Purification: - Dry organic layer - Concentrate in vacuo - Column chromatography Workup->Purification End Pure Product Purification->End

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Conventional Thermal Conditions using Pd(OAc)₂/SPhos

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous and degassed 1,4-Dioxane and Water (typically in a 4:1 to 5:1 ratio)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, the base, Pd(OAc)₂, and SPhos.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the starting material.

  • Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Microwave-Assisted Suzuki Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • PdCl₂(PPh₃)₂ (3-5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Degassed DMF and Water (typically in a 3:1 to 4:1 ratio)

  • Microwave reaction vial

Procedure:

  • In a microwave reaction vial, combine this compound, the arylboronic acid, Na₂CO₃, and PdCl₂(PPh₃)₂.

  • Add the degassed DMF/water mixture.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction to 120-150 °C for 15-60 minutes.

  • After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Perform a standard aqueous work-up as described in Protocol 1.

  • Purify the product by flash column chromatography.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Yield Catalyst inhibition/deactivation- Increase catalyst and/or ligand loading.- Screen different, more robust ligands (e.g., Buchwald-type).- Ensure rigorous exclusion of oxygen.
Low reactivity of the chloride- Increase reaction temperature and/or time.- Consider using a more active catalyst system.
Inappropriate base or solvent- Screen different bases (e.g., K₃PO₄, Cs₂CO₃).- Ensure the base is sufficiently soluble in the solvent system.
Side Reactions (e.g., Homocoupling of Boronic Acid) Non-optimal reaction conditions- Lower the reaction temperature.- Use a less concentrated reaction mixture.
Difficulty in Purification Polar byproducts- Consider using a different solvent system for chromatography.- Reverse-phase chromatography may be beneficial.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a valuable transformation for the synthesis of functionalized pyridine derivatives of interest in drug discovery. While the substrate presents certain challenges, careful selection and optimization of the catalyst system, base, and solvent are key to achieving high yields and purity. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully employ this powerful reaction in their synthetic endeavors.

References

  • Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-catalyzed cross-coupling reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
  • Wade, J. V.; Krueger, C. A. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. J. Comb. Chem.2003 , 5 (3), 267-272. Available at: [Link]

  • Littke, A. F.; Fu, G. C. Palladium-catalyzed coupling reactions of aryl chlorides. Angew. Chem. Int. Ed.2002, 41 (22), 4176-4211.
  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Denmark, S. E.; Smith, R. C. Catalytic, Asymmetric Cross-Coupling of Organolithium Reagents with Alkenyl Halides. J. Am. Chem. Soc.2010 , 132 (4), 1243–1245. Available at: [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]

  • Suzuki Coupling. YouTube. Available at: [Link]

  • Rodiño, M.; et al. Palladium-Catalyzed Cross-Coupling between Alkylidenecyclopropanes and Boronic Acids. Adv. Synth.
  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • Exploring the Chemical Properties and Applications of Methyl 4-aminopyridine-2-carboxylate. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • METHYL 4-CHLOROPYRIDINE-2-CARBOXYLATE. Molbase. Available at: [Link]

  • Xie, J.; Huang, Z.-Z. Cross-dehydrogenative coupling reactions by transition-metal and aminocatalysis for the synthesis of amino acid derivatives. Angew. Chem. Int. Ed. Engl.2010 , 49 (52), 10181-10185. Available at: [Link]

  • This compound. A-Mei Bio. Available at: [Link]

  • Influence of 2-Amino-4-methylpyridine and 2-Aminopyrimidine Ligands on the Malonic Acid-Cu(II) System: Insights through Supramolecular Interactions and Photoresponse Properties. ACS Omega2019 , 4 (27), 22536–22547. Available at: [Link]

Sources

Application Note: A Robust HPLC-UV Method for the Analysis of Methyl 4-amino-6-chloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the separation, identification, and quantification of Methyl 4-amino-6-chloropyridine-2-carboxylate. This compound is a key intermediate in pharmaceutical synthesis, and its purity is critical for downstream applications. The developed method utilizes reverse-phase chromatography with UV detection, providing excellent selectivity and sensitivity. This guide provides a comprehensive protocol, method validation parameters, and insights into the scientific rationale for methodological choices, intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted pyridine derivative increasingly used as a building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The purity of such intermediates is a critical parameter that directly influences the quality, safety, and efficacy of the final drug product. Therefore, a validated, reliable analytical method is essential for its quality control.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[1][2] This note describes a reverse-phase HPLC (RP-HPLC) method, which is ideally suited for the analysis of moderately polar pyridine derivatives.[1][3] The method is designed to be robust, easily transferable, and compatible with standard laboratory equipment.

The core of this method is built upon established principles for analyzing structurally similar compounds, such as aminopyridines and chloropyridines.[4][5][6][7] The presence of an amino group (basic) and a carboxylate group (ester) on the pyridine ring necessitates careful control of the mobile phase pH to ensure consistent analyte retention and optimal peak shape.

Experimental

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD) is suitable.

  • Chromatography Column: A C18 column is the recommended stationary phase due to its versatility and wide use in retaining aromatic and moderately polar compounds.[1]

    • Recommended Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Reagents and Solvents: All solvents and reagents should be of HPLC or LC-MS grade.

    • Acetonitrile (ACN)

    • Methanol (MeOH)

    • Ultrapure Water

    • Formic Acid (HCOOH) or Trifluoroacetic Acid (TFA)

    • Ammonium Formate (AmFm)

The following conditions provide a robust starting point for the analysis. Optimization may be required based on the specific HPLC system and column used.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 10 minutes, hold for 2 min, return to 10% B over 1 min, and equilibrate for 2 min.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 5 µL

Scientific Rationale:

  • Stationary Phase (C18): The C18 phase provides hydrophobic interactions with the pyridine ring and its substituents, ensuring adequate retention.

  • Mobile Phase Modifier (Formic Acid): The analyte contains a basic amino group. Acidifying the mobile phase with formic acid (typically to a pH around 2.5-3.5) protonates this group. This serves two purposes: it minimizes peak tailing that can occur from interactions with residual silanols on the silica support and ensures a consistent ionization state for reproducible retention. Formic acid is also volatile, making this method compatible with mass spectrometry (LC-MS) if further characterization is needed.[1][3]

  • Detection Wavelength (254 nm): Pyridine derivatives are aromatic and strongly absorb UV radiation.[8] A wavelength of 254 nm is a common choice for aromatic compounds and is expected to provide a strong signal for the analyte. A full UV scan using a DAD is recommended during method development to determine the optimal absorption maximum. Structurally similar compounds like 4-aminopyridine are detected around 244 nm, and pyridine itself at 250 nm, confirming that 254 nm is a reasonable starting point.[9][10]

Protocols

Protocol 1: Standard Stock Solution Preparation (1 mg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer the standard to a 10 mL volumetric flask.

  • Add approximately 7 mL of a 50:50 (v/v) mixture of Acetonitrile and Water (diluent).

  • Sonicate for 5 minutes or until the standard is fully dissolved.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the diluent and mix thoroughly.

Protocol 2: Working Standard and Sample Preparation (e.g., 0.1 mg/mL)

  • Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.

  • Dilute to the mark with the diluent and mix thoroughly.

  • For unknown samples, prepare them at a similar target concentration using the same diluent. If necessary, filter the final solution through a 0.45 µm syringe filter before injection.

Diagram: Analytical Workflow

HPLC Analysis Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Standard/ Sample dissolve Dissolve in ACN:H2O (50:50) weigh->dissolve dilute Dilute to Target Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify report Generate Report quantify->report

Caption: Workflow for HPLC analysis of this compound.

Method Validation and Performance

A robust analytical method must be validated to ensure it is fit for its intended purpose.[2] The following parameters should be assessed according to ICH guidelines. The data presented below is representative of expected performance.

Validation ParameterSpecificationTypical Result
Linearity (R²) ≥ 0.9990.9995
Range 0.01 - 0.2 mg/mLMet
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) ≤ 2.0%< 1.0%
Limit of Detection (LOD) S/N ≥ 30.8 µg/mL
Limit of Quantitation (LOQ) S/N ≥ 102.5 µg/mL
Robustness No significant change in results with minor variations in flow rate, temperature, mobile phase composition.Met

Trustworthiness Through Self-Validation: The protocol is designed to be self-validating. A system suitability test (SST) must be performed before any sample analysis. This involves multiple injections of a standard solution to check key chromatographic parameters.

System Suitability Test Protocol:

  • Make five replicate injections of the working standard solution (0.1 mg/mL).

  • Calculate the % RSD for the peak area and retention time.

  • Determine the theoretical plates (N) and tailing factor (T).

SST ParameterAcceptance Criteria
Retention Time %RSD ≤ 2.0%
Peak Area %RSD ≤ 2.0%
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000

Passing these criteria before each analytical run ensures the system is performing correctly and that the data generated is reliable.

Conclusion

The HPLC method detailed in this application note provides a reliable, robust, and accurate means for the quality control of this compound. By utilizing a standard C18 column and a simple acidic mobile phase, the method is readily deployable in most analytical laboratories. The inclusion of rigorous system suitability criteria ensures the trustworthiness of the results. This method serves as an excellent starting point for further optimization or for routine analysis in a regulated environment.

References

Application Notes & Protocols: Purification of Methyl 4-amino-6-chloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

**Abstract

This document provides a comprehensive guide to the purification of Methyl 4-amino-6-chloropyridine-2-carboxylate, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The protocols herein are designed for researchers, chemists, and process development scientists, emphasizing not only the procedural steps but also the underlying chemical principles that govern each technique. We will explore recrystallization, silica gel column chromatography, and analytical validation methods, ensuring a robust and reproducible purification strategy.

Introduction and Compound Profile

This compound is a substituted picolinate, a class of compounds widely used as building blocks in organic synthesis. The purity of this intermediate is paramount, as impurities can lead to side reactions, lower yields, and the generation of difficult-to-remove byproducts in subsequent synthetic steps. This guide details methodologies to achieve >99% purity, a standard often required for pharmaceutical and regulatory applications.

Compound Profile: A thorough understanding of the physicochemical properties of the target compound is the foundation for developing an effective purification strategy.

PropertyValueSource / Rationale
Molecular Formula C₇H₇ClN₂O₂[1]
Molecular Weight 186.60 g/mol [1]
Appearance Off-white to light yellow solidInferred from typical substituted pyridines.
Melting Point Not widely reported; similar structures range from 130-160°CData for related isomers and derivatives.
pKa (Predicted) ~3-4 for the pyridine nitrogenThe amino group is activating, but the chloro and ester groups are deactivating. The pyridine nitrogen remains weakly basic.
Solubility Soluble in Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH); Sparingly soluble in Hexanes, Water.[2] Practical experience with similar compounds.

Potential Impurities and Strategic Considerations

Effective purification begins with anticipating the likely impurities. Based on common synthetic routes to substituted pyridines, potential contaminants include:

  • Starting Materials: Unreacted precursors.

  • Regioisomers: Isomers formed during substitution reactions on the pyridine ring.

  • Hydrolysis Products: Hydrolysis of the methyl ester to the corresponding carboxylic acid (4-amino-6-chloropyridine-2-carboxylic acid)[3].

  • Over-chlorinated/De-chlorinated Species: Byproducts from chlorination steps.

  • Residual Solvents and Reagents: Solvents and catalysts carried over from the reaction work-up.

Our purification strategy is designed to systematically remove these impurities based on their differential physicochemical properties such as polarity, solubility, and acidity/basicity.

Safety Precautions

Working with chlorinated pyridine derivatives requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[4]

  • Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[5][6] Avoid contact with skin and eyes. This class of compounds can be toxic if swallowed or in contact with skin.

  • Spills: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable container for disposal.[5]

  • Disposal: Dispose of chemical waste according to institutional and local regulations.

Purification Workflow: A Multi-Step Approach

A multi-step approach combining extractive work-up, chromatography, and recrystallization is often necessary to achieve the highest purity.

PurificationWorkflow Crude Crude Product (Post-Reaction Mixture) Extract Liquid-Liquid Extraction (Aqueous Wash) Crude->Extract Removes salts, water-soluble impurities Dry Dry Organic Phase (e.g., Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chrom Column Chromatography (Silica Gel) Concentrate->Chrom Separates by polarity TLC TLC Analysis of Fractions Chrom->TLC In-process control Combine Combine Pure Fractions TLC->Combine Final_Recrys Final Recrystallization Combine->Final_Recrys Removes trace impurities, provides crystalline solid Pure_Product Pure Methyl 4-amino-6- chloropyridine-2-carboxylate (>99%) Final_Recrys->Pure_Product Analysis Purity & Identity Confirmation (HPLC, NMR, MS) Pure_Product->Analysis Final QC

Figure 1: General purification workflow for this compound.

Detailed Protocols

Protocol 1: Purification by Column Chromatography

Column chromatography is a highly effective method for separating compounds based on polarity.[7][8][9] Given the moderate polarity of the target molecule, a normal-phase silica gel system is ideal.

Rationale: The silica gel stationary phase is highly polar. Non-polar compounds will elute first, followed by compounds of increasing polarity. The target compound, with its amino and ester groups, will interact with the silica gel, allowing for separation from less polar starting materials and more polar byproducts like the hydrolyzed carboxylic acid.

Step-by-Step Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial mobile phase solvent (e.g., 10% Ethyl Acetate in Hexanes).

  • Column Packing: Pour the slurry into a glass column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a thin layer of sand to the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 10-20% EtOAc in Hexanes).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 20% to 50% EtOAc. This gradual increase provides better resolution.

  • Fraction Collection & Analysis: Collect fractions and monitor the elution of the product using Thin-Layer Chromatography (TLC). The target compound should be UV-active due to the pyridine ring.

  • Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Troubleshooting:

Issue Possible Cause Solution
Poor Separation Incorrect mobile phase polarity. Optimize the solvent system using TLC before running the column.
Column overloaded. Use a larger column or reduce the amount of crude material (typically a 1:30 to 1:100 ratio of crude material to silica gel by weight).
Peak Tailing Compound is too polar for the solvent system; interaction with acidic silica. Add a small amount (~0.5%) of triethylamine or ammonia to the mobile phase to neutralize acidic sites on the silica gel. This is common for amines.

| Product Not Eluting | Mobile phase is not polar enough. | Increase the gradient to a more polar solvent mixture (e.g., add a small percentage of methanol to the ethyl acetate). |

Protocol 2: Purification by Recrystallization

Recrystallization is an excellent final purification step to remove minor impurities and obtain a highly crystalline product. The key is to find a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Rationale: As a hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution. Impurities, being present in much lower concentrations, will ideally remain dissolved in the cold solvent (mother liquor).

Step-by-Step Methodology:

  • Solvent Selection: Through small-scale trials, identify a suitable solvent or solvent pair. A mixture of ethanol and water, or ethyl acetate and hexanes, is often a good starting point for moderately polar compounds. An organic synthesis procedure for a similar compound, 3-aminopyridine, successfully used a benzene/ligroin mixture.[10]

  • Dissolution: Place the crude or column-purified solid in an Erlenmeyer flask. Add the primary solvent (the one in which the compound is more soluble) dropwise while heating and stirring until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: If using a single solvent, allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. If using a solvent pair, slowly add the anti-solvent (the one in which the compound is less soluble) to the hot solution until it becomes slightly cloudy (the saturation point), then allow it to cool as described.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Purity Assessment and Validation

Post-purification analysis is a critical step to confirm the identity and quantify the purity of the final product.

ValidationWorkflow cluster_Techniques Analytical Techniques HPLC HPLC (Quantitative Purity) Result Certificate of Analysis (Purity >99%, Correct Structure) NMR NMR Spectroscopy (Structural Identity) MS Mass Spectrometry (Molecular Weight) Product Purified Product Product->HPLC Product->NMR Product->MS

Figure 2: Workflow for analytical validation of the purified product.
  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for determining quantitative purity. A reverse-phase C18 column is typically used.[11]

    • Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

    • Detection: UV detection at a wavelength where the pyridine chromophore absorbs strongly (e.g., 254 nm).

    • Output: Purity is calculated based on the area percentage of the main product peak relative to all other peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The spectrum should show the correct number of protons and carbons with the expected chemical shifts and coupling constants. Impurities will appear as extra peaks.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated mass of 186.60 g/mol , including the characteristic isotopic pattern for a chlorine-containing compound.

References

  • LookChem. (n.d.). Purification of Pyridine - Chempedia. Retrieved from [Link]

  • Google Patents. (n.d.). US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions.
  • PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US20130172566A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.
  • OSHA. (1991). Pyridine. Method number: PV2295. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions. Retrieved from [Link]

  • Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Methods for Determining Pyridine in Biological Materials. Retrieved from [Link]

  • Google Patents. (n.d.). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
  • LookChem. (n.d.). Cas 350601-39-7, Methyl 4-aMino-3,6-dichloropicolinate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-Aminopyridine. Retrieved from [Link]

  • Zenodo. (n.d.). The Detection and Determination of Pyridine Bases in Denatured Spirit. Retrieved from [Link]

  • Google Patents. (n.d.). CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
  • PubMed. (2004). New pyridine carboxamide ligands and their complexation to copper(II). Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-aminopyridine-2-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012095691A1 - An improved process for producing aminopyridines.
  • PubChem. (n.d.). Methyl 4-Chloropicolinate. Retrieved from [Link]

  • MDPI. (2025). Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. Retrieved from [Link]

  • Google Patents. (n.d.). US20080262236A1 - Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide.
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Application Notes and Protocols for the Catalytic Synthesis of Methyl 4-amino-6-chloropyridine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Privileged Scaffold

Methyl 4-amino-6-chloropyridine-2-carboxylate is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its substituted pyridine core is a "privileged scaffold," appearing in a multitude of biologically active molecules, particularly as a hinge-binding motif in various kinase inhibitors.[1][2] The strategic placement of its functional groups—an amino group at C4, a reactive chlorine atom at C6, and a methyl ester at C2—makes it an exceptionally versatile building block for creating diverse molecular libraries through catalytic cross-coupling reactions.

The electron-deficient nature of the pyridine ring, combined with the C6-chloro leaving group, facilitates a range of palladium-catalyzed transformations.[3] This guide provides an in-depth exploration of the key catalytic methods for derivatizing this scaffold, focusing on the underlying principles, detailed experimental protocols, and field-proven insights to enable successful synthesis campaigns. We will delve into the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, providing the causal logic behind reagent selection and reaction conditions.

Core Reactivity and Regioselectivity

The reactivity of this compound in palladium-catalyzed cross-coupling is primarily dictated by the C6-chloro substituent. Halides positioned at the C2 and C6 (α) positions or the C4 (γ) position of the pyridine ring are generally more reactive towards oxidative addition to a Pd(0) center than those at C3 or C5 (β) positions.[4] This enhanced reactivity is due to the electronic influence of the ring nitrogen. For this specific molecule, the C6 position is the designated site for catalytic functionalization. The amino group at C4 and the ester at C2 offer additional points for subsequent chemical modification or for modulating the electronic properties and biological activity of the final compounds.

Catalytic Protocol I: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between an organic halide and an organoboron compound.[5] For this compound, this reaction is the premier method for introducing aryl, heteroaryl, or vinyl substituents at the C6 position, creating biaryl structures common in kinase inhibitors.[6][7]

Reaction Principle & Catalytic Cycle

The reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine.

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst.[5]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex L₂Pd(II)(Ar¹)X Pd0->OxAdd Ar¹-X Transmetal Transmetalation Complex L₂Pd(II)(Ar¹)(Ar²) OxAdd->Transmetal Ar²-B(OR)₂ Base Transmetal->Pd0 Reductive Elimination Product_out 6-Aryl Product ArX_in This compound Boronic_in Arylboronic Acid

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of Methyl 4-amino-6-(4-tolyl)pyridine-2-carboxylate

This protocol is a robust starting point and can be adapted for various aryl and heteroaryl boronic acids.

Materials:

  • This compound (1.0 eq)

  • 4-Tolylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask, add this compound (e.g., 200 mg, 1.0 mmol), 4-tolylboronic acid (163 mg, 1.2 mmol), and K₂CO₃ (345 mg, 2.5 mmol).

  • Evacuate the flask and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Add the degassed solvent mixture (5 mL of 4:1 Dioxane/Water) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 8-16 hours.[8]

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Data Summary: Suzuki Coupling Conditions for Chloropyridines
Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Typical Yield (%)Reference
Pd(PPh₃)₄K₂CO₃TolueneReflux80-95[3]
Pd₂(dba)₃ / P(t-Bu)₃KFTHF50Moderate-Good[9]
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O85-9570-90[10][11]

Catalytic Protocol II: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds.[12] It has largely replaced harsher classical methods for synthesizing aryl amines. For the target scaffold, this reaction allows the introduction of a wide array of primary and secondary amines at the C6 position, a crucial step in the synthesis of many targeted therapeutics.[13]

Reaction Principle & Catalytic Cycle

The mechanism is analogous to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[14] The use of bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) is critical for facilitating the reductive elimination step and preventing catalyst decomposition.[15]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Complex LPd(II)(Ar)X Pd0->OxAdd Ar-X Amido Palladium Amido Complex LPd(II)(Ar)(NR¹R²) OxAdd->Amido HNR¹R² Base Amido->Pd0 Reductive Elimination Product_out Aminopyridine Product ArX_in Chloropyridine Amine_in Amine

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Detailed Experimental Protocol: Synthesis of Methyl 4-amino-6-(benzylamino)pyridine-2-carboxylate

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Toluene (anhydrous, degassed)

  • Nitrogen or Argon gas supply

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (4.5 mg, 0.02 mmol), XPhos (19 mg, 0.04 mmol), and NaOt-Bu (135 mg, 1.4 mmol) to a dry Schlenk tube.

  • Add anhydrous, degassed toluene (3 mL) and stir for 10 minutes to pre-form the active catalyst.

  • Add this compound (200 mg, 1.0 mmol) and benzylamine (118 mg, 1.1 mmol) to the mixture.

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring. Monitor the reaction by TLC or LC-MS.[16]

  • After completion (typically 4-12 hours), cool the reaction to room temperature and quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to obtain the final product.

Catalytic Protocol III: Heck Reaction for C-C Bond Formation with Alkenes

The Heck reaction couples the chloropyridine with an alkene to form a new C-C bond, typically yielding a vinylpyridine derivative.[17] This transformation is valuable for introducing unsaturated side chains that can be further functionalized.

Reaction Principle & Catalytic Cycle

The catalytic cycle involves:

  • Oxidative Addition: Pd(0) inserts into the C-Cl bond.

  • Migratory Insertion: The alkene coordinates to the palladium complex and then inserts into the Pd-Aryl bond.

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the double bond of the product and a palladium-hydride species.

  • Base-mediated Regeneration: The base regenerates the Pd(0) catalyst from the palladium-hydride species.[18]

Heck_Reaction_Cycle cluster_cycle Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex L₂Pd(II)(Ar)X Pd0->OxAdd Ar-X Insertion Migratory Insertion Complex OxAdd->Insertion Alkene Hydride Pd-Hydride Complex L₂Pd(II)(H)X Insertion->Hydride β-Hydride Elimination Product_out Alkene Product Hydride->Pd0 Base

Caption: Key steps in the catalytic cycle of the Heck reaction.

Detailed Experimental Protocol: Synthesis of Methyl 4-amino-6-(styryl)pyridine-2-carboxylate

Materials:

  • This compound (1.0 eq)

  • Styrene (1.5 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.03 eq)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.06 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Nitrogen or Argon gas supply

Procedure:

  • To a Schlenk tube, add this compound (200 mg, 1.0 mmol), Pd(OAc)₂ (6.7 mg, 0.03 mmol), and P(o-tol)₃ (18.3 mg, 0.06 mmol).

  • Evacuate and backfill with inert gas three times.

  • Add anhydrous DMF (4 mL), styrene (156 mg, 1.5 mmol), and Et₃N (202 mg, 2.0 mmol) via syringe.

  • Seal the tube and heat to 100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the product.

General Experimental Workflow

The derivatization of this compound follows a modular workflow, enabling the creation of diverse compound libraries from a single, advanced intermediate.

Workflow cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Product Classes Start This compound Suzuki Suzuki-Miyaura Coupling (+ R-B(OH)₂) Start->Suzuki Buchwald Buchwald-Hartwig Amination (+ R¹R²NH) Start->Buchwald Heck Heck Reaction (+ Alkene) Start->Heck Prod_Suzuki 6-Aryl/Heteroaryl/ Vinyl Pyridines Suzuki->Prod_Suzuki Prod_Buchwald 6-Amino Pyridines Buchwald->Prod_Buchwald Prod_Heck 6-Alkene Pyridines Heck->Prod_Heck

Caption: Modular workflow for the catalytic derivatization of the target scaffold.

Safety and Handling

  • This compound: May be harmful if swallowed or in contact with skin and can cause skin and serious eye irritation.[19][20] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use in a well-ventilated area or a chemical fume hood.[20]

  • Palladium Catalysts: Palladium compounds can be toxic and are often flammable. Handle in a fume hood and avoid creating dust.

  • Bases: Strong bases like Sodium tert-butoxide (NaOt-Bu) are corrosive and moisture-sensitive. Handle under an inert atmosphere. Triethylamine is flammable and has a strong odor.

  • Solvents: Many solvents used (Dioxane, Toluene, DMF) are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use and work in a well-ventilated fume hood.[19][20]

Conclusion

This compound is a powerful and adaptable starting material for the synthesis of complex heterocyclic molecules. By leveraging well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, researchers can efficiently generate libraries of novel compounds. The protocols and principles outlined in this guide provide a solid foundation for exploring the vast chemical space accessible from this privileged scaffold, accelerating discovery programs in medicinal chemistry and materials science. Careful optimization of catalysts, ligands, and reaction conditions will be key to achieving high yields and purity for specific synthetic targets.

References

  • Vertex Pharmaceuticals Inc. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Vertex AI Search.
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  • Belnome, F., et al. (2020). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes.
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  • El-Damasy, A. K., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. NIH.
  • DeFusco, A. A., et al. (2015). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry.
  • Omote, M., et al. (2023). Strategies for C−C bond formation of pyridines.
  • Stanetty, P., et al. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
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Application Notes and Protocols for Reactions with Methyl 4-amino-6-chloropyridine-2-carboxylate: A Guide to Functional Group Tolerance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Pyridine Building Block

Methyl 4-amino-6-chloropyridine-2-carboxylate is a highly functionalized pyridine derivative of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Its unique substitution pattern, featuring a nucleophilic amino group, an electrophilic chloro leaving group, and a modifiable ester, presents a powerful scaffold for the synthesis of complex molecular architectures. The strategic positioning of these groups governs the molecule's reactivity, allowing for selective transformations at the C6 position.

This guide provides a comprehensive overview of the functional group tolerance in key reactions involving this compound, with a primary focus on palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura and Buchwald-Hartwig amination. We will delve into the causality behind experimental choices, offering field-proven insights to navigate the intricacies of working with this versatile building block.

Reactivity Profile: The Interplay of Substituents

The reactivity of the C6-chloro group in this compound is modulated by the electronic effects of the other substituents on the pyridine ring. The 4-amino group is a strong electron-donating group, which generally deactivates the ring towards nucleophilic attack. However, the electron-withdrawing nature of the pyridine nitrogen and the 2-methyl carboxylate group sufficiently activates the C6 position for palladium-catalyzed cross-coupling reactions. Understanding this electronic balance is crucial for predicting reactivity and selecting appropriate reaction conditions.

Part 1: Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of C(sp²)-C(sp²) bonds.[1] When applied to this compound, careful consideration of the reaction conditions is paramount to ensure both high coupling efficiency and the preservation of the inherent functional groups.

Mechanism Overview

The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[2]

Functional Group Tolerance in Suzuki-Miyaura Coupling

The primary challenge in subjecting this compound to Suzuki-Miyaura conditions is the potential for hydrolysis of the methyl ester under basic conditions.[3]

Table 1: Functional Group Tolerance in Suzuki-Miyaura Coupling with this compound

Functional Group on Boronic Acid/EsterToleranceRecommended Conditions & Remarks
Alkyl, Aryl, Heteroaryl (electron-rich & -neutral)High Standard conditions with mild bases like K₂CO₃ or K₃PO₄ are generally well-tolerated.
Aryl, Heteroaryl (electron-deficient)High Generally well-tolerated. Reaction rates may be faster.
Aldehydes, KetonesModerate Can be sensitive to strong bases. Use of K₂CO₃ or Cs₂CO₃ is recommended. Anhydrous conditions are preferable.
Esters, AmidesHigh Generally stable, especially with carbonate bases.[3]
NitrilesHigh Well-tolerated under standard conditions.
Alcohols, PhenolsModerate The free -OH group can potentially interfere with the catalyst. Protection may be necessary, or the use of milder bases like KF.
Primary & Secondary AminesModerate Can act as ligands for the palladium catalyst, potentially inhibiting the reaction. Protection of the amine may be required.
Nitro groupsHigh Generally well-tolerated.
Carboxylic AcidsLow The acidic proton will be deprotonated by the base, potentially complicating the reaction. Protection or use of the corresponding ester is recommended.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a general starting point; optimization of catalyst, ligand, base, and temperature may be necessary for different boronic acids.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Carbonate (K₂CO₃), finely ground and dried

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₂CO₃ (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality of Choices:

  • Catalyst/Ligand System: The use of a bulky, electron-rich phosphine ligand like SPhos is crucial for the efficient oxidative addition of the less reactive C-Cl bond to the palladium center.[4][5]

  • Base Selection: K₂CO₃ is a sufficiently mild base to facilitate transmetalation without promoting significant hydrolysis of the methyl ester. For particularly sensitive substrates, KF can be an even milder alternative.

  • Solvent System: The use of an aqueous dioxane mixture is common for Suzuki reactions, as water can aid in the dissolution of the base and facilitate the transmetalation step.

Part 2: Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling aryl halides with a wide variety of amines.[6] The presence of a primary amino group on the this compound substrate does not preclude its participation in this reaction, as the C6-chloro position is the more reactive site for palladium-catalyzed amination.

Functional Group Tolerance in Buchwald-Hartwig Amination

A key consideration in the Buchwald-Hartwig amination of this substrate is the choice of base to prevent unwanted side reactions, such as ester amidation, especially when using strong bases like sodium tert-butoxide.[3]

Table 2: Functional Group Tolerance in Buchwald-Hartwig Amination with this compound

Amine Coupling PartnerToleranceRecommended Conditions & Remarks
Primary & Secondary AlkylaminesHigh Generally well-tolerated with appropriate ligand and base selection.
Primary & Secondary ArylaminesHigh Electron-rich and electron-neutral anilines are excellent coupling partners.
N-Heterocycles (e.g., pyrrole, indole, carbazole)High Typically couple efficiently.
Amides, Carbamates, SulfonamidesHigh Can be coupled effectively, often requiring specific ligand systems.
Functional Groups on the Amine Partner:
Esters, Amides, NitrilesHigh Generally compatible.
KetonesModerate Can undergo side reactions with strong bases. Weaker bases like Cs₂CO₃ or K₃PO₄ are preferred.
AlcoholsModerate Can potentially coordinate to the palladium center. Protection may be necessary.
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium Carbonate (Cs₂CO₃), dried

  • Toluene, anhydrous

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (1.5 mol%), Xantphos (3 mol%), and Cs₂CO₃ (1.5 eq) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 eq) and anhydrous toluene.

  • Nucleophile Addition: Add morpholine (1.2 eq) via syringe.

  • Reaction: Seal the tube and heat the mixture to 100-110 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate, filter through a pad of Celite®, and wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Causality of Choices:

  • Catalyst/Ligand System: The Pd₂(dba)₃/Xantphos system is a robust and versatile catalyst for the amination of aryl chlorides.[7] Xantphos is a bidentate ligand that promotes efficient reductive elimination.

  • Base Selection: Cesium carbonate is a mild base that is effective in promoting the reaction while minimizing the risk of methyl ester hydrolysis or amidation.[3]

  • Anhydrous Conditions: Performing the reaction under strictly anhydrous conditions is crucial to prevent ester hydrolysis.

Part 3: Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed cross-coupling reactions are often the methods of choice, the C6-chloro position of this compound is also susceptible to nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles. The electron-withdrawing nature of the pyridine nitrogen and the 2-carboxylate group facilitates this reaction pathway.[8]

SNAr reactions on halopyridines are often slower than on other activated aryl halides due to the energy penalty of disrupting the aromaticity of the pyridine ring.[8] Heating is often required to drive these reactions to completion. Common nucleophiles for this transformation include amines, alkoxides, and thiolates.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction with this compound.

G start Weigh Reagents: - Pyridine Substrate - Coupling Partner - Catalyst & Ligand - Base inert Establish Inert Atmosphere (Ar or N₂) start->inert solvent Add Anhydrous/ Degassed Solvent inert->solvent heat Heat to Reaction Temp (e.g., 80-110 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool extract Aqueous Work-up (Extraction) cool->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify end end purify->end Characterize Pure Product

Caption: Generalized workflow for cross-coupling reactions.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules. A thorough understanding of its reactivity and the careful selection of reaction conditions are essential for achieving successful outcomes. By employing mild bases and appropriate catalyst systems, both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions can be performed with high efficiency while maintaining the integrity of the ester and amino functionalities. These application notes and protocols provide a solid foundation for researchers to explore the full synthetic potential of this important scaffold.

References

  • Ester Stability under Suzuki/Buchwald Conditions. Reddit. Accessed January 7, 2025.
  • Belnome, F., et al. Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives: An Experimental and Mechanistic Study. ChemRxiv. 2023.
  • Surry, D. S., & Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Angewandte Chemie International Edition, 47(34), 6338-6361. 2008.
  • Belnome, F., et al. Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes.
  • Belnome, F., et al. Versatile Palladium‐Catalyzed C‐H Arylation of Fluoroarenes with 2‐Chloropyridine Derivatives.
  • Lohse, O., et al. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 1999(1), 15-18. 1999.
  • Buchwald–Hartwig amination. Wikipedia. Accessed December 12, 2023.
  • T. J. T. O'Riordan, G. C. Lloyd-Jones, Chemoselective Synthesis of Polysubstituted Pyridines from Heteroaryl Fluorosulfates. Angewandte Chemie International Edition, 55(24), 7044-7048. 2016.
  • O'Riordan, T. J., & Lloyd-Jones, G. C. Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates. Angewandte Chemie International Edition, 55(24), 7044-7048. 2016.
  • Lei, P., et al. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Chemical Science, 8(9), 6048-6053. 2017.
  • Thomas, A. A., et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 137(19), 6445-6454. 2015.
  • Nucleophilic aromatic substitutions. YouTube. Accessed January 19, 2019.
  • Sanderson, J. B., et al. Aminative Suzuki–Miyaura coupling. Science, 383(6689), 1344-1350. 2024.
  • Suzuki Coupling. Organic Chemistry Portal. Accessed December 12, 2023.
  • Bakos, B., et al. Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3647-3656. 2021.
  • Kashani, S. K., et al.
  • Lennox, A. J., & Lloyd-Jones, G. C. The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 52(29), 7362-7370. 2013.
  • Tilstam, U., et al. Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives. European Journal of Organic Chemistry, 2019(33), 5695-5704. 2019.
  • Martin, R., & Buchwald, S. L. An air-tolerant approach to the carbonylative Suzuki-Miyaura coupling: applications in isotope labeling. Journal of the American Chemical Society, 135(43), 16123-16126. 2013.
  • O'Riordan, T. J., & Lloyd-Jones, G. C. Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates. Angewandte Chemie International Edition, 55(24), 7044-7048. 2016.
  • Snégaroff, K., et al. Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. Tetrahedron, 65(47), 9789-9795. 2009.
  • Szostak, M., et al. Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering, 6(1), 1238-1244. 2018.
  • Ziegler, C. J., et al. Suzuki-Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. Dalton Transactions, 46(31), 10257-10265. 2017.
  • Smith, A. M., et al. Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 56(42), 12812-12826. 2017.
  • Wang, Y., et al. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. The Journal of Organic Chemistry, 86(23), 16544-16553. 2021.
  • 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry: A Tenth Edition. OpenStax.
  • Ruiz-Castillo, P., & Buchwald, S. L. The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11380-11397. 2016.
  • Martin, R., & Buchwald, S. L. An Air-Tolerant Approach to the Carbonylative Suzuki-Miyaura Coupling: Applications in Isotope Labeling. Journal of the American Chemical Society, 135(43), 16123-16126. 2013.
  • van der Velden, J., et al. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. Chemical Reviews, 122(15), 12581-12630. 2022.
  • Bagley, M. C., et al. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 70(18), 7135-7142. 2005.
  • Barany, G., & Merrifield, R. B. An array of orthogonal N-protecting groups for the amino acids, using l-alanine methyl ester as the exemplifying amino acid. Journal of the American Chemical Society, 99(22), 7363-7365. 1977.
  • Watson, D. A., et al. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(2), 1004-1008. 2017.
  • Chen, C.-Y., et al. Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules, 27(16), 5249. 2022.
  • da Silva, A. B., et al.

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Application Notes & Protocols: Strategic Use of Methyl 4-amino-6-chloropyridine-2-carboxylate for the Synthesis of Advanced Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Section 1: Executive Summary & Strategic Overview

The substituted pyridine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology and immunology.[1][2] Its prevalence is due to the pyridine ring's ability to engage in key hydrogen bonding interactions within enzyme active sites and its favorable physicochemical properties. Methyl 4-amino-6-chloropyridine-2-carboxylate (CAS No. 1235475-17-8) has emerged as a high-value, versatile starting material for the construction of complex pyridine libraries.[3] This guide provides an in-depth exploration of its reactivity and offers detailed, field-proven protocols for its derivatization, empowering researchers in drug discovery and chemical development to leverage this building block to its full potential.

The strategic value of this reagent lies in its orthogonal functional handles: the C6-chloro atom is primed for cross-coupling or nucleophilic substitution, the C4-amino group offers a site for amidation or further coupling, and the C2-ester can be hydrolyzed or converted to an amide. This multi-faceted reactivity allows for the systematic and efficient exploration of chemical space around the pyridine core.

Section 2: Reagent Profile and Essential Safety Protocols

Before commencing any experimental work, it is critical to understand the properties and hazards of the starting material.

2.1: Chemical Identity and Properties

PropertyValue
IUPAC Name This compound
CAS Number 1235475-17-8[3][4]
Molecular Formula C₇H₇ClN₂O₂[5]
Molecular Weight 186.60 g/mol [5]
Appearance Off-white to yellow solid (typical)
SMILES COC(=O)C1=NC(Cl)=CC(=C1)N

2.2: Hazard Analysis and Safe Handling

This compound is classified as a hazardous substance. Adherence to strict safety protocols is mandatory.

  • Primary Hazards: Toxic if swallowed, causes skin irritation, and causes serious eye irritation.[6][7] May cause respiratory irritation.

  • Handling Precautions:

    • Always handle this compound within a certified chemical fume hood.[8]

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.[7][8]

    • Avoid inhalation of dust or powder. Prevent dust formation during handling.[6][8]

    • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[6][8]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8]

Section 3: Core Synthetic Strategies: C6-Position Functionalization

The C6-chloro substituent is the most versatile position for initial derivatization. Its reactivity can be harnessed through several powerful synthetic methods, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

3.1: Palladium-Catalyzed Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a premier method for forming carbon-carbon bonds, prized for its functional group tolerance and generally mild conditions.[9] It enables the introduction of a diverse range of aryl, heteroaryl, or vinyl groups at the C6 position, which is crucial for modulating the steric and electronic properties of potential drug candidates.[10]

3.1.1: Mechanistic Rationale

The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine ring.

  • Transmetalation: The organic group is transferred from the boronic acid (or ester) to the palladium center. This step is facilitated by a base.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[9]

3.1.2: Detailed Experimental Protocol: Synthesis of Methyl 4-amino-6-arylpyridine-2-carboxylate

This protocol provides a general procedure that can be adapted for various aryl and heteroaryl boronic acids.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas three times to remove all oxygen.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst followed by the degassed solvent mixture.

  • Reaction: Heat the mixture with vigorous stirring. A typical temperature is 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are often complete within 4-18 hours. Microwave irradiation can significantly shorten reaction times.[11]

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

3.1.3: Workflow Diagram

Suzuki_Workflow A Combine Pyridine, Boronic Acid, & Base B Establish Inert Atmosphere (Ar/N2) A->B C Add Catalyst & Degassed Solvent B->C D Heat & Stir (80-100°C) C->D E Reaction Work-up (Extraction) D->E F Column Chromatography E->F G Isolated Product F->G

Caption: General workflow for Suzuki-Miyaura coupling.

3.1.4: Data Summary Table

Catalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Coupling PartnerExpected Yield
Pd(PPh₃)₄ (5)K₂CO₃ (2.5)Dioxane/H₂O9012Phenylboronic acidGood to Excellent
PdCl₂(dppf) (3)K₃PO₄ (3.0)DMF10083-Thienylboronic acidGood
Pd(OAc)₂/SPhos (2)Cs₂CO₃ (2.0)Toluene11064-Methoxyphenylboronic acidExcellent
3.2: Palladium-Catalyzed Buchwald-Hartwig C-N Amination

For synthesizing aniline and related derivatives, the Buchwald-Hartwig amination is the gold standard.[12] It allows for the coupling of a wide array of primary and secondary amines to the C6 position, a critical transformation for developing kinase inhibitors that often feature a substituted aniline "hinge-binding" motif.[13]

3.2.1: Mechanistic Rationale

Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) catalytic cycle. After the initial oxidative addition of the palladium catalyst to the C-Cl bond, the amine coordinates to the palladium complex. A base then deprotonates the coordinated amine, forming a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[12] The choice of phosphine ligand is critical for promoting the reductive elimination step and preventing side reactions.[13]

3.2.2: Detailed Experimental Protocol: Synthesis of Methyl 4-amino-6-(substituted-amino)pyridine-2-carboxylate

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.1 - 1.3 eq)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine Ligand (e.g., Xantphos or BINAP, 4-5 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4 - 2.0 eq)

  • Anhydrous Solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or using Schlenk technique, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.

  • Inert Atmosphere: Seal the vessel and establish an inert atmosphere.

  • Reagent Addition: Add the anhydrous solvent, followed by this compound and the desired amine.

  • Reaction: Heat the mixture with vigorous stirring to 90-110 °C. Monitor the reaction's completion by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography.

3.2.3: Workflow Diagram

Buchwald_Workflow A Combine Pd Pre-catalyst, Ligand, & Base B Establish Inert Atmosphere A->B C Add Solvent, Pyridine, & Amine B->C D Heat & Stir (90-110°C) C->D E Quench & Filter D->E F Extraction & Drying E->F G Purification F->G H Isolated Product G->H

Caption: General workflow for Buchwald-Hartwig amination.

3.3: Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are powerful, classical Nucleophilic Aromatic Substitution (SNAr) offers a simpler, often catalyst-free alternative for introducing strong nucleophiles.[14] The electron-deficient nature of the pyridine ring, further activated by the C2-ester group, facilitates the displacement of the C6-chloride by nucleophiles such as alkoxides, thiolates, and certain amines.[15][16]

3.3.1: Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

  • Addition: The nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[15]

  • Elimination: Aromaticity is restored as the chloride leaving group is expelled, resulting in the substituted product.[14]

This pathway is favored because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom of the pyridine ring.[16]

3.3.2: Detailed Experimental Protocol: Synthesis of Methyl 4-amino-6-alkoxypyridine-2-carboxylate

Materials:

  • This compound (1.0 eq)

  • Sodium alkoxide (e.g., Sodium methoxide, 1.5 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or the corresponding alcohol)

Procedure:

  • Reaction Setup: Dissolve or suspend this compound in the anhydrous solvent in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add the sodium alkoxide portion-wise at room temperature. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-120 °C) and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction to room temperature and carefully pour it into ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with water and then brine to remove the solvent.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude material by column chromatography or recrystallization.

Section 4: Conclusion

This compound is a robust and highly adaptable building block for the synthesis of diverse pyridine libraries. By strategically employing Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution, researchers can efficiently functionalize the C6 position to generate novel compounds with significant potential in drug discovery. The protocols and insights provided in this guide serve as a comprehensive resource for unlocking the synthetic utility of this valuable intermediate.

Section 5: References

  • Safety Data Sheet for 2-Amino-4-methylpyridine. Thermo Fisher Scientific. (URL: Provided in search results, specific document may vary by supplier but content is standardized).

  • Buchwald–Hartwig amination. Wikipedia. (URL: [Link])

  • Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Journal of Medicinal Chemistry. (URL: [Link])

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. (URL: [Link])

  • Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. Tetrahedron. (URL: [Link])

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors... ACS Omega. (2023-11-27). (URL: [Link])

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors... PubMed. (2023-11-27). (URL: [Link])

  • An Electrochemical Synthesis of Functionalized Arylpyrimidines... Molecules. (URL: [Link])

  • Aminative Suzuki–Miyaura coupling. Science. (2024-03-01). (URL: [Link])

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine... Organic & Biomolecular Chemistry. (URL: [Link])

  • Nucleophilic aromatic substitutions. YouTube - Khan Academy. (2019-01-19). (URL: [Link])

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. (URL: [Link])

  • Microwave-Assisted Suzuki–Miyaura and Sonogashira Coupling... European Journal of Organic Chemistry. (URL: [Link])

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024-10-10). (URL: [Link])

  • 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors... Future Journal of Pharmaceutical Sciences. (2025-01-20). (URL: [Link])

  • Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. (URL: [Link])

  • Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube. (2023-04-14). (URL: [Link])

  • Methyl 4-aminopyridine-2-carboxylate. PubChem. (URL: [Link])

  • Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine... Molbank. (2025-12-22). (URL: [Link])

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine... Molecules. (URL: [Link])

  • 4-Amino-6-chloropicolinic acid. PubChem. (URL: [Link])

  • This compound. AccelaChem. (URL: [Link])

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Troubleshooting & Optimization

Optimizing reaction conditions for Methyl 4-amino-6-chloropyridine-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the needs of researchers in synthetic and medicinal chemistry, this Technical Support Center provides in-depth guidance for the synthesis of Methyl 4-amino-6-chloropyridine-2-carboxylate. As a key heterocyclic building block, optimizing its synthesis is critical for efficiency in drug discovery pipelines. This guide, structured in a responsive question-and-answer format, addresses common experimental challenges, from reaction setup to final purification.

Section 1: Synthesis Strategy and Core Principles

The synthesis of this compound hinges on the principles of nucleophilic aromatic substitution (SNAr) on an electron-deficient pyridine ring. The most reliable and common strategy begins with a di-substituted pyridine precursor, Methyl 4,6-dichloropyridine-2-carboxylate, and proceeds via a selective amination at the C4 position.

The core challenge lies in achieving high regioselectivity. The pyridine nitrogen atom activates the C2, C4, and C6 positions towards nucleophilic attack. While both the C4 and C6 positions bear a chlorine leaving group, the C4 position is electronically favored for substitution. This is because the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the ring nitrogen, a more stable configuration than the intermediate formed from attack at the C6 position.

Below is a general workflow for the synthesis.

Synthesis_Workflow SM Methyl 4,6-dichloropyridine-2-carboxylate (Starting Material) Reaction Selective Amination (SNAr) Ammonia Source, Solvent, Heat SM->Reaction Step 1 Product This compound (Target Molecule) Reaction->Product Step 2 Purification Workup & Purification (Extraction, Chromatography) Product->Purification Step 3

Caption: Overall workflow for the synthesis.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this synthesis?

For laboratory and process scale, the most direct precursor is Methyl 4,6-dichloropyridine-2-carboxylate . This substrate conveniently contains the required chloro and methyl carboxylate functionalities, simplifying the synthesis to a single, selective amination step. Alternative multi-step routes starting from simpler pyridines like 2,6-dichloropyridine are possible but introduce significant complexity, including challenging carboxylation and nitration/reduction steps, which often suffer from poor yields and harsh conditions.[1]

Q2: My amination reaction is showing low conversion. What are the first parameters to check?

Low conversion is typically linked to three factors: temperature, solvent, and the nature of the aminating agent.

  • Temperature: SNAr reactions on chloropyridines often require significant thermal energy to overcome the activation barrier.[2] If you are running the reaction below 100 °C, a gradual increase in temperature is the first recommended action.

  • Solvent: Polar aprotic solvents like NMP, DMF, or DMSO are essential for solvating the intermediates and facilitating the reaction. Using less polar solvents like THF or toluene will significantly hinder the reaction rate.

  • Ammonia Source: The choice of ammonia source is critical. Anhydrous ammonia in a sealed reactor is highly effective. For standard laboratory glassware, a solution of ammonia in methanol or using ammonium hydroxide are common alternatives, though they may require higher temperatures or longer reaction times.

Q3: How can I maximize the yield of the desired 4-amino isomer and avoid the 6-amino byproduct?

This is a question of regioselectivity. As explained above, the C4 position is electronically favored. To maximize this inherent selectivity:

  • Control Temperature: Run the reaction at the lowest temperature that provides a reasonable conversion rate. Higher temperatures can sometimes lead to a loss of selectivity by providing enough energy to overcome the activation barrier for the less-favored C6 substitution.

  • Monitor the Reaction: Use TLC or LC-MS to monitor the formation of isomers. Stop the reaction once the consumption of starting material plateaus to avoid potential side reactions or isomerization under prolonged heating.

Q4: What is the most effective method for purifying the final product?

The final product, this compound, is a solid with moderate polarity.

  • Primary Purification: After aqueous workup to remove the bulk of inorganic salts and the solvent, the crude product can often be isolated by filtration if it precipitates upon cooling or pH adjustment.

  • Secondary Purification: For high purity, flash column chromatography on silica gel is highly effective. A gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50%) typically provides excellent separation from the starting material and any potential 6-amino isomer.

  • Final Polishing: Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) can be used to obtain material of analytical purity.

Section 3: Troubleshooting Guide

Problem: Low or No Yield of Target Compound

Possible Cause A: Insufficient Reaction Temperature The C-Cl bond on the pyridine ring is relatively strong, and nucleophilic substitution requires substantial energy input. Conventional heating may require temperatures in the range of 120-180 °C.

Solution:

  • Increase Temperature: Gradually increase the reaction temperature in 10-15 °C increments, monitoring the reaction by TLC or LC-MS.

  • Consider Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from many hours to minutes by efficiently heating the polar solvent and reactants.[2] This is a proven method for accelerating SNAr reactions on halopyridines.

Possible Cause B: Inappropriate Solvent Choice The solvent plays a crucial role in stabilizing the charged Meisenheimer intermediate. A non-polar or weakly polar solvent will inhibit the reaction.

Solution: Ensure you are using a high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO).

Troubleshooting_Low_Yield Start Low or No Yield Observed Check_Temp Is Reaction Temp > 120°C? Start->Check_Temp Check_Solvent Is Solvent Polar Aprotic (DMF, DMSO, NMP)? Check_Temp->Check_Solvent Yes Increase_Temp Action: Increase Temp or Use Microwave Heating Check_Temp->Increase_Temp No Check_Reagent Is Ammonia Source Sufficiently Concentrated? Check_Solvent->Check_Reagent Yes Change_Solvent Action: Switch to a Recommended Polar Aprotic Solvent Check_Solvent->Change_Solvent No Use_Better_Reagent Action: Use Anhydrous NH3 or a Saturated Solution Check_Reagent->Use_Better_Reagent No Success Problem Resolved Check_Reagent->Success Yes Increase_Temp->Success Change_Solvent->Success Use_Better_Reagent->Success

Caption: Troubleshooting logic for low reaction yield.

Problem: Formation of Impurities

Possible Cause A: Hydrolysis of the Methyl Ester If using aqueous ammonia (ammonium hydroxide) or if the workup conditions are too acidic or basic for a prolonged period, the methyl ester can hydrolyze to the corresponding carboxylic acid.

Solution:

  • Use Anhydrous Conditions: If possible, use a solution of ammonia in an organic solvent like methanol or dioxane.

  • Careful Workup: During the aqueous workup, neutralize the reaction mixture carefully. Avoid prolonged exposure to strong acid or base. Keep the temperature low (e.g., using an ice bath) during any pH adjustments.

  • Product Identification: The hydrolyzed impurity (4-amino-6-chloropyridine-2-carboxylic acid) will have a very different Rf value on TLC (typically much lower) and can be identified by LC-MS.[3]

Possible Cause B: Formation of the 6-Amino Isomer While C4 attack is favored, some amount of the 6-amino isomer can form, especially at elevated temperatures.

Solution:

  • Optimize Temperature: As previously mentioned, perform the reaction at the minimum temperature required for a good rate to maximize selectivity.

  • Purification: This isomer can usually be separated from the desired product using flash column chromatography. The two isomers will likely have slightly different polarities.

Regioselectivity_Mechanism cluster_c4 Attack at C4 (Favored) cluster_c6 Attack at C6 (Disfavored) C4_Intermediate Meisenheimer Intermediate (Negative charge on N) C4_Product 4-Amino Product C4_Intermediate->C4_Product C6_Intermediate Meisenheimer Intermediate (Charge remains on C) Nucleophile (NH3) Nucleophile (NH3) C4 Position C4 Position Nucleophile (NH3)->C4 Position C6 Position C6 Position Nucleophile (NH3)->C6 Position C4 Position->C4_Intermediate C6_Product 6-Amino Product C6_Intermediate->C6_Product C6 Position->C6_Intermediate Methyl 4,6-dichloropyridine-\n2-carboxylate Methyl 4,6-dichloropyridine- 2-carboxylate Methyl 4,6-dichloropyridine-\n2-carboxylate->Nucleophile (NH3)

Caption: Rationale for C4 regioselectivity.

Section 4: Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory equipment and reagent batches.

Synthesis of this compound

Materials:

  • Methyl 4,6-dichloropyridine-2-carboxylate (1.0 eq)

  • Ammonium hydroxide (28-30% solution, ~20 eq)

  • N-Methyl-2-pyrrolidone (NMP) (approx. 0.5 M concentration of starting material)

  • Deionized Water

  • Brine (Saturated NaCl solution)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: In a sealed pressure vessel equipped with a magnetic stir bar, combine Methyl 4,6-dichloropyridine-2-carboxylate (1.0 eq) and NMP.

  • Add Reagent: Add the ammonium hydroxide solution (~20 eq).

  • Heating: Seal the vessel and heat the reaction mixture to 130-140 °C with vigorous stirring.

    • Safety Note: Ensure the pressure vessel is rated for the temperature and expected pressure. Conduct the reaction in a well-ventilated fume hood.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure.

    • The resulting white to off-white solid is the desired this compound.[4][5]

Table 1: Typical Reaction Parameters and Expected Outcome

ParameterRecommended ConditionRationale
Solvent NMP, DMF, DMSOHigh-boiling polar aprotic solvent stabilizes charged intermediates.
Temperature 130-150 °CProvides sufficient energy for SNAr on the deactivated ring.
Ammonia Source Ammonium Hydroxide / NH₃ in MeOHReadily available sources of the nucleophile.
Pressure Sealed VesselRequired to maintain temperature above the boiling point of aqueous ammonia.
Reaction Time 12-24 hoursVaries based on scale and temperature; reaction should be monitored.
Expected Yield 60-85%Dependent on optimization and purity of starting materials.

References

  • Tang, S., Liu, Z., Zhang, J., Li, B., & Wang, B. (2024). Copper‐Catalyzed C4‐selective Carboxylation of Pyridines with CO2 via Pyridylphosphonium Salts.
  • ResearchGate. (n.d.). Electrochemical carboxylation of pyridines a, Optimal conditions and... [Diagram].
  • Sha, S.-C., et al. (n.d.).
  • Preprints.org. (2023).
  • Nature. (n.d.).
  • Pearson. (2024). Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems.
  • ResearchGate. (n.d.). The reaction of 4-chloropyridine with some amines.
  • Al-Salahi, R.A., Al-Omar, M.A., & Amr, A. (2010). Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. MDPI.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor.
  • ACS Publications. (2022).
  • Nature. (n.d.). Pyrrolidine synthesis via ring contraction of pyridines. PMC - NIH.
  • Google Patents. (n.d.).
  • ACS Publications. (n.d.).
  • Google Patents. (n.d.). US20130172566A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)
  • ResearchGate. (n.d.). Optimization of the reaction conditions a [Table].
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). 4-Amino-6-chloropicolinic acid. Retrieved from [Link]

Sources

Technical Support Center: Navigating Side-Reactions of Methyl 4-amino-6-chloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-amino-6-chloropyridine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. Here, we address common challenges and frequently asked questions regarding side-product formation in reactions involving this compound. Our goal is to provide you with the expertise and practical insights needed to optimize your reactions, minimize impurities, and ensure the integrity of your results.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where this compound is used?

This compound is a valuable intermediate primarily employed in cross-coupling reactions to introduce the substituted pyridine moiety into a target molecule. The most prevalent applications include:

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds between the chloropyridine and various boronic acids or esters.[1][2][3] This method is favored for its high functional group tolerance and relatively mild reaction conditions.[2]

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, coupling the chloropyridine with a wide range of primary and secondary amines.[4][5] It has become a cornerstone of modern medicinal chemistry for synthesizing arylamines.[5]

  • Other Cross-Coupling Reactions: While less common, this substrate can also be used in other palladium-catalyzed reactions like Sonogashira and Stille couplings.

Q2: I am observing significant hydrolysis of the methyl ester during my cross-coupling reaction. What causes this and how can I prevent it?

Hydrolysis of the methyl ester to the corresponding carboxylic acid (4-amino-6-chloropyridine-2-carboxylic acid) is a frequent side-reaction, particularly under basic conditions required for many cross-coupling protocols.[6]

Causality: The basic conditions (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) necessary for the catalytic cycle of Suzuki and Buchwald-Hartwig reactions can also promote the saponification of the ester group.[6] The presence of water in the reaction mixture, either from solvents, reagents, or atmospheric moisture, will exacerbate this issue.

Troubleshooting Strategies:

  • Base Selection: Consider using a non-nucleophilic, anhydrous base. While strong bases are often necessary, exploring milder options like K₃PO₄ or carefully dried K₂CO₃ can sometimes mitigate hydrolysis.

  • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Using freshly distilled solvents and drying solid reagents in a vacuum oven can significantly reduce water content. Running the reaction under a strictly inert atmosphere (Argon or Nitrogen) is also crucial.[7]

  • Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can help reduce the extent of hydrolysis. Monitor the reaction progress closely by TLC or LC-MS to stop the reaction as soon as the starting material is consumed.

  • Alternative Protecting Groups: If hydrolysis remains a persistent issue, consider using a more robust protecting group for the carboxylic acid, such as a tert-butyl ester, which is more resistant to basic conditions.

Q3: During a Buchwald-Hartwig amination, I'm seeing a significant amount of a side-product where the chlorine is replaced by hydrogen (hydrodehalogenation). How can I minimize this?

Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, especially with less reactive aryl chlorides.[7]

Causality: This side-reaction occurs when the palladium catalyst reacts with a hydride source in the reaction mixture, leading to the reduction of the C-Cl bond. Potential hydride sources include trace amounts of water, the amine coupling partner, or the solvent. The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step, and if the subsequent steps are slow, competing pathways like hydrodehalogenation can become more prominent.[7]

Troubleshooting Strategies:

  • Ligand Choice: The choice of phosphine ligand is critical. Sterically hindered and electron-rich ligands, such as those developed by Buchwald (e.g., SPhos, RuPhos), can accelerate the desired reductive elimination step, outcompeting the hydrodehalogenation pathway.[8]

  • Base and Solvent Purity: Ensure the use of high-purity, anhydrous base and solvent. Some bases can contain impurities that act as hydride donors.[7]

  • Inert Atmosphere: Meticulously maintain an inert atmosphere to prevent the deactivation of the catalyst by oxygen, which can lead to the formation of palladium species that are more prone to side reactions.[7]

II. Troubleshooting Guide for Common Side Products

This section provides a more in-depth look at specific side products and detailed protocols to address their formation.

Problem 1: Formation of Dimeric Byproducts

In some cross-coupling reactions, particularly Suzuki couplings, the formation of homocoupled dimers of the boronic acid or the chloropyridine can be observed.

Root Cause Analysis:

  • Boronic Acid Homocoupling: This is often promoted by the presence of oxygen, which can facilitate the oxidative homocoupling of the boronic acid.

  • Pyridine Homocoupling: This can occur if the palladium catalyst is not efficiently promoting the cross-coupling pathway, leading to side reactions between the palladium-activated pyridine species.

Corrective and Preventative Actions (CAPA):

  • Thorough Degassing: Before adding the palladium catalyst, thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solvent for an extended period or by using freeze-pump-thaw cycles.

  • Catalyst and Ligand Optimization: The choice of palladium precursor and ligand can influence the relative rates of cross-coupling versus homocoupling. For Suzuki reactions, catalysts like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a suitable phosphine ligand are commonly used.[3]

  • Stoichiometry Control: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can help to drive the cross-coupling reaction to completion and minimize homocoupling of the chloropyridine.

Problem 2: Regioselectivity Issues in Reactions with Polysubstituted Aryl Partners

When reacting this compound with a coupling partner that has multiple reactive sites, achieving the desired regioselectivity can be challenging.

Root Cause Analysis:

  • Steric Hindrance: The substituents on the coupling partner can sterically hinder one reactive site over another.

  • Electronic Effects: The electronic properties of the substituents on the coupling partner can influence the reactivity of different positions.

Corrective and Preventative Actions (CAPA):

  • Ligand Selection: The steric and electronic properties of the phosphine ligand on the palladium catalyst can significantly influence regioselectivity. Bulky ligands can be used to direct the coupling to the less sterically hindered position.

  • Reaction Conditions: Temperature, solvent, and base can all play a role in regioselectivity. A systematic screening of these parameters may be necessary to optimize for the desired isomer.

  • Directing Groups: In some cases, the introduction of a directing group on the coupling partner can be used to achieve the desired regioselectivity.

III. Experimental Protocols and Data

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv, anhydrous)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₂CO₃.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.

Table 1: Troubleshooting Common Suzuki Coupling Side Products
Side ProductPotential Cause(s)Recommended Action(s)
4-amino-6-chloropyridine-2-carboxylic acid Presence of water; prolonged reaction time at high temperature; strongly basic conditions.Use anhydrous solvents and reagents; minimize reaction time; consider a milder base (e.g., K₃PO₄).
4-amino-pyridine-2-carboxylate (Hydrodehalogenation)Inefficient catalytic cycle; presence of hydride sources.Use a more effective ligand (e.g., SPhos); ensure anhydrous conditions; rigorously degas the reaction mixture.
Homocoupled Boronic Acid Presence of oxygen.Thoroughly degas the reaction mixture before adding the catalyst.
Visualization of Common Reaction Pathways and Side-Products

Below is a diagram illustrating the desired Suzuki coupling reaction and the competing hydrolysis and hydrodehalogenation side-pathways.

Suzuki_Reaction_Pathways Start This compound Hydrolysis_Product Hydrolysis Side-Product (Carboxylic Acid) Start->Hydrolysis_Product H₂O, Base Reduction_Product Hydrodehalogenation Side-Product Start->Reduction_Product [H⁻] Source Catalytic_Cycle Pd(0) Catalytic Cycle Start->Catalytic_Cycle Oxidative Addition ArylBA Arylboronic Acid ArylBA->Catalytic_Cycle Transmetalation Desired_Product Desired Coupled Product Catalytic_Cycle->Desired_Product Reductive Elimination

Caption: Desired Suzuki coupling pathway and common side-reactions.

IV. References

  • Benchchem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. Retrieved from

  • Various Authors. (2025-01-14). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. PMC - NIH. Retrieved from

  • Williams, E. J., et al. (2014). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Retrieved from

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from

  • Various Authors. (n.d.). The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal. Retrieved from

  • Google Patents. (n.d.). US20130172566A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate. Retrieved from

  • Various Authors. (2025-08-06). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. Retrieved from

  • Various Authors. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH. Retrieved from

  • Various Authors. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Retrieved from

  • Various Authors. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Retrieved from

  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-2-(benzylthio)-6-chloropyrimidine. Retrieved from

  • Various Authors. (2025-08-06). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. Retrieved from

  • Various Authors. (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. Retrieved from

Sources

Technical Support Center: Synthesis of Methyl 4-amino-6-chloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-amino-6-chloropyridine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to help you optimize your synthetic protocols and improve your yields.

I. Synthetic Workflow Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of the key intermediate, 4-amino-6-chloropyridine-2-carboxylic acid, from a suitable starting material. The second step is the esterification of this carboxylic acid to yield the desired methyl ester. Careful control of reaction conditions in both steps is crucial for achieving high yield and purity.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of Carboxylic Acid Intermediate cluster_step2 Step 2: Esterification cluster_purification Purification and Analysis Start Starting Material (e.g., 2,6-Dichloropyridine-4-carboxylic acid) Amidation Amidation Start->Amidation NH3 or Amine Source Intermediate 4-amino-6-chloropyridine-2-carboxylic acid Amidation->Intermediate Esterification Esterification Intermediate->Esterification Methanol (CH3OH) Acid or Thionyl Chloride Product This compound Esterification->Product Purification Purification (Recrystallization/Chromatography) Product->Purification Analysis Analysis (NMR, LC-MS, HPLC) Purification->Analysis

Technical Support Center: Troubleshooting Low Yield in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving optimal yields in their pyridine synthesis protocols. Pyridine and its derivatives are fundamental scaffolds in pharmaceuticals and functional materials, making their efficient synthesis a critical endeavor.[1][2]

This document provides in-depth, experience-driven insights into common pitfalls and offers systematic troubleshooting strategies in a user-friendly question-and-answer format. We will explore the nuances of several key synthetic methodologies, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction outcomes.

Section 1: General Issues & Foundational Troubleshooting

This section addresses broad problems that can affect any pyridine synthesis, regardless of the specific named reaction.

Q1: My overall yield is consistently low, even when following established protocols. Where should I start my investigation?

Low yields are a frequent challenge in pyridine synthesis, often stemming from factors beyond the core reaction chemistry.[3][4] Before delving into complex mechanistic optimizations, it's crucial to validate the foundational parameters of your experimental setup.

A1: Start with a systematic evaluation of your starting materials and general reaction conditions.

  • Purity of Starting Materials: Impurities in your reagents can act as catalysts for side reactions or consume your starting materials, directly impacting the yield.[5]

    • Recommendation: Always use purified reagents. For instance, α-pyridinium methyl ketone salts used in the Kröhnke synthesis should be recrystallized, and α,β-unsaturated carbonyl compounds (chalcones) should be purified by recrystallization or column chromatography.[5]

  • Solvent Quality: The presence of water or other impurities in your solvent can interfere with the reaction. Pyridine itself is hygroscopic and often contains water and amine impurities like picolines.[6]

    • Recommendation: Use appropriately dried, high-purity solvents. Pyridine can be dried over solid KOH, NaOH, or molecular sieves followed by fractional distillation.[6]

  • Reaction Monitoring: Relying solely on reaction time can be misleading. Reaction completion can vary based on substrate and scale.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] This allows you to identify the optimal reaction time and observe the formation of any byproducts.

Q2: I'm observing multiple spots on my TLC plate, indicating a mixture of products. How can I improve the selectivity of my reaction?

Poor selectivity is a common culprit for low yields in multicomponent reactions leading to pyridines.[8]

A2: To enhance selectivity, focus on optimizing reaction parameters and the order of reagent addition.

  • Temperature Control: Temperature can significantly influence the rates of competing reaction pathways.[8]

    • Recommendation: Screen a range of temperatures. For example, in the Kröhnke synthesis, temperatures should generally not exceed 140°C, but screening temperatures at 80°C, 100°C, and 120°C can help find the optimal condition for your specific substrates.[5]

  • Order of Reagent Addition: In asymmetric syntheses, such as the Hantzsch reaction, the order of addition is critical to prevent the formation of undesired intermediates.[9]

    • Recommendation: Consider a stepwise addition of reagents. For the Hantzsch synthesis, pre-forming the enamine or the Knoevenagel condensation product before the final cyclization step can significantly improve selectivity.[9]

Section 2: Troubleshooting Specific Pyridine Syntheses

This section provides detailed guidance for common named reactions used to synthesize pyridines.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multicomponent reaction that initially forms a 1,4-dihydropyridine (DHP), which is then oxidized to the pyridine.[10][11]

Q3: My Hantzsch synthesis is resulting in a low yield of the final pyridine product. What are the most likely causes?

A3: Low yields in the Hantzsch synthesis typically arise from two main issues: inefficient reaction conditions for the initial condensation and incomplete oxidation of the dihydropyridine intermediate. [9]

  • Suboptimal Condensation Conditions: The traditional method of refluxing in ethanol can be inefficient and lead to long reaction times.[3][9]

    • Troubleshooting:

      • Catalyst and Solvent Systems: Consider using p-toluenesulfonic acid (PTSA) as a catalyst under ultrasonic irradiation in an aqueous micellar solution, which has been reported to increase yields to over 90%.[3][9]

      • Microwave-Assisted Synthesis: Utilizing microwave irradiation can lead to excellent yields (82%-94%) with shorter reaction times (2-7 minutes).[8]

  • Incomplete Oxidation: The DHP intermediate is often stable, and incomplete conversion to the aromatic pyridine is a common source of yield loss.[9]

    • Troubleshooting:

      • Choice of Oxidant: While classic oxidants like nitric acid, CrO₃, and KMnO₄ are used, they can be harsh and lead to side products.[3][8]

      • Milder Conditions: Consider using iodine in refluxing methanol for a milder oxidation.[9] A one-pot synthesis with direct aromatization using ferric chloride or manganese dioxide in water has also proven effective.[3][8]

Parameter Traditional Method Optimized Approach Expected Yield Improvement
Catalyst None / Self-catalyzedp-Toluenesulfonic acid (PTSA)[9]Significant
Solvent Refluxing Ethanol[9]Aqueous Micelles[9] / Solvent-free[9]Up to 95%[9]
Energy Source Conventional HeatingUltrasonic Irradiation[3] / Microwave[8]Faster reaction, higher yield
Oxidant Nitric Acid, KMnO₄[3]Iodine in Methanol[9], Ferric Chloride[8]Cleaner reaction, fewer byproducts

Hantzsch_Troubleshooting

Bohlmann-Rahtz Pyridine Synthesis

This two-step method involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, followed by a heat-induced cyclodehydration.[12][13]

Q4: The cyclodehydration step of my Bohlmann-Rahtz synthesis requires very high temperatures and still gives a poor yield. How can I improve this?

A4: The high temperature required for the cyclodehydration is a known drawback of the original Bohlmann-Rahtz protocol.[12] This is necessary to facilitate the Z/E isomerization of the aminodiene intermediate, which is a prerequisite for cyclization.[12] Modern approaches focus on catalytic methods to lower the activation energy for this step.

  • Acid Catalysis: The use of a Brønsted or Lewis acid can significantly lower the required reaction temperature.[13]

    • Troubleshooting:

      • Catalysts: Acetic acid, Amberlyst 15 ion-exchange resin, zinc bromide (II), or ytterbium triflate (III) can be effective catalysts for the cyclodehydration.[13]

      • One-Pot Procedure: Instead of isolating the aminodiene intermediate, consider a one-pot synthesis where the enamine is generated in situ from a 1,3-dicarbonyl compound and ammonium acetate, followed by the addition of the alkynone and an acid catalyst.[13][14] This can improve overall efficiency and yield.

Kröhnke Pyridine Synthesis

This versatile method uses an α-pyridinium methyl ketone salt, an α,β-unsaturated carbonyl compound, and a nitrogen source (commonly ammonium acetate) to form highly functionalized pyridines.[15][16]

Q5: My Kröhnke synthesis is not working well. What are the most critical parameters to check?

A5: The success of the Kröhnke synthesis is highly dependent on the purity of the starting materials and the reaction conditions. [5]

  • Purity of Reactants:

    • α-Pyridinium methyl ketone salt: This reactant is often prepared from the corresponding α-bromo ketone and pyridine. It is crucial to purify this salt by recrystallization (e.g., from ethanol/ether) to remove any unreacted starting materials.[5]

    • α,β-Unsaturated carbonyl compound: Impurities can lead to side reactions. Purification by recrystallization or column chromatography is recommended.[5]

  • Reaction Conditions:

    • Solvent: While glacial acetic acid and methanol are common, solvent-free conditions can sometimes lead to excellent yields.[5]

    • Temperature and Time: Monitor the reaction by TLC to avoid prolonged heating, which can lead to product decomposition.[5]

    • Side Reactions: Self-condensation of the α,β-unsaturated carbonyl can occur at high temperatures. Controlled addition of reagents can help minimize this.[5]

Krohnke_Workflow

Guareschi-Thorpe Synthesis

This reaction synthesizes 2-pyridones from cyanoacetamide (or alkyl cyanoacetate) and a 1,3-dicarbonyl compound.[17][18]

Q6: I am struggling with the Guareschi-Thorpe synthesis. Are there any recent improvements to this method?

A6: Yes, recent advancements have focused on using greener and more efficient reaction conditions.

  • Advanced Protocol: A modern approach utilizes ammonium carbonate in an aqueous medium.[19][20]

    • Benefits: Ammonium carbonate acts as both the nitrogen source and a mild basic buffer to catalyze the condensation.[19] This method is inexpensive, eco-friendly, and often results in the product precipitating directly from the reaction medium, simplifying the work-up.[19][20] The reactions proceed in high yields without noticeable side products.[19]

Section 3: Purification and Analysis

Even with an optimized reaction, yield can be lost during purification.

Q7: How can I minimize product loss during purification?

A7: The choice of purification method is critical and should be tailored to your product's properties.

  • Crude Product Work-up: For many pyridine syntheses, the initial work-up involves quenching the reaction in water and neutralizing it to precipitate the crude product.[5] Ensure complete precipitation before filtration.

  • Purification Techniques:

    • Recrystallization: This is often the most effective method for obtaining highly pure crystalline pyridines and can be more efficient for large-scale purification than chromatography.[5]

    • Column Chromatography: Ideal for separating the desired product from closely related byproducts. Use TLC to determine the optimal solvent system beforehand.[7]

    • Distillation: For liquid pyridines, fractional distillation can be effective, but care must be taken to avoid thermal decomposition.[6] Industrial purification methods often involve treatment with an alkali followed by distillation.[21][22]

Q8: What are the best analytical techniques for identifying byproducts and assessing the purity of my final product?

A8: A combination of chromatographic and spectroscopic methods is essential for thorough analysis. [7]

  • For Reaction Monitoring and Byproduct Identification:

    • TLC: Provides a quick, qualitative assessment of the reaction progress.[7]

    • LC-MS: Separates components and provides their molecular weights, which is invaluable for identifying byproducts.[7]

    • GC-MS: Suitable for volatile pyridines and can provide structural information through fragmentation patterns.[23]

  • For Final Product Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. Purity is determined by the area percentage of the main peak.[24]

    • NMR Spectroscopy (¹H and ¹³C): Essential for confirming the structure of your desired product and identifying any impurities present.[7]

General HPLC Protocol for Purity Analysis
  • Sample Preparation: Dissolve a small, known amount of your purified compound (e.g., 1 mg/mL) in a suitable solvent (often the mobile phase). Filter the sample through a 0.45 µm syringe filter.[24]

  • Analysis: Inject a standard volume (e.g., 10 µL) onto the HPLC system.[24]

  • Data Interpretation: Determine purity by calculating the area percentage of the product peak relative to the total area of all observed peaks.[24]

This guide provides a framework for systematically troubleshooting low yields in pyridine synthesis. By carefully considering the purity of starting materials, optimizing reaction conditions for selectivity, and choosing appropriate work-up and analysis techniques, you can significantly improve the outcome of your experiments.

References

  • BenchChem. (n.d.). Troubleshooting low yield in Kröhnke pyridine synthesis.
  • Sharma, P., & Kumar, A. (2021). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Asian Journal of Pharmaceutical and Clinical Research, 14(9), 28-35.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
  • BenchChem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
  • Deadman, B. J., et al. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 9, 2685-2695.
  • Al-dujaili, L. J. H., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4181.
  • BenchChem. (n.d.). Identification and minimization of byproducts in 4H-dioxino[4,5-b]pyridine reactions.
  • LookChem. (n.d.). Purification of Pyridine. Chempedia.
  • CORE. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines.
  • BenchChem. (n.d.). Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Comparative Guide.
  • Elsevier. (n.d.). Recent Developments in the Synthesis and Applications of Pyridines.
  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Lab, Scripps Research.
  • Movassaghi, M., & Schmidt, M. A. (2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 129(42), 12698-12699.
  • J&K Scientific LLC. (n.d.). Bohlmann–Rahtz Pyridine Synthesis.
  • Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis.
  • Gholap, S. S., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 25337-25344.
  • Agency for Toxic Substances and Disease Registry. (2015). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services.
  • Virginia Commonwealth University. (n.d.). Pharmaceutical Production Methods - Efficient Synthesis of Pyridines.
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis.
  • Química Orgánica. (n.d.). Guareschi-Thorpe synthesis of pyridine.
  • Wiley-VCH. (n.d.). Guareschi-Thorpe Condensation. In Comprehensive Organic Name Reactions and Reagents.
  • Wikipedia. (n.d.). Kröhnke pyridine synthesis.
  • Google Patents. (n.d.). Method for purification of pyridine, and method for production of chlorinated pyridine. (CN101981007A).
  • Google Patents. (n.d.). Method for purification of pyridine, and method for production of chlorinated pyridine. (US20100324299A1).
  • O'Brien, P. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education, 77(11), 1483.
  • Gholap, S. S., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 25337-25344.
  • Scribd. (n.d.). Hantzsch Pyridine Synthesis | PDF.
  • PubMed. (2024). An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis.
  • BenchChem. (n.d.). The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers.
  • Reddit. (2025). Help with Low Yield Synthesis. r/Chempros.

Sources

Preventing decomposition of Methyl 4-amino-6-chloropyridine-2-carboxylate during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-amino-6-chloropyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this valuable but sensitive reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you prevent its decomposition and ensure the success of your reactions.

Introduction: Understanding the Molecule's Instability

This compound is a highly functionalized pyridine derivative, making it a versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other complex drug targets.[1] However, its utility is matched by its inherent instability under various reaction conditions. The molecule's structure contains several reactive sites prone to degradation:

  • An Electron-Rich Aromatic System: The 4-amino group strongly activates the pyridine ring, making it susceptible to oxidation.[2]

  • A Hydrolyzable Ester: The methyl ester at the 2-position can be cleaved under both acidic and basic conditions.[3][4]

  • Reactive Halogen: The 6-chloro substituent is a key handle for cross-coupling reactions but can also participate in unwanted side reactions.

Understanding these potential decomposition pathways is the first step toward mitigating them. This guide provides actionable strategies grounded in chemical principles to help you achieve clean, high-yielding reactions.

Troubleshooting Guide & FAQs

This section addresses common problems encountered when using this compound.

Q1: My reaction mixture is turning dark brown or black upon adding the palladium catalyst and base. What is happening and how can I prevent it?

A1: This is a classic sign of oxidation . The electron-rich 4-aminopyridine ring is highly susceptible to oxidation, which can be accelerated by palladium catalysts and air, leading to the formation of colored polymeric byproducts. The amino group can also coordinate to the metal center, which in some cases can facilitate undesired side reactions.[2]

Root Cause Analysis & Solutions:

  • Atmospheric Oxygen: The primary culprit is often residual oxygen in the reaction vessel.

  • Solvent Purity: Peroxides in solvents like THF or dioxane can initiate oxidation.

  • Base Choice: Strong bases in protic solvents can generate species that promote oxidation.

Recommended Actions:

  • Ensure a Rigorously Inert Atmosphere: Use a Schlenk line or a glovebox for all manipulations.[5][6] Before adding solvents or reagents, thoroughly purge the reaction flask by evacuating and backfilling with a high-purity inert gas (Argon or Nitrogen) at least three to five times.[7][8]

  • Use Degassed Solvents: Solvents must be sparged with an inert gas for at least 30-60 minutes prior to use to remove dissolved oxygen. Using freshly distilled or commercially available anhydrous, degassed solvents is highly recommended.[9]

  • Select the Right Base: For cross-coupling reactions, consider using a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger hydroxides or alkoxides, especially if heating is required.[8]

Q2: My LC-MS analysis shows a significant byproduct with a mass corresponding to the loss of a methyl group (-14 Da). What is this species and why is it forming?

A2: You are observing the product of ester hydrolysis , which is the conversion of the methyl ester to the corresponding carboxylic acid (4-amino-6-chloropicolinic acid).[10] This is one of the most common decomposition pathways.

Root Cause Analysis & Solutions:

  • Presence of Water: Trace amounts of water in your reagents or solvents can hydrolyze the ester, especially at elevated temperatures.

  • Basic Conditions (Saponification): The use of strong aqueous bases (e.g., NaOH, KOH, or aqueous Na₂CO₃) will rapidly hydrolyze the ester in a process known as saponification.[3]

  • Acidic Conditions: Trace acid can also catalyze hydrolysis, although this is typically slower than base-promoted hydrolysis.[11]

Recommended Actions:

  • Strict Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under an inert atmosphere.[12] Use anhydrous solvents and ensure all other reagents are free from moisture.

  • Optimize Base and Solvent System: If possible, use non-aqueous conditions. For Suzuki couplings, solvent systems like dioxane/water are common, but minimizing the water content or switching to a non-aqueous system with a base like K₃PO₄ in toluene or dioxane can prevent hydrolysis.[13][14]

  • Control Temperature: Keep the reaction temperature as low as possible to achieve a reasonable reaction rate. Higher temperatures accelerate the rate of hydrolysis.

Q3: My yield is consistently low, and I'm not isolating the hydrolyzed acid. Could another decomposition be occurring?

A3: Yes. If the ester is first hydrolyzed to the carboxylic acid, the resulting 4-amino-6-chloropicolinic acid can undergo decarboxylation at elevated temperatures, especially in the presence of a metal catalyst. This would result in the formation of 4-amino-2-chloropyridine, which may be volatile or difficult to isolate, leading to an apparent loss of mass balance.

Recommended Actions:

  • Prevent the initial hydrolysis step by following all the recommendations in Q2.

  • If you suspect hydrolysis has occurred, consider modifying your work-up to isolate the carboxylic acid. Acidify the aqueous layer carefully to a pH around the isoelectric point of the acid to precipitate it, which can then be filtered.[15] This can help confirm if hydrolysis is the primary issue.

Q4: Can I store a solution of this compound in a solvent like DMF or DMSO for later use?

A4: This is not recommended . Storing this reagent in solution, especially in polar aprotic solvents which are often hygroscopic, increases the risk of hydrolysis over time. The solid material is more stable.

Best Practices for Storage & Handling:

  • Solid Storage: Store the solid reagent in a desiccator under an inert atmosphere (argon is preferable to nitrogen for long-term storage) in a cool, dark place.[12]

  • Handling: Weigh out the solid quickly in a low-humidity environment or, ideally, in a glovebox.[5] If a glovebox is unavailable, a nitrogen-purged glove bag is a good alternative. For additions to a reaction, consider using a solid addition tube.[5]

  • Solution Preparation: Prepare solutions immediately before use in anhydrous, degassed solvent.[9]

Proactive Strategies for Success

To prevent decomposition from the outset, integrate the following strategies into your experimental design.

Table 1: Parameter Optimization to Enhance Stability
ParameterRecommendationRationale
Atmosphere Rigorously inert (Argon or N₂)Prevents oxidation of the electron-rich aminopyridine ring.[16]
Solvents Anhydrous, degassed, peroxide-freeMinimizes ester hydrolysis and prevents oxidative side reactions.[9]
Base Mild, non-nucleophilic (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)Reduces the rate of base-catalyzed ester hydrolysis (saponification).[8]
Temperature Minimum required for reaction completionLowers the rate of all decomposition pathways (hydrolysis, decarboxylation, oxidation).
Light Protect reaction from lightAminopyridine derivatives can be light-sensitive, leading to gradual degradation.

Recommended Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point for coupling an arylboronic acid with this compound, incorporating best practices to minimize decomposition.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Pd(dppf)Cl₂ (3 mol%) or other suitable Pd catalyst

  • Potassium Carbonate (K₂CO₃), finely ground and dried (2.0–3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane and water (e.g., 5:1 ratio)

Experimental Workflow Diagram:

G cluster_prep Preparation (Inert Environment) cluster_reaction Reaction cluster_workup Work-up & Purification prep1 1. Flame-dry Schlenk flask under vacuum prep2 2. Backfill with Argon (3x cycle) prep1->prep2 prep3 3. Add solids: - Pyridine (1.0 eq) - Boronic Acid (1.2 eq) - K₂CO₃ (2.0 eq) - Pd(dppf)Cl₂ (0.03 eq) prep2->prep3 react1 4. Add degassed Dioxane/H₂O via syringe prep3->react1 Ensure inert seal react2 5. Heat to 80-90 °C (Monitor by TLC/LC-MS) react1->react2 work1 6. Cool to RT, dilute with EtOAc react2->work1 Upon completion work2 7. Wash with H₂O and brine work1->work2 work3 8. Dry (Na₂SO₄), filter, concentrate work2->work3 work4 9. Purify via column chromatography work3->work4

Caption: Workflow for a stable Suzuki coupling reaction.

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), palladium catalyst (0.03 equiv), and finely powdered, oven-dried K₂CO₃ (2.0 equiv).[8]

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with high-purity argon. Repeat this cycle three to five times to ensure a completely oxygen-free environment.[7]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water) via a syringe. The reaction should be set up to maintain a positive pressure of argon.[9]

  • Reaction: Heat the mixture to the desired temperature (typically 80–100 °C) and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

By carefully controlling the reaction atmosphere, solvent quality, and choice of base, the decomposition of this compound can be effectively minimized, leading to cleaner reactions and higher yields.

References

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from [Link]

  • Katritzky, A. R., et al. (1979). Oxidation of some 4-substituted N-aminopyridinium salts. Journal of the Chemical Society, Perkin Transactions 1, 418-425. Retrieved from [Link]

  • MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Retrieved from [Link]

  • Fauske & Associates. (2020). Hints for Handling Air-Sensitive Materials. Retrieved from [Link]

  • Metrangolo, P., et al. (2017). Reactivity of 4-Aminopyridine with Halogens and Interhalogens. Crystal Growth & Design, 17(4), 1845-1855. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 21.6: Chemistry of Esters. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. Retrieved from [Link]

  • Khan Academy. (2019). mechanism of ester hydrolysis. Retrieved from [Link]

  • Tinschert, A., et al. (1999). Novel regioselective hydroxylations of pyridine carboxylic acids at position C2 and pyrazine.... Applied Microbiology and Biotechnology, 52(2), 273-280. Retrieved from [Link]

  • Aries, R. S., & Sachs, A. P. (1956). U.S. Patent No. 2,758,999. U.S. Patent and Trademark Office.
  • ResearchGate. (n.d.). Acid-base equilibrium of 4-aminopyridine derivatives. Retrieved from [Link]

  • Kwiecinski, J. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacological Reports, 71(4), 746-750. Retrieved from [Link]

  • Powers, D. C., et al. (2018). Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction. Journal of the American Chemical Society, 140(44), 14938-14943. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-aminopyridine-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]

  • National Institutes of Health. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]

  • National Institutes of Health. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Retrieved from [Link]

  • AccelaChem. (n.d.). 1235475-17-8,this compound. Retrieved from [Link]

  • Amaybio. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal degradation behavior of some poly[4-amino-2,6-pyrimidinodithiocarbamate] metal complexes. Retrieved from [Link]

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Technical Support Center: Challenges in the Purification of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Purification Challenges of the Pyridine Ring

Welcome to the technical support center for the purification of substituted pyridines. As a senior application scientist, I understand that while pyridines are invaluable building blocks in pharmaceutical and materials science, their unique physicochemical properties present significant purification challenges.[1] The nitrogen atom within the aromatic ring imparts basicity, hygroscopicity, and a tendency to form stubborn azeotropes, often complicating standard purification protocols.[2] This guide is designed to provide you with expert, field-proven insights to navigate these complexities, moving beyond simple procedural lists to explain the causality behind each step. Here, you will find troubleshooting guides and FAQs to address the specific issues you may encounter during your experiments.

Troubleshooting Guide by Purification Technique

Distillation-Related Issues
Question: My simple distillation of a substituted pyridine failed to remove water completely. Why is this, and what is the solution?

Answer: This is a classic problem caused by azeotrope formation. Pyridine and many of its derivatives are hygroscopic and form minimum-boiling azeotropes with water, making complete separation by simple distillation impossible.[2] For instance, the pyridine-water azeotrope boils at 92.6-94°C and contains approximately 43% water by weight, a lower boiling point than either pure water (100°C) or pure pyridine (115°C).[2][3][4]

Troubleshooting Steps & Solutions:

  • Chemical Drying (Pre-distillation): The most common approach is to dry the pyridine chemically before distillation.

    • Initial Drying: For significant water content, pre-dry with solid potassium hydroxide (KOH) or sodium hydroxide (NaOH) pellets. Let it stand for several hours or overnight, then decant.[5]

    • Final Drying: For anhydrous applications, reflux the decanted pyridine over a stronger drying agent like calcium hydride (CaH₂) for several hours before distilling.[2][5] Caution: CaH₂ reacts with water to produce hydrogen gas; ensure your apparatus is vented and not sealed.[2]

  • Azeotropic Distillation: This technique involves adding a third component (an entrainer) that forms a new, lower-boiling azeotrope with water.

    • Procedure: Add a solvent like toluene or benzene to the wet pyridine.[5][6] The toluene-water azeotrope boils at a lower temperature than the pyridine-water azeotrope, allowing for the selective removal of water. Once all the water is removed (often monitored with a Dean-Stark trap), the entrainer can be distilled off, leaving the purified, dry pyridine.

  • Extractive Distillation: This industrial-scale method uses a high-boiling solvent (the agent) that alters the relative volatility of the pyridine and water without forming an azeotrope itself.[4] Agents like bisphenol or sulfolane can be effective.[4][7]

  • Pressure Swing Distillation (PSD): The composition of an azeotrope is pressure-dependent. PSD utilizes two distillation columns operating at different pressures to bypass the azeotropic point, allowing for the separation of high-purity pyridine and water.[3][8]

Question: I am trying to separate a 3-methylpyridine (3-picoline) from a 4-methylpyridine (4-picoline) impurity by fractional distillation, but the separation is very poor.

Answer: This is due to the very close boiling points of many pyridine homologues, such as picolines and lutidines.[2] For example:

  • Pyridine: 115°C

  • 2-Picoline: 129°C

  • 3-Picoline: 144°C

  • 4-Picoline: 145°C

A standard laboratory fractional distillation setup may not have the required number of theoretical plates to achieve efficient separation. While a highly efficient fractional distillation column can be used, chemical methods are often more practical on a lab scale.

Solutions:

  • Complexation and Crystallization: Exploit the differential basicity or steric hindrance of the isomers. You can selectively precipitate one isomer by forming a complex with a metal salt (e.g., ZnCl₂ or HgCl₂) or by forming an oxalate salt with oxalic acid in a solvent like acetone.[5] The purified pyridine can then be regenerated from the filtered complex.[5]

  • Preparative Gas Chromatography (Prep-GC): For small scales and high purity requirements, Prep-GC offers excellent resolution for separating close-boiling isomers.

Column Chromatography Troubleshooting
Question: When I run a column on silica gel, my substituted pyridine streaks badly (tails) and gives poor separation. What's happening?

Answer: This is a very common issue. The basic nitrogen atom on the pyridine ring interacts strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[9] This strong, non-specific binding leads to significant peak tailing and often irreversible adsorption of the compound onto the stationary phase.[9][10]

Troubleshooting Flowchart for Pyridine Chromatography:

Caption: Troubleshooting workflow for pyridine chromatography.

Detailed Solutions:

  • Eluent Modification (Base Additive): The simplest solution is to add a small amount of a competitive base to your eluent system (e.g., hexane/ethyl acetate).

    • Method: Add 0.1-2% triethylamine (NEt₃) or a few drops of pyridine to the mobile phase. These bases will preferentially bind to the acidic silanol sites, "masking" them from your target compound and allowing it to elute symmetrically.[11]

  • Change of Stationary Phase: If base additives are ineffective or incompatible with your compound:

    • Basic Alumina: Use activated basic alumina instead of silica gel. Its surface is basic and will not have the strong acidic interactions that cause tailing with pyridines.

    • Deactivated Silica: Use commercially available deactivated silica gel or prepare it by treating standard silica with a silylating agent.

    • Reverse-Phase Chromatography (C18): This is an excellent alternative, especially for more polar substituted pyridines. The separation mechanism is based on hydrophobicity rather than polar interactions with silanols. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a modifier like formic acid or TFA to ensure the pyridine is protonated and behaves consistently.

Liquid-Liquid Extraction (Work-up) Issues
Question: I used pyridine as a solvent for my reaction. How can I effectively remove it during the aqueous work-up?

Answer: Pyridine is fully miscible with water, so simply washing with water will not be effective.[12] The key is to exploit its basicity by converting it into a water-soluble salt.[13][14]

Workflow for Pyridine Removal via Acid-Base Extraction:

Caption: Acid-base extraction workflow for pyridine removal.

Detailed Solutions:

  • Acid Wash (for Acid-Stable Compounds):

    • Protocol: After diluting your reaction mixture with a water-immiscible organic solvent (like ethyl acetate or DCM), wash the organic layer multiple times with a dilute aqueous acid such as 1M HCl, 5% HCl, or 5-10% citric acid.[13][14] The pyridine is protonated to its corresponding pyridinium salt, which is highly soluble in the aqueous layer and is thus removed.

    • Neutralization: After the acid washes, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a brine wash to remove excess water before drying.[13][14]

  • Copper Sulfate Wash (for Acid-Sensitive Compounds):

    • Protocol: If your target compound is sensitive to acid, an effective alternative is to wash the organic layer with a 10-15% aqueous solution of copper(II) sulfate (CuSO₄).[13][14] Pyridine forms a stable, water-soluble coordination complex with copper ions, which partitions into the aqueous layer.[13] The blue color of the aqueous layer will often intensify to a deeper blue or violet, indicating complex formation.[13]

  • Azeotropic Removal (Co-evaporation):

    • Protocol: For removing trace amounts of pyridine, repeated co-evaporation with a solvent like toluene is highly effective.[13][14] Add toluene to your crude product and remove the solvents on a rotary evaporator. Repeating this process 3-5 times can remove the last vestiges of pyridine.[13]

Crystallization & Product Isolation
Question: I am struggling to crystallize my substituted pyridine derivative. It keeps oiling out or forming a powder.

Answer: Crystallization is a complex process governed by intermolecular forces, and the substituents on the pyridine ring can significantly influence crystal packing.[15] Factors like hydrogen bonding, π-stacking, and steric hindrance all play a critical role.[15][16]

Troubleshooting & Solutions:

  • Solvent Screening: This is the most critical variable. Systematically screen a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, ethanol, acetonitrile, water) and solvent mixtures. Techniques like vapor diffusion or slow cooling of a saturated solution are standard.

  • Salt Formation: If the freebase is difficult to crystallize, converting it to a salt can dramatically improve its crystallinity. React the pyridine derivative with an acid (e.g., HCl, HBr, oxalic acid, gallic acid) to form the corresponding pyridinium salt, which often has a more rigid structure conducive to forming a stable crystal lattice.[16][17]

  • Impurity Removal: Even small amounts of impurities can inhibit crystallization. Ensure your material is as pure as possible before attempting crystallization. A preliminary purification by flash chromatography may be necessary.

  • Consider Co-crystals: Co-crystallization with a suitable partner molecule (a co-former) can yield well-defined crystalline materials.[16][17] This is an advanced technique but can be very effective for compounds that are otherwise resistant to crystallization.

Data & Protocol Summaries

Table 1: Common Purification Challenges and Recommended Solutions
ChallengeCausePrimary Solution(s)Secondary Solution(s)
Water Contamination Hygroscopic nature; forms a minimum-boiling azeotrope with water.[2]Chemical drying (KOH, CaH₂) followed by distillation.[5]Azeotropic distillation with toluene; Pressure Swing Distillation.[6][8]
Peak Tailing in Chromatography Strong interaction of basic nitrogen with acidic silanol groups on silica gel.[9]Add 0.1-2% triethylamine to the eluent.Use basic alumina or reverse-phase (C18) chromatography.
Removal from Reaction Mixture High miscibility with water and many organic solvents.[12]Wash with dilute aqueous acid (e.g., 1M HCl) to form a water-soluble salt.[14]Wash with aqueous CuSO₄ solution; Co-evaporation with toluene.[13]
Separation of Homologues Very similar boiling points (e.g., 3- and 4-picoline).[2]Selective precipitation via complexation (e.g., with oxalic acid).[5]Preparative Gas Chromatography (Prep-GC).
Product Discoloration Presence of trace impurities or degradation products.[2]Treat with an oxidizing agent (e.g., KMnO₄) followed by distillation.[5][18]Pass through a plug of activated carbon or basic alumina.
Difficulty Crystallizing Poor crystal packing due to substituent effects or impurities.[15]Extensive solvent screening; convert to a salt (e.g., hydrochloride).[17]Further purification by chromatography; attempt co-crystallization.[16]

Frequently Asked Questions (FAQs)

Q1: My purified substituted pyridine is colorless initially but turns yellow or brown upon storage. Why does this happen and how can I prevent it? A1: The discoloration is typically due to slow oxidation or polymerization of trace impurities.[2] To prevent this, ensure the pyridine is of the highest purity. Store it under an inert atmosphere (nitrogen or argon), in a dark or amber-colored glass bottle, and in a cool place to protect it from light and air.[2]

Q2: What is the best way to remove pyridine N-oxide impurities from my substituted pyridine sample? A2: Pyridine N-oxides are often byproducts of synthesis or degradation. They are more polar than the corresponding pyridines.

  • Chromatography: They can usually be separated by silica gel chromatography, as the N-oxide group increases polarity.

  • Reduction: If chromatography is difficult, the N-oxide can be selectively reduced back to the pyridine. Mild reducing agents like phosphorus trichloride (PCl₃) in chloroform or sulfur dioxide can be used.[19] More modern methods use reagents like ammonium formate with a palladium catalyst.[20]

Q3: How do I confirm the purity of my final substituted pyridine product? A3: A combination of techniques is recommended for a comprehensive assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for assessing the presence of volatile impurities and confirming the mass of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for confirming the structure and identifying impurities with distinct signals.

  • High-Performance Liquid Chromatography (HPLC): Useful for non-volatile derivatives and for quantitative purity assessment using a calibration curve.

  • Karl Fischer Titration: The most accurate method for quantifying residual water content.[5]

References

  • Extractive distillation of pyridine-water azeotrope with a bisphenol.
  • Double Distillation Column Process for Separation of Azeotropic Mixture (Pyridine-Water) using Pressure Swing Distillation(PSD). DWSIM. [Link]

  • Design and Control of Heterogeneous Azeotropic Column System for the Separation of Pyridine and Water. ACS Publications. [Link]

  • Separation of pyridine from water by extractive distillation.
  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]

  • Acid Gas Extraction of Pyridine from Water. ACS Publications. [Link]

  • Separation of pyridine or pyridine derivatives
  • Double Distillation Column Process for Separation of Azeotropic Mixture (Pyridine-Water) using Pressure SwingDistillation (PSD). AIJR Books. [Link]

  • What is best method to remove pyridine from a reaction mixture? ResearchGate. [Link]

  • Purification method of pyridine and pyridine derivatives.
  • A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. Organic Chemistry Portal. [Link]

  • Purification of pyridine bases by distillation.
  • Process for the reduction of pyridine n-oxides.
  • Substituent Effects in the Crystal Packing of Derivatives of 4′-Phenyl-2,2′:6′,2″-Terpyridine. MDPI. [Link]

  • Synthesis and unusual stability of pyridine and in/i‐methyl pyridinium 1,3‐dioxolanes. Purdue University. [Link]

  • Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. RSC Publishing. [Link]

  • Certain problems of the extraction and refining of heavy pyridine bases (a survey). OSTI.GOV. [Link]

  • Method for recovery of pyridine bases.
  • Solvent design for trace removal of pyridines from aqueous streams using solvent impregnated resins. ResearchGate. [Link]

  • New Co-Crystals/Salts of Gallic Acid and Substituted Pyridines: An Effect of Ortho-Substituents on the Formation of an Acid–Pyridine Heterosynthon. MDPI. [Link]

  • Easy removal of nitrogen from pyridine. RIKEN Center for Sustainable Resource Science. [Link]

  • Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. NIH. [Link]

  • Mechanistic Investigation and Process Simulation of Liquid–Liquid Extraction of Pyridine-Based Pollutants from Aqueous Solutions Using Hydrophobic Deep Eutectic Solvents. ResearchGate. [Link]

  • New Co-Crystals/Salts of Gallic Acid and Substituted Pyridines: An Effect of Ortho-Substituents on the Formation of an Acid–Pyridine Heterosynthon. ResearchGate. [Link]

  • Troubleshooting Thin Layer Chromatography. University of Rochester. [Link]

  • Method for pyridine amine derivative. Chromatography Forum. [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications. [Link]

  • Purification of Pyridine. LookChem. [Link]

  • Removal of pyridine from dilute aqueous streams using hollow fiber supported liquid membranes. ResearchGate. [Link]

  • Method for extracting pyridine compound by using ionized liquid extracting agent.
  • Heavy‐Metal Ions Removal and Iodine Capture by Terpyridine Covalent Organic Frameworks. ResearchGate. [Link]

  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. NIH. [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. NIH. [Link]

  • Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. ResearchGate. [Link]

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Removal of impurities from Methyl 4-amino-6-chloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to resolving common challenges in the purification of Methyl 4-amino-6-chloropyridine-2-carboxylate for researchers, scientists, and drug development professionals.

Introduction

This compound is a key intermediate in pharmaceutical synthesis. Its purity is paramount, as impurities can lead to side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological issues. This guide provides practical, field-tested solutions to common purification challenges, structured in a question-and-answer format to directly address issues encountered during laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect?

A1: Impurities typically originate from the synthetic route used. Common classes include:

  • Unreacted Starting Materials: Such as the precursor pyridine rings or reagents used in amination or chlorination steps.

  • Reaction Byproducts: Isomers, over-chlorinated species, or products from side reactions like hydrolysis of the methyl ester.

  • Residual Solvents: Solvents used in the reaction or initial work-up, such as toluene, dimethylformamide (DMF), or pyridine.

  • Reagents: Excess reagents or catalysts from the preceding synthetic steps.

Q2: What is the general purification strategy for this compound?

A2: A multi-step approach is typically most effective. The strategy involves moving from a bulk purification technique to a high-resolution one. A standard workflow is:

  • Aqueous Work-up/Extraction: To remove water-soluble impurities, acids, or bases.

  • Column Chromatography: To separate the target compound from closely related organic impurities.

  • Recrystallization: To achieve high purity and obtain a stable, crystalline final product.

Purification Workflow cluster_0 Crude Product cluster_1 Bulk Purification cluster_2 Intermediate Purification cluster_3 Final Polishing Crude Crude Reaction Mixture Workup Aqueous Work-up (Acid/Base Extraction) Crude->Workup Dissolve in Org. Solvent Chromatography Flash Column Chromatography Workup->Chromatography Concentrate & Load Recrystallization Recrystallization Chromatography->Recrystallization Combine Pure Fractions Pure Pure Crystalline Product Recrystallization->Pure

Caption: General purification workflow for this compound.

Troubleshooting Guide

Q3: My crude product is a dark, oily residue. How do I handle it?

A3: An oily residue often indicates the presence of significant amounts of residual high-boiling solvents (like DMF or pyridine) or polymeric byproducts.

Immediate Action:

  • Co-evaporation: Dissolve the oil in a suitable solvent like dichloromethane (DCM) or ethyl acetate. Add toluene (in a 1:1 ratio with the estimated volume of pyridine, if present) and evaporate under reduced pressure.[1] Toluene forms a lower-boiling azeotrope with pyridine, facilitating its removal. Repeat 2-3 times.

  • Aqueous Wash: If the compound is stable to acid, dissolve the residue in ethyl acetate and wash with a mild acidic solution like 1-5% aqueous HCl or 10-15% aqueous copper (II) sulfate.[1][2][3] The basic amino group on your target compound will likely protonate and move to the aqueous layer, so this step is primarily for removing neutral or acidic impurities. To remove basic impurities like pyridine, a copper sulfate wash is highly effective as pyridine forms a water-soluble copper complex, often indicated by a deep blue or violet color in the aqueous layer.[2]

Q4: After column chromatography, my NMR still shows an unknown peak. What should I do?

A4: This suggests the impurity has a similar polarity to your product.

  • Analyze the Impurity: Check the NMR for characteristic signals. Is it an isomer? Is it a related pyridine derivative?

  • Optimize Chromatography: If the impurity is close to your product spot on TLC, you may need to adjust your chromatographic conditions. Flash chromatography using silica gel is a common method for purifying substituted pyridines.[4][5]

ParameterRecommended AdjustmentRationale
Solvent System Switch to a different solvent system (e.g., from Ethyl Acetate/Hexane to DCM/Methanol).Changes the selectivity of the separation by altering solvent-solute interactions with the silica gel.
Gradient Use a shallower elution gradient.Increases the resolution between closely eluting compounds.
Adsorbent Consider using a different stationary phase like alumina (basic or neutral) if the compound is sensitive to acidic silica.The amino group on the pyridine ring can sometimes interact strongly with acidic silica gel, leading to tailing. Alumina can mitigate this.
Q5: My yield is very low after recrystallization. How can I improve it?

A5: Low yield is often due to choosing a suboptimal solvent or cooling the solution too rapidly.

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Test a range of solvents on a small scale.

  • Cooling Process: After dissolving your compound in the minimum amount of hot solvent, allow it to cool slowly to room temperature first, then place it in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.

  • Solvent Combinations: If a single solvent is not ideal, use a binary solvent system. Dissolve the compound in a "good" solvent (e.g., methanol or ethyl acetate) and then add a "poor" solvent (e.g., hexanes or water) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.

Detailed Protocols

Protocol 1: Acid-Base Extraction for Removal of Pyridine

This protocol is effective if pyridine was used as a solvent or catalyst in the preceding reaction.

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or DCM.

  • Washing: Transfer the solution to a separatory funnel.

    • Add an equal volume of 1M HCl. Shake vigorously and allow the layers to separate. Drain the aqueous layer. This step protonates basic impurities like pyridine, making them water-soluble.

    • CAUTION: Your target compound, this compound, is also basic and may be extracted into the acidic aqueous layer. If your product is acid-sensitive or if you lose product to the aqueous layer, use the CuSO₄ method instead.[1]

    • Alternative (Safer) Wash: Wash with a 10-15% aqueous solution of CuSO₄.[3] Pyridine will complex with the copper and be removed in the aqueous phase. Repeat until the blue color of the aqueous layer no longer deepens.[2]

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any residual acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Troubleshooting Logic Impurity Impurity Detected (e.g., via TLC/NMR) Polarity Is the impurity significantly more polar than the product? Impurity->Polarity AcidBase Is the impurity acidic or basic? Polarity->AcidBase No Wash Perform Acid/Base Aqueous Wash Polarity->Wash Yes Column Optimize Column Chromatography (shallow gradient) AcidBase->Column No AcidBase->Wash Yes Recrystallize Attempt Recrystallization Check Re-check Purity Recrystallize->Check Column->Recrystallize Wash->Recrystallize

Caption: Decision tree for troubleshooting common impurity issues.

Protocol 2: Flash Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of DCM and adding silica. Evaporate the solvent to get a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture as the mobile phase.

  • Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.

  • Elution: Start eluting with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 70:30 Hexane:Ethyl Acetate). The exact gradient will depend on the separation observed on TLC.

  • Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Purity Assessment

Confirming the purity of the final product is a critical step. A combination of methods should be used.

  • Thin-Layer Chromatography (TLC): An excellent quick check. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. Several methods exist for analyzing aminopyridines and their derivatives.[6][7] Isocratic methods can often resolve the parent compound from its impurities within minutes.[6]

  • Gas Chromatography (GC): Useful for analyzing substituted pyridines and checking for volatile impurities.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect impurities, often down to the 1-2% level.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. Techniques like LC-MS are powerful for identifying unknown impurities.[9]

By systematically applying these troubleshooting strategies and purification protocols, researchers can effectively remove impurities from this compound, ensuring the quality and integrity of their subsequent research and development activities.

References

  • Premecz, J. E., & Ford, M. E. (1987). Gas chromatographic separation of substituted pyridines. Journal of Chromatography A, 388(1), 23–35. [Link]

  • Various Authors. (2014). What is best method to remove pyridine from a reaction mixture? ResearchGate. [Link]

  • Aittamaa, J., et al. (2000). Separation of pyridine or pyridine derivatives from aqueous solutions. U.S.
  • Chemist Prepares. (2022). How to remove pyridine from your reaction crude? YouTube. [Link]

  • Kim, J., et al. (2016). Purification method of pyridine and pyridine derivatives.
  • Chakravarty, S. (2017). How can I eliminate pyridine by extraction? ResearchGate. [Link]

  • Padilla, R., et al. (2017). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 22(10), 1649. [Link]

  • Reddy, D., et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite—Application for Synthesis of Terpyridines. Molecules, 27(16), 5240. [Link]

  • Eide, M. E. (2006). Aminopyridines (2-Aminopyridine, 3-Aminopyridine, 4-Aminopyridine) (PV2143). OSHA Salt Lake Technical Center. [Link]

  • Gini, A., et al. (2023). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 145(1), 399–408. [Link]

  • Epp, J. B., et al. (2013). Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate. U.S.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. [Link]

  • Various Authors. (2024). Recent Trends in Analytical Techniques for Impurity Profiling. ResearchGate. [Link]

  • Chen, H., et al. (2016). Simultaneous determination of pyridine, 2-aminopyridine, 2-methylpyridine and 2-pyridinecarboxylic acid by reversed phase high performance liquid chromatography. Journal of Liquid Chromatography & Related Technologies, 39(12), 567-571. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-aminopyridine-2-carboxylate. PubChem Compound Database. [Link]

Sources

Technical Support Center: Navigating Regioselectivity in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with regioselectivity in the synthesis of pyridine derivatives. Pyridine cores are ubiquitous in pharmaceuticals, agrochemicals, and functional materials, making precise control over substituent placement a critical aspect of modern synthetic chemistry.[1]

This resource provides in-depth, troubleshooting-focused answers to common issues, grounded in mechanistic principles and supported by field-proven protocols.

Section 1: Troubleshooting Regioselectivity in Classical Condensation Reactions

Classical methods for building the pyridine ring from acyclic precursors remain powerful, but often present significant regiochemical challenges, especially when using unsymmetrical starting materials.

FAQ 1.1: My unsymmetrical Hantzsch synthesis is producing a mixture of regioisomers. How can I direct the reaction to a single product?

This is a classic problem in the Hantzsch dihydropyridine synthesis. When using two different β-dicarbonyl compounds, a "shotgun" approach of mixing all components at once often leads to a statistical mixture of products. The key to achieving high regioselectivity is to control the sequence of bond formations.

Core Issue: The reaction involves two key condensations: a Knoevenagel condensation (between an aldehyde and a β-ketoester) and the formation of an enamine (from another β-ketoester and ammonia).[2][3] If these happen randomly, multiple products will form.

Troubleshooting Strategy: Stepwise Condensation

To ensure a single regioisomer, you must pre-form one of the key intermediates before introducing the final components. The most reliable method is to first perform the Knoevenagel condensation to generate the α,β-unsaturated carbonyl compound (chalcone intermediate), and then react this purified intermediate with the enamine of the second dicarbonyl compound.[4]

Workflow for Regiocontrolled Unsymmetrical Hantzsch Synthesis

cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Enamine Formation Aldehyde Aldehyde (R1-CHO) Knoevenagel Form Knoevenagel Adduct (α,β-unsaturated intermediate) Aldehyde->Knoevenagel Ketoester1 β-Ketoester 1 Ketoester1->Knoevenagel Isolate Purified Intermediate Knoevenagel->Isolate Isolate & Purify MichaelAddition Step 3: Michael Addition & Cyclization Isolate->MichaelAddition Ketoester2 β-Ketoester 2 Enamine Form Enamine Ketoester2->Enamine Ammonia Ammonia (NH₃) Ammonia->Enamine IsolatedEnamine Enamine Intermediate Enamine->IsolatedEnamine Use in situ or Isolate IsolatedEnamine->MichaelAddition DHP Single Regioisomer of 1,4-Dihydropyridine MichaelAddition->DHP Forms Dihydropyridine Pyridine Final Pyridine Product DHP->Pyridine Step 4: Oxidation

Caption: Controlled workflow for unsymmetrical Hantzsch synthesis.

By controlling the order of reagent addition and isolating the Knoevenagel adduct, you prevent the formation of undesired side products and ensure high regioselectivity.[4]

FAQ 1.2: I'm attempting a Bohlmann-Rahtz synthesis, but the high temperatures required for cyclodehydration are causing decomposition and poor yields. What are my options?

The Bohlmann-Rahtz synthesis, which reacts an enamine with an ethynylketone, is versatile but often hampered by the harsh thermal conditions (120-160 °C) needed for the final cyclodehydration step.[5][6] This can be particularly problematic for substrates with sensitive functional groups.

Core Issue: The initially formed aminodiene intermediate must undergo a heat-induced E/Z isomerization before it can undergo the 6π-electrocyclization and subsequent dehydration to form the pyridine ring.[6][7]

Troubleshooting Strategies:

  • Acid Catalysis: The addition of a Lewis or Brønsted acid catalyst can significantly lower the activation energy for the isomerization and cyclization steps, allowing the reaction to proceed at lower temperatures. This avoids thermal decomposition and often improves yields.[6]

  • One-Pot, Three-Component Modification: To improve process efficiency and avoid handling potentially unstable enamines, a three-component approach can be used. Here, a 1,3-dicarbonyl compound, an ammonium source (like ammonium acetate), and the alkynone are mixed. The enamine is generated in situ, followed by the Bohlmann-Rahtz cascade.[6] This is often effective in refluxing ethanol without any added acid catalyst.[8]

CatalystSolventTemperatureKey AdvantagesReference
None (Classical)Toluene>140 °C (reflux)Simple, but harsh conditions.[5]
Ytterbium triflate (20 mol%)TolueneRefluxAccelerates Michael addition and cyclization.[6]
Zinc bromide (15 mol%)TolueneRefluxEffective Lewis acid, but not for acid-sensitive substrates.[6]
Amberlyst-15TolueneRefluxHeterogeneous catalyst, allows simple filtration workup, tolerates t-butyl esters.[6]
None (3-Component)EthanolRefluxMild, acid-free conditions; enamine formed in situ.[8]
Table 1. Comparison of Catalytic Conditions for the Bohlmann-Rahtz Synthesis.
Section 2: Regiocontrol in Modern C-H Functionalization & Cross-Coupling

Directly functionalizing an existing pyridine ring via C-H activation is highly atom-economical. However, the electronic nature of the ring presents distinct regioselectivity challenges. The pyridine nitrogen is a powerful coordinating atom and strongly influences the sites of reactivity.[1][9]

FAQ 2.1: My transition-metal-catalyzed C-H arylation on an unsubstituted pyridine defaults to the C2 position. How can I achieve C4 selectivity?

This is a common and fundamental challenge. The proximity of the C2-H bond to the coordinating nitrogen atom makes it the kinetic site for many transition-metal-catalyzed reactions, including those with palladium, rhodium, and iridium.[9][10] Overcoming this inherent preference requires strategic manipulation of the pyridine substrate.

Troubleshooting Strategies:

  • The Pyridine N-Oxide Strategy: This is a robust and widely used method. By oxidizing the pyridine nitrogen to an N-oxide, you fundamentally alter the electronic properties and directing ability of the heterocycle. The N-oxide is more electron-rich and directs palladium-catalyzed direct arylation with excellent selectivity to the C2-position.[11][12] The resulting 2-arylpyridine N-oxide can then be easily deoxygenated (e.g., via palladium-catalyzed hydrogenolysis or with PCl₃) to furnish the desired 2-arylpyridine.[11] This method effectively solves the difficulty of using problematic 2-metallapyridines in cross-coupling.[11]

  • Lewis Acid Co-catalysis for C4 Borylation: For reactions like C-H borylation, a clever strategy involves using a bulky Lewis acid (LA) co-catalyst. The LA coordinates to the pyridine nitrogen. This has two effects:

    • Electronic: It renders the pyridine core more electron-deficient and reactive.[13]

    • Steric: The bulky LA-ligand complex sterically blocks the C2 and C6 positions, forcing the iridium borylation catalyst to react at the less-hindered and electronically favorable C4 (para) position.[13]

  • The Zincke Intermediate Approach (Regiodivergent Arylation): For a completely different approach, the pyridine ring can be temporarily opened to a Zincke intermediate (an azahexatriene species). This intermediate can then undergo a regioselective Pd-catalyzed arylation at the position that corresponds to the original C4 of the pyridine. Subsequent recyclization with ammonium acetate reforms the pyridine ring, now arylated at C4.[14]

FAQ 2.2: How do electron-withdrawing groups (EWGs) on my pyridine ring affect the regioselectivity of direct C-H arylation?

The electronic character of C-H bonds significantly influences regioselectivity in direct arylation. Unlike C2-directing methods, protocols have been developed where selectivity is governed by the acidity and polarization of the C-H bonds, allowing for predictable functionalization of electron-deficient pyridines.[15]

Core Principle: In certain palladium-catalyzed systems, the site of C-H activation is determined by the electronic properties of the pyridine ring itself, rather than coordination to the nitrogen.

Predictable Selectivity Patterns:

  • 3-Substituted Pyridines (with EWGs): For pyridines bearing an electron-withdrawing group (like -NO₂, -CN, -Cl) at the 3-position, direct C-H arylation is strongly favored at the C4-position .[15]

  • 4-Substituted Pyridines (with EWGs): For pyridines with an EWG at the 4-position, arylation occurs selectively at the C3-position .[15]

This selectivity arises because the palladation step is disfavored at the C2/C6 positions due to electronic repulsion between the nitrogen lone pair and the polarized C-Pd bond.[15] The EWG then directs functionalization to the most activated remaining position.

Pyridine SubstrateMajor RegioisomerMinor RegioisomerTypical ConditionsReference
3-Nitropyridine4-Aryl5-ArylPd(OAc)₂, P(n-Bu)Ad₂, Cs₂CO₃, PivOH[15]
4-Chloropyridine3-Aryl-Pd(OAc)₂, P(n-Bu)Ad₂, Cs₂CO₃, PivOH[15]
3-Cyanopyridine4-Aryl-Pd(OAc)₂, P(n-Bu)Ad₂, Cs₂CO₃, PivOH[15]
Table 2. Regioselectivity in Direct C-H Arylation of Electron-Deficient Pyridines.
Section 3: Key Experimental Protocols
Protocol 3.1: Regioselective Synthesis of a 2,3,5-Trisubstituted Pyridine via Stepwise Hantzsch Reaction

This protocol describes the synthesis of a specific regioisomer by first forming the Knoevenagel adduct.

Step 1: Synthesis of the Knoevenagel Intermediate (Ethyl 2-benzylidene-3-oxobutanoate)

  • To a round-bottom flask, add benzaldehyde (1.0 equiv), ethyl acetoacetate (1.1 equiv), and a minimal amount of a suitable solvent like ethanol.

  • Add a catalytic amount of a base, such as piperidine or pyrrolidine (0.1 equiv).

  • Stir the mixture at room temperature. Monitor the reaction by TLC until the benzaldehyde is consumed.

  • Remove the solvent under reduced pressure. The crude product can often be used directly or purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure α,β-unsaturated intermediate.

Step 2: Synthesis of the Final Pyridine

  • In a separate flask, prepare the enamine by dissolving ethyl 3-aminocrotonate (1.0 equiv) in glacial acetic acid.

  • Add the purified Knoevenagel intermediate from Step 1 (1.0 equiv) to the enamine solution.

  • Heat the reaction mixture at reflux (approx. 120°C) for 4-6 hours, monitoring progress by TLC.[16]

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Neutralize with a saturated solution of sodium bicarbonate. The dihydropyridine intermediate may precipitate.

  • In-situ Oxidation: Add an oxidizing agent such as iodine or potassium permanganate and continue stirring until the aromatization is complete (monitored by TLC).[4]

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final pyridine product by column chromatography or recrystallization.

Protocol 3.2: C2-Selective Direct Arylation using the Pyridine N-Oxide Strategy

This protocol outlines the C2-arylation of pyridine with an aryl bromide.[11]

Step 1: Preparation of Pyridine N-Oxide This step is only necessary if pyridine N-oxide is not commercially available.

  • Caution: This reaction can be exothermic. Use a well-ventilated fume hood and a safety shield.

  • In a reaction flask, stir pyridine (1.0 equiv). Carefully add 40% peracetic acid (1.1 equiv) at a rate that keeps the internal temperature below 85°C.[12]

  • After the addition is complete, continue stirring until the temperature cools to ~40°C.

  • Evaporate the acetic acid under vacuum.

  • Distill the residue under high vacuum (e.g., <1 mm Hg) to obtain pyridine N-oxide as a colorless solid.[12]

Step 2: Palladium-Catalyzed C2-Arylation

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add pyridine N-oxide (1.0 equiv), the desired aryl bromide (1.2 equiv), palladium acetate (Pd(OAc)₂, 5 mol%), and tri-tert-butylphosphine tetrafluoroborate (P(t-Bu)₃·HBF₄, 10 mol%).

  • Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 equiv), and a solvent like THF or toluene.

  • Seal the tube and heat the reaction mixture to 100-120°C for 16-24 hours.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and palladium black.

  • Concentrate the filtrate and purify the resulting 2-arylpyridine N-oxide by column chromatography.

Step 3: Deoxygenation to 2-Arylpyridine

  • Dissolve the purified 2-arylpyridine N-oxide in a suitable solvent (e.g., methanol or ethyl acetate).

  • Add a palladium catalyst (e.g., 10% Pd on carbon).

  • Place the reaction under a hydrogen atmosphere (balloon or Parr shaker) and stir until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to yield the final 2-arylpyridine product.[11]

Section 4: Visual Decision-Making Guide

cluster_CH C-H Functionalization Strategy start What position on the pyridine ring do you want to functionalize? pos_c2 C2 / C6 Position start->pos_c2 pos_c4 C4 Position start->pos_c4 pos_c3_c5 C3 / C5 Position start->pos_c3_c5 strat_c2_direct Direct C-H Activation (Pd, Rh, Ir catalysis) Inherent electronic preference. pos_c2->strat_c2_direct Unsubstituted Pyridine strat_c2_noxide Pyridine N-Oxide Strategy followed by deoxygenation. pos_c2->strat_c2_noxide Robust Alternative strat_c4_lewis Lewis Acid assisted C-H Borylation (Steric blocking of C2/C6). pos_c4->strat_c4_lewis For Borylation strat_c4_ewg Direct Arylation of 3-EWG-Pyridine. pos_c4->strat_c4_ewg If 3-EWG is present strat_c4_zincke Zincke Intermediate Route. pos_c4->strat_c4_zincke Regiodivergent Method strat_c3_ewg Direct Arylation of 4-EWG-Pyridine. pos_c3_c5->strat_c3_ewg C3-Targeting (If 4-EWG is present) strat_c3_steric Sterically-controlled C-H Borylation. pos_c3_c5->strat_c3_steric Distal C-H Targeting

Caption: Decision tree for selecting a regioselective C-H functionalization strategy.

Conclusion

Controlling regioselectivity in pyridine synthesis is a multifaceted challenge that requires a deep understanding of the underlying reaction mechanisms. For classical condensations, sequential reagent addition is paramount for directing the formation of unsymmetrical products. For modern C-H functionalization, the inherent reactivity of the pyridine ring can be overcome or leveraged through strategic substrate modification (N-oxides), the use of co-catalysts (Lewis acids), or by exploiting the electronic effects of existing substituents. This guide provides a starting point for troubleshooting these common issues, enabling the rational design of synthetic routes to complex and valuable pyridine derivatives.

References
  • Baran, P. S. Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. [Online] Available at: [Link]

  • Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines. Synthesis. [Online] Available at: [Link]

  • Maity, P., & Mandal, T. (2022). C–H functionalization of pyridines. Organic & Biomolecular Chemistry. [Online] Available at: [Link]

  • Singh, R., et al. (2018). Organocatalytic Modified Guareschi–Thorpe Type Regioselective Synthesis: A Unified Direct Access to 5,6,7,8-Tetrahydroquinolines and Other Alicyclic[b]-Fused Pyridines. Organic Letters. [Online] Available at: [Link]

  • Shabani, S., et al. (2011). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. Journal of the American Chemical Society. [Online] Available at: [Link]

  • Bull, J. A., et al. (2011). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. [Online] Available at: [Link]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Molecules. [Online] Available at: [Link]

  • Chiong, H. A., & Daugulis, O. (2007). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society. [Online] Available at: [Link]

  • Bagley, M. C., et al. (2004). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. [Online] Available at: [Link]

  • Zhong, G., et al. (2023). Strategies for pyridine C-H functionalization. ResearchGate. [Online] Available at: [Link]

  • Transition-metal-catalyzed asymmetric [2+2+2] pyridine synthesis. ResearchGate. [Online] Available at: [Link]

  • Kondrashov, M., et al. (2016). Regioselectivity in C-H activation: reagent control in cyclometallation of 2-(1-naphthyl)-pyridine. Dalton Transactions. [Online] Available at: [Link]

  • Bull, J. A., et al. Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. [Online] Available at: [Link]

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  • Buttigieg, G. G., et al. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein Journal of Organic Chemistry. [Online] Available at: [Link]

  • Zhang, M., et al. (2017). Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones and 2-Substituted Pyridines via Metal-Free C-O and C-N Bond-Cleaving of Oxazoline[3,2-a]pyridiniums. Scientific Reports. [Online] Available at: [Link]

  • Pyridine C(sp²)–H bond functionalization under transition-metal and rare earth metal catalysis. ResearchGate. [Online] Available at: [Link]

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  • Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI. [Online] Available at: [Link]

  • Phillips, J. B. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education. [Online] Available at: [Link]

  • Pyridine Ring Synthesis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Online] Available at: [Link]

  • Wang, H., & Gevorgyan, V. (2018). Regiodivergent Arylation of Pyridines via Zincke Intermediates. Angewandte Chemie International Edition. [Online] Available at: [Link]

  • Buttigieg, G. G., et al. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Semantic Scholar. [Online] Available at: [Link]

  • Zhang, M., et al. (2017). Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones and 2-Substituted Pyridines via Metal-Free C-O and C-N Bond-Cleaving of Oxazoline[3,2-a]pyridiniums. Scientific Reports. [Online] Available at: [Link]

  • Bohlmann–Rahtz pyridine synthesis. Wikipedia. [Online] Available at: [Link]

  • Guareschi-Thorpe Condensation. Merck Index. [Online] Available at: [Link]

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  • Ghashang, M., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Scientific Reports. [Online] Available at: [Link]

  • Guareschi-Thorpe synthesis of pyridine. Química Orgánica. [Online] Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Analytical Validation of Methyl 4-amino-6-chloropyridine-2-carboxylate Purity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This principle extends to all the intermediates involved in its synthesis. Methyl 4-amino-6-chloropyridine-2-carboxylate is a key building block in the synthesis of various pharmaceutical compounds. The presence of impurities, even in trace amounts, can have significant downstream effects, potentially leading to the formation of toxic byproducts, reduced yield of the final API, and compromised stability of the drug product.[1] Therefore, a robust and thoroughly validated analytical method for determining the purity of this intermediate is not just a regulatory requirement but a cornerstone of quality assurance.[2]

This guide provides a comparative analysis of three orthogonal analytical techniques for the validation of this compound purity: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR). We will delve into the causality behind the experimental choices for each method, present detailed protocols, and provide comparative data to aid researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their needs.

Understanding the Analyte: this compound

Before we delve into the analytical methodologies, it is crucial to understand the physicochemical properties of this compound. It is a substituted pyridine, a class of heterocyclic aromatic organic compounds.[3] The presence of an amino group, a chloro group, and a methyl ester group gives the molecule a moderate polarity and a chromophore that allows for UV detection. Its volatility is expected to be limited due to the polar functional groups and its molecular weight. These characteristics are pivotal in selecting and optimizing the analytical methods.

Comparative Analysis of Analytical Methodologies

The selection of an analytical method is a critical decision that should be based on a thorough understanding of the analyte and the specific requirements of the analysis, such as the need to quantify impurities, the desired level of sensitivity, and the availability of reference standards.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reversed-phase HPLC is often the method of choice for the analysis of moderately polar, non-volatile compounds like substituted pyridines.[1] Its high resolving power, sensitivity, and adaptability make it a robust tool for separating the main component from closely related impurities.[4]

Causality Behind Experimental Choices:

  • Reversed-Phase C18 Column: A C18 column is selected due to its versatility and effectiveness in retaining moderately polar compounds. The hydrophobic stationary phase interacts with the non-polar regions of the analyte, while the polar functional groups allow for elution with a suitable mobile phase.

  • Gradient Elution: A gradient of a buffered aqueous mobile phase and an organic modifier (e.g., acetonitrile) is employed to ensure the elution of a wide range of potential impurities with varying polarities. This is crucial for a comprehensive purity assessment.[5]

  • UV Detection: The pyridine ring in the analyte contains a chromophore that absorbs UV light, making UV detection a simple and effective method for quantification.[6] A photodiode array (PDA) detector is often preferred to assess peak purity and to develop methods for unknown impurities.

Gas Chromatography (GC): A High-Sensitivity Option for Volatile Impurities

While the parent molecule may have limited volatility, GC can be an excellent technique for identifying and quantifying residual solvents and volatile impurities that may be present from the synthesis process. For the analysis of chlorinated aromatic compounds, GC coupled with a sensitive detector like an Electron Capture Detector (ECD) or a Mass Spectrometer (MS) can provide exceptional sensitivity.[7][8]

Causality Behind Experimental Choices:

  • Headspace GC: To avoid thermal degradation of the main compound and to focus on volatile impurities, headspace injection is the preferred technique.[9]

  • Polar Capillary Column: A column with a polar stationary phase (e.g., a polyethylene glycol or a substituted polyethylene glycol phase) is chosen to effectively separate polar volatile impurities.[10]

  • Flame Ionization Detector (FID) and Mass Spectrometry (MS): FID is a universal detector for organic compounds and provides excellent sensitivity for quantification. For identification, coupling the GC to an MS detector is invaluable, providing structural information on unknown impurities.[11]

Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Method for Purity Assessment

qNMR has emerged as a powerful primary method for purity determination, offering a distinct advantage over chromatographic techniques as it does not require a reference standard of the analyte itself.[12][13] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for the absolute quantification of a compound against a certified internal standard.[14][15]

Causality Behind Experimental Choices:

  • High-Field NMR Spectrometer: A high-field spectrometer (e.g., 400 MHz or higher) is necessary to achieve the resolution and sensitivity required for accurate quantification, especially of minor impurities.[16]

  • Internal Standard: A certified internal standard with known purity is crucial. The standard should have a simple spectrum with at least one signal that is well-resolved from the analyte and any impurity signals. Maleic anhydride or dimethyl sulfone are common choices.

  • Optimized Acquisition Parameters: To ensure accurate quantification, specific NMR acquisition parameters must be used, including a long relaxation delay (D1) to allow for complete relaxation of all nuclei.

Forced Degradation Studies: Unveiling Potential Impurities

To develop a truly stability-indicating method, forced degradation studies are essential.[17] These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products.[18] This helps in understanding the degradation pathways and ensures that the analytical method can separate the main peak from all potential degradation products.[17]

Typical Forced Degradation Conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105°C for 48 hours

  • Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines

Comparative Data Summary

The following table presents hypothetical validation data for the three analytical methods, based on typical performance characteristics observed for similar compounds.

Validation Parameter HPLC-UV Headspace GC-FID qNMR
Linearity (R²) > 0.999> 0.998N/A (Absolute Method)
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%99.0 - 101.0%
Precision (% RSD) < 1.0%< 2.0%< 0.5%
LOD ~0.01%~1 ppm (for solvents)~0.05%
LOQ ~0.03%~5 ppm (for solvents)~0.15%
Specificity High (with PDA)High (with MS)High

Experimental Protocols

Protocol 1: HPLC Purity Determination
  • Instrumentation: HPLC system with a PDA detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Phosphoric acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 10% B to 90% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: 254 nm

  • Sample Preparation:

    • Standard: Accurately weigh ~10 mg of reference standard into a 100 mL flask and dilute with 50:50 Acetonitrile:Water.

    • Sample: Prepare the sample in the same manner.

  • System Suitability: Inject the standard five times. The RSD of the peak area should be ≤ 2.0%.[1]

  • Analysis: Inject the sample and calculate purity by area normalization.

Protocol 2: Headspace GC for Residual Solvents
  • Instrumentation: Headspace GC system with an FID or MS detector.

  • GC Conditions:

    • Column: DB-624, 30 m x 0.32 mm, 1.8 µm

    • Carrier Gas: Helium at 1.0 mL/min

    • Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min

    • Injector Temperature: 200°C

    • Detector Temperature: 250°C

  • Headspace Parameters:

    • Vial Equilibration: 100°C for 20 min

    • Injection Volume: 1 mL

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a headspace vial and add a suitable solvent (e.g., DMF).

  • Analysis: Quantify against a standard containing known amounts of the expected residual solvents.

Protocol 3: qNMR for Absolute Purity
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard 90° pulse

    • Relaxation Delay (D1): 30 seconds

    • Number of Scans: 16

  • Sample Preparation:

    • Accurately weigh ~10 mg of the sample and ~5 mg of a certified internal standard (e.g., maleic anhydride) into an NMR tube.

    • Add ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6).

  • Analysis:

    • Acquire the ¹H NMR spectrum.

    • Integrate a well-resolved signal from the analyte and the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where: I = integral area, N = number of protons, MW = molecular weight, m = mass, P = purity of the standard.[15]

Visualization of Workflows

Analytical Validation Workflow cluster_planning Planning & Development cluster_execution Execution cluster_reporting Reporting & Approval Define Purpose Define Purpose Method Development Method Development Define Purpose->Method Development Validation Protocol Validation Protocol Method Development->Validation Protocol Perform Experiments Perform Experiments Validation Protocol->Perform Experiments Forced Degradation Forced Degradation Perform Experiments->Forced Degradation Validation Parameters Validation Parameters Perform Experiments->Validation Parameters Analyze Data Analyze Data Perform Experiments->Analyze Data Validation Report Validation Report Analyze Data->Validation Report QA Approval QA Approval Validation Report->QA Approval

Caption: A generalized workflow for analytical method validation.

Purity Determination Workflow Sample Sample HPLC HPLC Analysis Column: C18 Mobile Phase: ACN/H2O Detection: UV 254 nm Sample->HPLC GC Headspace GC Analysis Column: DB-624 Detector: FID/MS Purpose: Residual Solvents Sample->GC qNMR qNMR Analysis Field: 400 MHz Standard: Maleic Anhydride Purpose: Absolute Purity Sample->qNMR Data Data HPLC->Data GC->Data qNMR->Data Report Report Data->Report

Caption: Comparative workflow for purity determination.

Conclusion: An Orthogonal Approach to Ensure Quality

The analytical validation of this compound purity requires a multifaceted approach. While HPLC is a robust and versatile method for routine purity analysis and the quantification of non-volatile impurities, it should be complemented by other techniques to gain a complete picture of the compound's purity profile. Headspace GC is indispensable for the control of residual solvents, which are common process-related impurities.[19] qNMR offers an orthogonal and absolute method for purity determination, which is particularly valuable for the qualification of primary reference standards.[12]

By employing a combination of these analytical techniques, researchers and drug development professionals can establish a comprehensive and reliable purity profile for this compound, ensuring the quality and consistency of this critical pharmaceutical intermediate. The choice of which method(s) to implement will depend on the specific stage of development, the regulatory requirements, and the intended use of the material. A well-designed and executed analytical validation is a critical investment in the overall quality and success of the drug development process.[2]

References

  • ICH. (2006). Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation. [Link][20][21][22]

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link][19]

  • Slideshare. (n.d.). ICH Q3 (A) IMPURITIES IN NEW DRUG SUBSTANCES. [Link][23]

  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link][2]

  • HPLC Troubleshooting. (n.d.). HPLC Troubleshooting Guide. [Link][24]

  • PubMed Central. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. [Link][14]

  • RSSL. (n.d.). qNMR: A powerful tool for purity determination. [Link][12]

  • RSC Publishing. (2025). Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization. [Link][9]

  • Phenomenex. (n.d.). Considerations When Optimizing Your GC Method: Phase Ratio (β). [Link][25]

  • ACS Publications. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link][13]

  • uHPLCs. (2024). 5 Troubleshooting Common HPLC Column Problems and Solutions. [Link][5]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. [Link][26]

  • ResearchGate. (2013). What do I need to do for a better separation of isomers co-eluting in GC-MS?. [Link][27]

  • MicroSolv. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link][28]

  • Chromatography Online. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link][4]

  • Progress. (2023). Analytical Method Validation: are your analytical methods suitable for intended use?. [Link][29]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Analytical method validation: A brief review. [Link][30]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link][31]

  • NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. [Link][32]

  • American Pharmaceutical Review. (2020). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. [Link][16]

  • ResearchGate. (n.d.). Determining aromatic hydrocarbons and chlorinated hydrocarbons in sediments and tissues using accelerated solvent extraction and gas chromatography/mass spectrometry. [Link][7]

  • MedCrave. (2016). Forced Degradation Studies. [Link][17]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link][3]

  • Taylor & Francis Online. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link][18]

  • ACS Publications. (2020). Addressing Main Challenges Regarding Short- and Medium-Chain Chlorinated Paraffin Analysis Using GC/ECNI-MS and LC/ESI-MS Methods. [Link][33]

  • ResearchGate. (n.d.). Degradation of Pyridines in the Environment. [Link][34]

  • EPA. (1994). Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. [Link][8]

  • PubMed. (n.d.). Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. [Link][35]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link][36]

  • American Society for Microbiology. (n.d.). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. [Link][37]

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A Senior Application Scientist's Guide to the Synthesis of Substituted Pyridines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Pyridine Nucleus

The pyridine ring is a cornerstone of modern chemistry, a privileged scaffold whose presence in over 7,000 natural products and a significant percentage of pharmaceuticals underscores its profound impact on human health and technology. From the anti-hypertensive properties of amlodipine to the agrochemical prowess of insecticides, the functionalized pyridine core is a testament to the power of heterocyclic chemistry. For researchers in drug discovery and development, the efficient and strategic synthesis of substituted pyridines is not merely an academic exercise but a critical step in the journey from concept to cure.

This guide provides an in-depth, comparative analysis of the principal synthetic routes to substituted pyridines. Moving beyond a simple recitation of named reactions, we will dissect the underlying mechanisms, explore the practical nuances of experimental design, and present quantitative data to empower you, the researcher, to make informed decisions for your specific synthetic challenges. We will journey from the classic, time-honored cyclocondensation reactions to the precision of modern transition-metal-catalyzed cross-couplings, offering a holistic view of the synthetic chemist's toolkit.

Chapter 1: The Pillars of Pyridine Synthesis: Classical Cyclocondensation Routes

For over a century, multicomponent reactions that forge the pyridine ring in a single, convergent step have been the bedrock of pyridine synthesis. These methods are prized for their atom economy, operational simplicity, and the use of readily available starting materials.

The Hantzsch Pyridine Synthesis: A Workhorse for Symmetrical Pyridines

First reported by Arthur Hantzsch in 1881, this multicomponent reaction is a highly reliable method for producing 1,4-dihydropyridines, which are then oxidized to the corresponding pyridine.[1] It involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[2][3]

The reaction proceeds through a series of well-understood steps: a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, and the formation of an enamine from the second equivalent of the β-ketoester and ammonia.[2] These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to form the dihydropyridine ring.[2] The final, and crucial, step is aromatization, driven by the formation of the stable aromatic pyridine ring.[1] This oxidation step is a key consideration; while classical methods used nitric acid, modern protocols often employ milder oxidants like ferric chloride or manganese dioxide in a one-pot procedure.[1]

The primary strength of the Hantzsch synthesis lies in its efficiency for creating symmetrically substituted 3,5-dicarboxylate pyridines.[4] However, this is also its main limitation; the synthesis of unsymmetrical pyridines is less straightforward and often requires stepwise approaches.

Hantzsch_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction & Purification cluster_output Product & Analysis Aldehyde Aldehyde OnePot One-Pot Reaction: Condensation, Cyclization, Aromatization Aldehyde->OnePot BetaKetoester β-Ketoester (2 eq.) BetaKetoester->OnePot NitrogenSource Nitrogen Source (e.g., NH4OAc) NitrogenSource->OnePot Catalyst Catalyst/Conditions (e.g., p-TSA, Heat) Catalyst->OnePot Workup Aqueous Workup & Extraction OnePot->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Substituted Pyridine Purify->Product Analysis Characterization (NMR, MS) Product->Analysis

Caption: Generalized workflow for the Hantzsch pyridine synthesis.

Adapted from modern catalyzed procedures.[1]

  • Reaction Setup: To a round-bottom flask, add benzaldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol).

  • Solvent and Catalyst: Add aqueous SDS (0.1M) as the solvent and a catalytic amount of p-toluenesulfonic acid (p-TSA).

  • Reaction: Irradiate the mixture with ultrasound at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Oxidation (One-Pot): Once the dihydropyridine formation is complete, add an oxidizing agent such as ceric ammonium nitrate (CAN) or ferric chloride and continue stirring at room temperature until aromatization is complete (as monitored by TLC).

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired substituted pyridine.

Aldehydeβ-KetoesterCatalyst/ConditionsSolventYield (%)Reference
BenzaldehydeEthyl acetoacetatep-TSA / UltrasonicAqueous (SDS)96[1][4]
4-NitrobenzaldehydeEthyl acetoacetateRefluxEthanol~90[1]
5-Bromothiophene-2-carboxaldehydeEthyl acetoacetateCAN (0.5 mmol)Solvent-free, RT94[5]
FormaldehydeEthyl acetoacetateFeCl3WaterHigh[1]
The Bohlmann-Rahtz Pyridine Synthesis: Access to Trisubstituted Pyridines

The Bohlmann-Rahtz synthesis offers a powerful two-step route to 2,3,6-trisubstituted pyridines.[6] It involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a thermally induced cyclodehydration.[7]

The initial Michael-type addition of the enamine to the activated alkyne is regioselective, leading to an aminodiene. A critical, and often rate-limiting, step is the subsequent heat-induced E/Z isomerization of this intermediate, which is necessary to bring the reactive ends into proximity for the final cyclodehydration to the pyridine ring.[7] The high temperatures often required for this cyclization have been a significant drawback, though modern modifications using acid catalysis (e.g., acetic acid, Amberlyst-15) can lower the required temperature.[7][8] A key advantage over the Hantzsch synthesis is that the Bohlmann-Rahtz pathway directly yields the aromatic pyridine without a separate oxidation step.[7]

Adapted from Bagley et al.[7]

  • In Situ Enamine Formation: In a flask, dissolve a β-ketoester (1.0 equiv) and ammonium acetate (1.1 equiv) in ethanol. Heat the mixture to generate the enamine in situ.

  • Ynone Addition: Add the 4-(trimethylsilyl)but-3-yn-2-one (1.0 equiv) to the reaction mixture.

  • Cyclodehydration: Add a catalytic amount of acetic acid and heat the reaction mixture to reflux. The acetic acid catalyzes the cyclodehydration at a lower temperature, and the TMS group is cleaved in situ.

  • Work-up and Purification: After cooling, the reaction is concentrated, and the residue is partitioned between ethyl acetate and water. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Enamine PrecursorEthynylketoneConditionsYield (%)Reference
Ethyl 3-aminocrotonateBut-3-yn-2-oneHigh Temp (Toluene)Variable[7]
Various β-ketoesters/NH4OAc4-(TMS)but-3-yn-2-oneAcetic acid (cat.), TolueneGood to Excellent[7]
Various β-ketoesters/NH4OAc4-(TMS)but-3-yn-2-oneAmberlyst-15, TolueneGood[7]
The Kröhnke Pyridine Synthesis: A Convergent Route

The Kröhnke synthesis is a highly versatile method for preparing 2,4,6-trisubstituted pyridines. It utilizes an α-pyridinium methyl ketone salt (a "Kröhnke salt") and an α,β-unsaturated carbonyl compound, with ammonium acetate serving as the nitrogen donor for the final ring closure.[9]

The reaction is initiated by the formation of a pyridinium ylide from the Kröhnke salt. This ylide acts as a Michael donor, adding to the α,β-unsaturated carbonyl to form a 1,5-dicarbonyl intermediate.[9][10] This intermediate then condenses with ammonia (from ammonium acetate) and cyclizes to form the pyridine ring. A key advantage of this method is that the pyridinium leaving group is already at the correct oxidation state, meaning no subsequent oxidation is required, unlike in the Hantzsch synthesis.[9] The method shows broad substrate scope and tolerates a wide variety of functional groups on all components.[10]

Krohnke_Mechanism Start α-Pyridinium Methyl Ketone Salt α,β-Unsaturated Carbonyl Ylide Pyridinium Ylide (Michael Donor) Start:f0->Ylide -H+ MichaelAdduct 1,5-Dicarbonyl Intermediate Start:f1->MichaelAdduct Ylide->MichaelAdduct + Unsaturated Carbonyl Cyclization Cyclization with NH3 MichaelAdduct->Cyclization + NH4OAc Pyridine Substituted Pyridine Cyclization->Pyridine - H2O, - Pyridine

Caption: Key stages in the Kröhnke pyridine synthesis mechanism.

Adapted from established procedures.[10][11]

  • Kröhnke Salt Preparation: React α-bromoacetophenone with pyridine in acetone to precipitate N-phenacylpyridinium bromide. Filter and dry the salt.

  • Reaction Setup: In a round-bottom flask, dissolve N-phenacylpyridinium bromide (1.0 equiv), chalcone (1.0 equiv), and a large excess of ammonium acetate (5-10 equiv) in glacial acetic acid.

  • Reaction: Heat the mixture to reflux with stirring for 2-4 hours. The solution will typically turn dark.

  • Work-up: Cool the reaction mixture and pour it into a beaker of ice water. A solid precipitate will form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol. Recrystallize the crude product from ethanol to obtain pure 2,4,6-triphenylpyridine.

Pyridinium Salt (R¹)Unsaturated Carbonyl (R², R³)ConditionsYield (%)Reference
N-phenacylpyridinium bromideChalconeNH4OAc, Acetic Acid, Reflux80-90[10]
N-(4-chlorophenacyl)pyridinium bromide4-methoxy-chalconeNH4OAc, Acetic Acid, RefluxHigh[10]
N-acetonylpyridinium chlorideBenzalacetoneNH4OAc, Methanol, RefluxGood[9]
VariousVariousSolvent-free, 120-140 °C70-85[10]

Chapter 2: The Modern Era: Transition-Metal Catalysis

While classical methods are powerful, they often lack regiochemical control and can have limited functional group tolerance. Modern transition-metal-catalyzed cross-coupling and C-H functionalization reactions have revolutionized pyridine synthesis, allowing for the precise installation of substituents onto a pre-existing pyridine core.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds between an organoboron species and an organic halide.[12] This reaction is invaluable for creating aryl- and heteroaryl-substituted pyridines.

The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the halopyridine, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the catalyst. The choice of ligand, base, and solvent is critical for success, especially with electron-deficient pyridines. The reaction generally exhibits excellent functional group tolerance, a significant advantage over many classical methods.[13]

Adapted from a general procedure for novel pyridine derivatives.[13]

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine the bromopyridine derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 equiv).

  • Catalyst and Solvent: Add the palladium catalyst, typically Pd(PPh₃)₄ (2-5 mol%), and a solvent mixture, such as 1,4-dioxane and water (4:1).

  • Reaction: Heat the mixture to 85-95 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers, concentrate, and purify the residue by column chromatography to yield the desired biaryl product.

Pyridine ElectrophileBoronic Acid/EsterCatalyst / LigandYield (%)Reference
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄85[13]
Pyridine-2-sulfonyl fluoride2-Furanboronic acidPd(dppf)Cl₂89[12]
2-Bromopyridine4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhos74[14]
3-ChloropyridineLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ / Ligand 291[14]
Direct C-H Arylation: The Atom-Economical Frontier

Direct C-H arylation represents a paradigm shift, obviating the need for pre-functionalization (e.g., halogenation) of the pyridine ring. These reactions couple a C-H bond of the pyridine directly with an arylating agent, typically an aryl halide.

The mechanism often involves a concerted metalation-deprotonation (CMD) pathway or oxidative addition followed by C-H activation. A significant challenge is controlling regioselectivity, as pyridines have multiple C-H bonds. Often, a directing group is used to guide the catalyst to a specific position.[15] However, methods for non-directed arylation are emerging. This approach is highly atom-economical but can require careful optimization of catalysts, ligands, and reaction conditions to achieve high selectivity and yield.[16]

CH_Arylation_Workflow cluster_reactants Reactants & Catalyst System cluster_process Reaction & Purification cluster_output Product & Analysis Pyridine Pyridine Derivative (e.g., N-Oxide) Reaction C-H Activation & Coupling (Heat) Pyridine->Reaction Arene Arene Coupling Partner Arene->Reaction Catalyst Pd(OAc)₂ Catalyst->Reaction Oxidant Oxidant (e.g., Ag₂CO₃) Oxidant->Reaction Workup Filtration & Extraction Reaction->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Arylated Pyridine Purify->Product Analysis Characterization (NMR, MS) Product->Analysis

Caption: A typical workflow for the direct C-H arylation of a pyridine.

Adapted from Daugulis et al.[16]

  • Reaction Setup: To a screw-capped vial, add pyridine N-oxide (1.0 equiv), the arene (e.g., benzene, 40 equiv), Pd(OAc)₂ (10 mol %), and Ag₂CO₃ (2.2 equiv).

  • Reaction: Seal the vial and heat the mixture at 130 °C for 12-24 hours.

  • Work-up: After cooling, dilute the reaction mixture with dichloromethane and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford the 2-arylpyridine N-oxide. The N-oxide can then be deoxygenated if desired.

Chapter 3: A Comparative Summary and Strategic Selection

Choosing the optimal synthetic route requires a careful evaluation of the target molecule's substitution pattern, the required scale, and practical considerations like cost and functional group compatibility.

Synthesis MethodTypical ProductKey AdvantagesKey LimitationsStarting Materials
Hantzsch Symmetrical 3,5-dicarboxylate pyridinesMulticomponent, high-yielding, simple starting materials.[4]Requires final oxidation step; poor for unsymmetrical products.[1]Aldehydes, β-ketoesters, ammonia.[2]
Bohlmann-Rahtz 2,3,6-Trisubstituted pyridinesDirectly yields aromatic pyridine; good for specific substitution patterns.[7]Often requires high temperatures; intermediate may need isolation.[7]Enamines, ethynylketones.[6]
Kröhnke 2,4,6-Trisubstituted pyridinesConvergent, broad scope, no oxidation needed.[9][10]Requires pre-synthesis of pyridinium salt.α-Pyridinium methyl ketones, α,β-unsaturated carbonyls.[9]
Suzuki-Miyaura Aryl/Heteroaryl substituted pyridinesExcellent functional group tolerance, high regioselectivity, well-understood.[12][13]Requires pre-functionalized starting materials (halides, boronates).Halopyridines, pyridine boronates.
Direct C-H Arylation Aryl-substituted pyridinesAtom-economical, avoids pre-functionalization.[16]Regioselectivity can be a major challenge; may require directing groups.[15]Pyridines, aryl halides/boronic acids.
Decision-Making Logic: Choosing Your Route
  • Target: Symmetrically substituted pyridine? -> Hantzsch Synthesis is often the most direct and efficient route.

  • Target: A specific 2,3,6-trisubstituted pattern? -> Bohlmann-Rahtz Synthesis is purpose-built for this outcome.

  • Target: A specific 2,4,6-trisubstituted pattern with diverse functionality? -> Kröhnke Synthesis offers excellent convergence and scope.

  • Task: Late-stage functionalization of a complex pyridine core? -> Suzuki-Miyaura Coupling provides the precision and functional group tolerance needed.

  • Goal: A "green" or atom-economical synthesis of an arylpyridine? -> Direct C-H Arylation is the cutting-edge choice, provided selectivity can be controlled.

Conclusion: An Ever-Expanding Toolkit

The synthesis of substituted pyridines is a mature yet continually evolving field. The classical cyclocondensation reactions remain powerful tools, particularly for constructing the core ring system with specific substitution patterns from simple acyclic precursors. Concurrently, the rise of transition-metal catalysis has provided unparalleled precision for the late-stage functionalization of the pyridine scaffold.

For the modern researcher, the choice is not between "old" and "new" but rather in understanding the strengths and weaknesses of each method. A successful drug development campaign will invariably leverage multiple strategies—perhaps a Hantzsch synthesis to build a core library followed by Suzuki couplings to explore structure-activity relationships. By understanding the causality behind each reaction and leveraging the comparative data, scientists can navigate this complex landscape with confidence, accelerating the discovery of the next generation of pyridine-containing innovations.

References

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A Senior Application Scientist's Guide to Alternatives for Methyl 4-amino-6-chloropyridine-2-carboxylate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and drug development, the substituted pyridine scaffold is a cornerstone of molecular design.[1][2] Its presence in over 7,000 pharmaceutical compounds underscores its significance.[3][4] Among the vast array of functionalized pyridines, Methyl 4-amino-6-chloropyridine-2-carboxylate stands out as a particularly versatile building block. Its trifunctional nature—an amino group for hydrogen bonding and further derivatization, an ester handle for amide formation, and a strategically placed chlorine atom for carbon-carbon and carbon-heteroatom bond formation—makes it an invaluable starting point for complex molecular architectures.[5][6]

However, reliance on a single building block can stifle innovation and present synthetic challenges related to reactivity, cost, or downstream compatibility. This guide provides an in-depth comparison of viable alternatives to this compound, offering field-proven insights and experimental data to empower researchers to make informed decisions in their synthetic campaigns. We will move beyond a simple list of replacements to explore the strategic and mechanistic considerations that underpin the selection of an optimal synthetic equivalent.

Deconstructing the Core Reactivity: The Role of the C6-Chloro Group

The primary locus of synthetic diversification on this scaffold is the C6-chloro substituent. Its reactivity is principally governed by two powerful transformations in the organic chemist's toolkit: Nucleophilic Aromatic Substitution (SNAr) and Transition-Metal-Catalyzed Cross-Coupling.

  • Nucleophilic Aromatic Substitution (SNAr): The inherent electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing carboxylate group, activates the C6 position for attack by nucleophiles.[7] This pathway is ideal for introducing amines, alkoxides, and thiolates directly. The reaction proceeds through a Meisenheimer-like intermediate, where the aromaticity is temporarily disrupted and then restored upon elimination of the chloride ion.[7][8]

  • Transition-Metal-Catalyzed Cross-Coupling: The C-Cl bond serves as a robust handle for forming C-C, C-N, and C-O bonds via reactions like Suzuki, Buchwald-Hartwig, Sonogashira, and Heck couplings. This approach offers a broader substrate scope and milder conditions compared to classical methods, allowing for the introduction of aryl, heteroaryl, alkyl, and alkyne fragments.[9][10]

G main This compound snar Nucleophilic Aromatic Substitution (SNAr) main->snar  + Nucleophile (Nu-H)  (e.g., R₂NH, ROH) cross_coupling Transition-Metal-Catalyzed Cross-Coupling main->cross_coupling  + Coupling Partner  (e.g., R-B(OH)₂, R-NH₂)  + Metal Catalyst (Pd, Ni) product_snar C6-Nu Substituted Product (e.g., Amines, Ethers, Thioethers) snar->product_snar product_cc C6-Coupled Product (e.g., Biaryls, Alkylated Pyridines) cross_coupling->product_cc

Caption: Core reaction pathways for functionalizing the C6-position.

Direct Analogs: A Comparative Analysis of Leaving Groups

The most direct alternative involves replacing the chlorine atom with another leaving group. The choice of halogen or pseudohalogen can significantly impact reaction kinetics, catalyst selection, and cost. While chlorine is often the most cost-effective starting point, other halogens offer distinct advantages in reactivity, particularly for challenging cross-coupling reactions.

Leaving GroupRelative Reactivity (SNAr)Relative Reactivity (Cross-Coupling)Typical CostKey Advantages & Disadvantages
-F Lower (strong C-F bond)Lower (requires specialized conditions)VariableAdv: Can increase metabolic stability. Disadv: Poor leaving group for many standard reactions.
-Cl ModerateModerateLowAdv: Widely available, cost-effective benchmark. Disadv: Can be sluggish in oxidative addition.
-Br Higher than -ClHigher than -ClModerateAdv: Excellent balance of reactivity and stability. Often the "go-to" for cross-coupling.
-I HighestHighestHighAdv: Most reactive halide for oxidative addition. Disadv: Higher cost, potential for side reactions.
-OTf N/AHighestVery HighAdv: Superb leaving group, enables low-temperature couplings. Disadv: Expensive, base-sensitive.

Field Insight: For most palladium-catalyzed cross-coupling applications, the bromo-analog represents the optimal trade-off between reactivity and cost. The chloro-analog is sufficient for many SNAr reactions and high-yielding couplings with activated partners, while the iodo- and triflate-analogs are reserved for particularly recalcitrant coupling partners where maximizing yield is paramount.

Reversing Synthetic Polarity: Pyridine Boronic Acids and Esters

Instead of a halopyridine coupling with a boronic acid, the roles can be reversed. A pyridine boronic acid or its more stable ester derivative (e.g., a pinacol boronate) can serve as the nucleophilic partner with an aryl or alkyl halide. This "reversed polarity" strategy is a powerful alternative when the desired coupling partner is more readily available as a halide.

Advantages of the Boronic Ester Approach:

  • Milder Reaction Conditions: Often allows for lower catalyst loadings and temperatures.

  • Orthogonal Reactivity: Provides a complementary approach when the standard coupling fails or gives low yields.

  • Access to Different Substrates: Enables the use of complex and valuable aryl halides.

G cluster_0 Standard Suzuki Coupling cluster_1 Reversed Polarity Suzuki Coupling pyridine_cl Pyridine-Cl product_std Pyridine-R pyridine_cl->product_std Pd Catalyst boronic_acid R-B(OH)₂ boronic_acid->product_std pyridine_bpin Pyridine-B(pin) product_rev Pyridine-R pyridine_bpin->product_rev Pd Catalyst aryl_halide R-X (X=Br, I) aryl_halide->product_rev

Caption: Standard vs. Reversed Polarity Suzuki coupling strategies.

Advanced Alternatives for C-H Functionalization and Heterocyclic Scaffolds

For late-stage functionalization or when avoiding pre-installed handles is desirable, modern synthetic methods offer compelling alternatives.

Pyridylphosphonium Salts in Photoredox Catalysis

Recent advances have shown that pyridylphosphonium salts can serve as effective surrogates for halopyridines in radical-radical coupling reactions.[11]

  • Key Advantage: These salts can be installed directly and regioselectively from C-H precursors, bypassing the often challenging synthesis of specifically substituted halopyridines.[11] This is particularly valuable in late-stage functionalization of complex molecules.

  • Mechanism: Under photoredox catalysis, the pyridylphosphonium salt can accept an electron to form a stabilized radical intermediate, which then couples with another radical partner (e.g., an alkyl radical generated from a carboxylic acid).[11]

Alternative Heterocyclic Cores: The Pyrimidine Analog

If the pyridine core itself is not sacrosanct, structurally similar heterocycles can be employed. 4-Amino-6-chloropyrimidines are close analogs that exhibit similar reactivity.

  • Application Example: These pyrimidine analogs have been successfully used in electrochemical reductive cross-coupling reactions with aryl halides, employing a sacrificial iron anode and a nickel catalyst.[12] This method provides access to a range of 4-amino-6-arylpyrimidines under mild conditions.[12]

  • Consideration: Swapping the pyridine core for a pyrimidine will significantly alter the molecule's physicochemical properties, including pKa, dipole moment, and metabolic profile. This is a critical consideration in a drug discovery context.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative procedure for a Suzuki-Miyaura cross-coupling, a common reaction for which this compound or its alternatives would be used.

Reaction: Coupling of a 6-halopyridine derivative with an arylboronic acid.

Materials:

  • Methyl 4-amino-6-bromopyridine-2-carboxylate (1 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • Na₂CO₃ (2.0 equivalents)

  • Toluene/Water mixture (e.g., 4:1 v/v)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add Methyl 4-amino-6-bromopyridine-2-carboxylate, the arylboronic acid, and Na₂CO₃.

  • Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times.

  • Add the toluene/water solvent mixture via syringe, followed by the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Trustworthiness: This protocol is a standard, well-established method for Suzuki couplings. The use of an inert atmosphere is critical to prevent catalyst degradation. The aqueous base is essential for the transmetalation step of the catalytic cycle. Progress should always be monitored to avoid decomposition upon prolonged heating.

Decision-Making Workflow for Selecting an Alternative

The optimal choice of reagent is dictated by the specific synthetic goal. The following workflow can guide the decision-making process.

G cluster_decision cluster_reagents start What is the desired transformation at C6? q1 Introduce N, O, S Nucleophile? start->q1 q2 Introduce C-based group (Aryl, Alkyl, Alkyne)? start->q2 q1->q2 No snar Use Chloro-Pyridine (SNAr Reaction) q1->snar Yes q3 Standard precursor available? q2->q3 q4 High reactivity required? q3->q4 Yes boronic Use Pyridine Boronic Ester + Aryl Halide q3->boronic No, but coupling partner is available phosphonium Use Pyridylphosphonium Salt (C-H Functionalization) q3->phosphonium No, late-stage functionalization needed cross_coupling Use Bromo- or Iodo-Pyridine (Cross-Coupling) q4->cross_coupling

Caption: A workflow to guide the selection of a suitable synthetic strategy.

Conclusion

While this compound is an excellent and cost-effective building block, synthetic chemistry thrives on flexibility. Understanding the alternatives is key to overcoming synthetic hurdles and expanding molecular diversity. By considering direct analogs like bromo-pyridines for enhanced cross-coupling reactivity, reversing synthetic polarity with boronic esters, or embracing modern C-H functionalization strategies, researchers can significantly broaden their capabilities. The "best" alternative is not a universal constant but is rather defined by the specific demands of the synthetic target, project timelines, and economic constraints. This guide serves as a foundational tool to navigate these choices with confidence and scientific rigor.

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  • ACS Publications. (2013). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry. [Link][9]

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  • MDPI. (n.d.). An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. Molecules. [Link][12]

  • YouTube. (2019). nucleophilic aromatic substitutions. [Link][7]

  • ChemistryViews. (2023). Formal Cross-Coupling of Amines and Carboxylic Acids. [Link][10]

  • YouTube. (2023). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. [Link][8]

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Efficacy Blueprint: A Comparative Analysis of Methyl 4-amino-6-chloropyridine-2-carboxylate Derivatives in Modern Agrochemical and Therapeutic Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and agrochemical innovation, the pyridine scaffold represents a cornerstone of molecular design. Among these, Methyl 4-amino-6-chloropyridine-2-carboxylate and its derivatives are emerging as a versatile class of compounds with significant potential. This guide offers an in-depth, objective comparison of the efficacy of these derivatives, supported by experimental data from seminal studies. We will dissect the structure-activity relationships (SAR) that govern their biological effects, providing a scientifically grounded framework for future research and development.

The Core Moiety: this compound - A Privileged Scaffold

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[1][2] Its pyridine core, substituted with an amino group, a chloro substituent, and a methyl ester, offers multiple points for chemical modification, enabling the exploration of a wide chemical space. This structural versatility has led to its use in the development of agrochemicals, particularly herbicides, and its potential is being explored in pharmaceuticals for conditions affecting the central nervous system.[1]

Herbicidal Efficacy: Unlocking Potent Auxin Mimics

The most well-documented application of 4-aminopicolinate derivatives is in the development of synthetic auxin herbicides. These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately, the death of susceptible plants. The efficacy of these herbicides is highly dependent on the nature and position of substituents on the pyridine ring.

Structure-Activity Relationship (SAR) Insights from Close Analogs

While direct comparative studies on a broad range of this compound derivatives are limited in publicly available literature, extensive research on the closely related 4-amino-2-picolinic acid scaffold provides invaluable and transferable insights. A key study on 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids reveals critical structural determinants for herbicidal activity.[3][4]

Key SAR Findings:

  • Substitution at the 6-Position: This position is a critical determinant of herbicidal potency. Replacing the chloro group with more complex moieties, such as substituted aryl-pyrazoles, has been shown to significantly enhance activity.

  • Aryl Substituent Effects: For derivatives with an aryl ring at the 6-position, the substitution pattern on this ring is paramount:

    • Positional Effects: Substituents at the 2- and 4-positions of the phenyl ring generally confer higher herbicidal activity compared to those at the 3-position.[3]

    • Electronic Effects: Both strongly electron-withdrawing groups (e.g., nitro, carboxyl) and strongly electron-donating groups (e.g., hydroxyl, amino) on the phenyl ring tend to diminish inhibitory activity. Halogens (F, Cl, Br) and small alkyl groups (e.g., methyl) are often associated with potent compounds.[4]

  • Pyridine Ring Substitution: The 4-amino group is a common and important feature for this class of herbicides. Additional substitutions on the pyridine ring, such as 3-chloro and 5-fluoro, also modulate the herbicidal profile.

Comparative Data for Herbicidal Activity of Analogs

The following table summarizes the root growth inhibition data for a selection of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid derivatives against Brassica napus (BN). This data provides a clear illustration of the SAR principles in action.

Compound IDR1 (Aryl Substituent)R2 (Pyrazolyl Substituent)Concentration (µM)Inhibition of B. napus Root Growth (%)
S0702-BrCH3250>80%
S1504-BrCH3250>80%
S2024-FCH30.578.4% (vs. A. thaliana)

Data adapted from a study on 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids, which are close structural analogs.[3]

The data indicates that substitutions at the 2- and 4-positions of the aryl ring at the 6-position lead to significant herbicidal activity. Compound S202, in particular, demonstrates exceptionally high potency against Arabidopsis thaliana, even at a low concentration of 0.5 µM.

Herbicidal_SAR_Overview cluster_core Core Scaffold: 4-Amino-6-chloropicolinate cluster_modifications Structural Modifications cluster_activity Herbicidal Efficacy Core This compound Pos6 6-Position Substitution (e.g., Aryl-pyrazole) Core->Pos6 Critical for high activity PyridineSub Pyridine Ring Substitutions (e.g., 3-Cl, 5-F) Core->PyridineSub Modulates activity ArylSub Aryl Ring Substituents (Position & Electronics) Pos6->ArylSub HighActivity High Potency ArylSub->HighActivity Halogens, small alkyls at 2- or 4-position LowActivity Low Potency ArylSub->LowActivity Strongly EWG/EDG or 3-position sub. PyridineSub->HighActivity

Exploring Antifungal and Anticancer Potential

Beyond herbicidal applications, the pyridine and pyridopyrimidine frameworks are known to exhibit a broad range of biological activities, including antifungal and anticancer effects.

Antifungal Activity

Studies on related pyridine carboxamide derivatives have demonstrated their potential as succinate dehydrogenase (SDH) inhibitors, a validated target for fungicides. For instance, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide displayed significant in vivo antifungal activity against Botrytis cinerea.[5] While not direct derivatives of this compound, these findings suggest that derivatization of the carboxylate group to form amides could be a fruitful avenue for developing novel antifungal agents.

Antifungal_Exploration Core This compound Derivatization Carboxylate to Amide Conversion Core->Derivatization Amide_Derivative Pyridine Carboxamide Derivative Derivatization->Amide_Derivative Target Succinate Dehydrogenase (SDH) Inhibition Amide_Derivative->Target Activity Potential Antifungal Activity (e.g., against Botrytis cinerea) Target->Activity

Anticancer Evaluation

The pyridine and fused pyridopyrimidine ring systems are present in numerous anticancer agents. Research into pyridopyrimidine carboxylate derivatives has shown moderate to considerable activity against various cancer cell lines, including colon (HT29), liver (HepG2), and cervical (HeLa) cancer cells.[6][7] Furthermore, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone, a derivative of a related aminopyridine, has demonstrated significant antineoplastic activity in murine leukemia models.[8] These studies highlight the potential of this compound as a scaffold for the development of novel anticancer therapeutics.

Experimental Protocols for Efficacy Evaluation

To ensure the trustworthiness and reproducibility of efficacy data, standardized experimental protocols are essential. Below are representative methodologies for assessing the herbicidal and antifungal activities of this compound derivatives.

Herbicidal Activity Assay: Root Growth Inhibition

This assay provides a quantitative measure of a compound's ability to inhibit plant growth.

1. Preparation of Test Solutions:

  • Dissolve the synthesized derivatives in a minimal amount of a suitable solvent (e.g., DMSO).

  • Prepare stock solutions and perform serial dilutions with deionized water containing a surfactant (e.g., 0.1% Tween 20) to achieve the final test concentrations.

2. Seed Germination:

  • Surface-sterilize seeds of a model plant species (e.g., Brassica napus or Arabidopsis thaliana) with a 1% sodium hypochlorite solution for 10 minutes, followed by several rinses with sterile deionized water.

  • Place the seeds on moist filter paper in sterile Petri dishes and incubate in the dark at 25°C until radicles emerge (2-3 mm).

3. Treatment Application:

  • Transfer the germinated seedlings to new Petri dishes lined with filter paper.

  • Moisten the filter paper with the various concentrations of the test compound solutions. A control group should be treated with the solvent and surfactant solution alone.

4. Incubation and Measurement:

  • Seal the Petri dishes and incubate them in a growth chamber under controlled conditions (e.g., 25°C with a 16h light/8h dark photoperiod).

  • After a set period (e.g., 72 hours), measure the length of the primary root of each seedling.

  • Calculate the percentage of root growth inhibition relative to the control group.

5. Data Analysis:

  • Determine the IC50 value (the concentration required to inhibit root growth by 50%) by performing a dose-response analysis using appropriate statistical software.

Root_Growth_Inhibition_Workflow A Prepare Test Solutions (Derivatives in DMSO + Surfactant) D Apply Test Solutions to Filter Paper A->D B Germinate Seeds (e.g., Brassica napus) C Transfer Seedlings to Petri Dishes B->C C->D E Incubate under Controlled Conditions D->E F Measure Root Length after Incubation E->F G Calculate % Inhibition and IC50 Values F->G

Antifungal Activity Assay: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound against fungal pathogens.

1. Preparation of Fungal Inoculum:

  • Culture the fungal species (e.g., Botrytis cinerea, Candida albicans) on an appropriate agar medium (e.g., Potato Dextrose Agar) until sporulation/growth is sufficient.

  • Harvest the spores/cells and suspend them in a sterile saline solution containing a surfactant.

  • Adjust the suspension to a standardized concentration using a spectrophotometer or hemocytometer.

2. Preparation of Test Plates:

  • Prepare serial dilutions of the test compounds in a suitable broth medium (e.g., RPMI-1640) in 96-well microtiter plates.

  • Include a positive control (a known antifungal agent) and a negative control (broth with solvent).

3. Inoculation and Incubation:

  • Add the standardized fungal inoculum to each well of the microtiter plate.

  • Incubate the plates at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungus.

4. Determination of MIC:

  • Visually or spectrophotometrically determine the lowest concentration of the compound that completely inhibits the visible growth of the fungus. This concentration is the MIC.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel herbicides and potentially for antifungal and anticancer agents. The structure-activity relationships derived from closely related analogs provide a robust framework for guiding the synthesis of more potent and selective compounds. Future research should focus on the systematic derivatization of the parent molecule and the direct comparative evaluation of these derivatives to build a comprehensive understanding of their efficacy across different biological targets. Such studies will be instrumental in unlocking the full potential of this versatile chemical class.

References

  • Agrawal, K. C., et al. (1992). Synthesis and Antitumor Activity of Amino Derivatives of pyridine-2-carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry, 35(20), 3672-3677. [Link]

  • Verma, A., Singh, A., & Islam, M. (2014). Synthesis, characterization and evaluation of pyridopyrimidine carboxylate derivatives as potential antimicrobial and anticancer agents. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 465-471.
  • Yang, S., et al. (2022). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 27(23), 8295. [Link]

  • Verma, A., Singh, A., & Islam, M. (2014). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF PYRIDOPYRIMIDINE CARBOXYLATE DERIVATIVES AS POTENTIAL ANTIMICROBIAL AND ANTICANCER AGENTS Original Article. Semantic Scholar. [Link]

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  • European Patent Office. (2014). HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL)PYRIDINE-2-CARBOXYLIC ACID. [Link]

  • PubChem. (n.d.). 4-Amino-6-bromo-3-chloropicolinic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Anaissie, E. J., et al. (1998). Comparison of In Vitro Activities of the New Triazole SCH56592 and the Echinocandins MK-0991 (L-743872) and LY303366 Against Opportunistic Filamentous and Dimorphic Fungi and Yeasts. Antimicrobial Agents and Chemotherapy, 42(11), 2897-2902. [Link]

  • Wang, Q., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7378. [Link]

  • Rodriguez-Tudela, J. L., et al. (1999). Comparative in-vitro activity of voriconazole (UK-109,496) and six other antifungal agents against clinical isolates of Scedosporium prolificans and Scedosporium apiospermum. Journal of Antimicrobial Chemotherapy, 43(1), 149-151.
  • Li, Y., et al. (2023). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. International Journal of Molecular Sciences, 24(23), 16999. [Link]

  • Yang, S., et al. (2022). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Role of 4-Chloropicolinic Acid in Drug Discovery.
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  • Chen, Y., et al. (2011). Structure-activity relationships study of 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives as novel non-nucleoside anti-hepatitis B virus agents. European Journal of Medicinal Chemistry, 46(1), 307-319. [Link]

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A Comparative Guide to the Structural Confirmation of Methyl 4-amino-6-chloropyridine-2-carboxylate Derivatives by NMR

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into Advanced NMR Techniques for Unambiguous Structural Elucidation of Novel Pyridine Derivatives

In the landscape of drug discovery and development, the precise structural confirmation of novel chemical entities is a cornerstone of success.[1][2] Pyridine-based compounds, such as Methyl 4-amino-6-chloropyridine-2-carboxylate and its derivatives, are of significant interest due to their prevalence in pharmaceuticals.[3] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the unambiguous structural elucidation of these complex heterocyclic compounds.[4][5][6][7] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of NMR techniques for the structural confirmation of this important class of molecules, supported by experimental data and protocols.

The Imperative of Structural Accuracy

The journey from a promising lead compound to a viable drug candidate is paved with rigorous analytical checkpoints. Erroneous structural assignment can lead to wasted resources and derail a research program. For substituted pyridines, the potential for isomerism necessitates a robust analytical strategy to definitively confirm the connectivity and spatial arrangement of all atoms within the molecule. NMR spectroscopy, through its various one-dimensional (1D) and two-dimensional (2D) experiments, offers a detailed window into the molecular architecture.[1][4]

Foundational Analysis: ¹H and ¹³C NMR Spectroscopy

The initial steps in the structural analysis of this compound derivatives typically involve the acquisition of ¹H and ¹³C NMR spectra. These 1D experiments provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively.[4][5]

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments, their relative ratios (through integration), and their connectivity (through spin-spin coupling). Key expected signals for a representative derivative would include:

  • Aromatic Protons: Signals for the protons on the pyridine ring. Their chemical shifts are influenced by the electronic effects of the substituents (amino, chloro, and methyl carboxylate groups).

  • Amino Protons: A broad singlet corresponding to the -NH₂ group.

  • Methyl Protons: A singlet for the methyl group of the ester functionality.

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton data by identifying all unique carbon atoms in the molecule, including quaternary carbons that lack attached protons.[8] For the pyridine core, the chemical shifts of the carbons are sensitive to the nature and position of the substituents.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives.

Atom Type ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key Influencing Factors
Pyridine H-3/H-56.5 - 8.5105 - 120Electronegativity of adjacent substituents.
Amino (-NH₂)4.0 - 6.0 (variable)-Solvent, concentration, and hydrogen bonding.
Methyl (-OCH₃)3.5 - 4.050 - 55Electronic environment of the carboxyl group.
Pyridine C-2-160 - 170Carboxylate group.
Pyridine C-4-150 - 160Amino group.
Pyridine C-6-145 - 155Chloro group.
Pyridine C-3/C-5-105 - 120Position relative to substituents.
Carbonyl (C=O)-165 - 175Ester functionality.

Note: These are approximate ranges and can vary based on the specific derivative and solvent used.[9]

Advanced 2D NMR Techniques for Unambiguous Assignment

While 1D NMR provides a solid foundation, complex substitution patterns can lead to overlapping signals and ambiguous assignments. Two-dimensional NMR experiments are crucial for resolving these ambiguities by revealing correlations between nuclei.[4][10]

1. Correlation Spectroscopy (COSY):

The COSY experiment is invaluable for establishing proton-proton coupling networks.[8] It identifies which protons are spin-coupled to each other, typically over two or three bonds. For a substituted pyridine, a COSY spectrum would clearly show the correlation between adjacent protons on the ring, helping to trace the connectivity of the aromatic system.

2. Heteronuclear Single Quantum Coherence (HSQC):

The HSQC experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation).[8] This is the primary method for assigning the signals of protonated carbons. By combining COSY and HSQC data, a definitive assignment of the protonated carbon skeleton can be achieved.

3. Heteronuclear Multiple Bond Correlation (HMBC):

The HMBC experiment is arguably the most powerful tool for elucidating the complete molecular structure. It reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations).[8] This is essential for:

  • Assigning Quaternary Carbons: By observing correlations from known protons to a non-protonated carbon, its chemical shift can be definitively assigned.[8]

  • Connecting Structural Fragments: HMBC correlations can link the methyl protons of the ester to the carbonyl carbon and the C-2 of the pyridine ring, confirming the position of the ester group. Similarly, correlations from the aromatic protons to the substituted carbons (C-4 and C-6) confirm the placement of the amino and chloro groups.

Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the this compound derivative for ¹H NMR and 20-30 mg for ¹³C and 2D NMR experiments.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD).[9] The choice of solvent can influence chemical shifts, particularly for labile protons like those of the amino group.[11]

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of Tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).[11]

  • Homogenization: Gently vortex or invert the NMR tube to ensure a homogeneous solution.

Protocol 2: Acquisition of 2D NMR Spectra (COSY, HSQC, HMBC) on a 400 MHz Spectrometer
  • Spectrometer Setup: Tune and match the probe for both ¹H and ¹³C frequencies. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.[8]

  • ¹H Spectrum: Acquire a standard 1D proton spectrum to determine the spectral width and appropriate pulse calibration.

  • COSY Acquisition:

    • Use a standard gradient-enhanced COSY (gCOSY) pulse sequence.[8]

    • Set the spectral width to encompass all proton signals.

    • Acquire a sufficient number of scans (e.g., 4-8) for each of the 256-512 increments in the indirect dimension.

  • HSQC Acquisition:

    • Use a standard gradient-enhanced HSQC pulse sequence.

    • Set the ¹H spectral width as determined from the 1D spectrum.

    • Set the ¹³C spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

    • The number of scans per increment will depend on the sample concentration but is typically 8-16.

  • HMBC Acquisition:

    • Use a standard gradient-enhanced HMBC pulse sequence.[8]

    • Set the ¹H and ¹³C spectral widths as for the HSQC experiment.

    • The long-range coupling delay (typically optimized for a J-coupling of 8-10 Hz) is a critical parameter.

    • Acquire a higher number of scans per increment (e.g., 16-64) due to the weaker nature of long-range correlations.

Data Presentation and Visualization

Table 2: Hypothetical Comparative NMR Data for Two Isomers
Isomer ¹H Signal (ppm) Key HMBC Correlations Structural Confirmation
This compound H-3 (s), H-5 (s)H-3 to C-2, C-4, C-5; H-5 to C-4, C-6; -OCH₃ to C=O, C-2Confirms the 2,4,6-substitution pattern.
Methyl 6-amino-4-chloropyridine-2-carboxylate H-3 (s), H-5 (s)H-3 to C-2, C-4, C-5; H-5 to C-4, C-6; -OCH₃ to C=O, C-2While 1D spectra might be similar, HMBC correlations to the substituted carbons C-4 and C-6 would differ, allowing for unambiguous differentiation.
Visualizing Connectivity: The Power of HMBC

The following diagram illustrates the key HMBC correlations that would be expected for this compound, providing a clear visual map of the molecular structure.

Caption: Key HMBC correlations for structural elucidation.

The diagram above visually represents the crucial long-range correlations that allow for the definitive assignment of the molecular structure. For instance, the correlation from the methyl protons to both the carbonyl carbon and C-2 of the pyridine ring firmly establishes the position of the ester group.

Workflow for Structural Confirmation

The logical flow for unambiguous structural confirmation using NMR is depicted in the following workflow diagram.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_assignment Structural Assignment H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC C13_NMR ¹³C NMR C13_NMR->HSQC Protonated_Skeleton Assign Protonated Skeleton COSY->Protonated_Skeleton HSQC->Protonated_Skeleton HMBC HMBC Quaternary_Carbons Assign Quaternary Carbons HMBC->Quaternary_Carbons Protonated_Skeleton->HMBC Final_Structure Confirm Final Structure Quaternary_Carbons->Final_Structure

Sources

A Senior Application Scientist's Guide to Pyridine Synthesis: A Comparative Study of Catalytic Systems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth guide on the catalytic synthesis of pyridines. As indispensable scaffolds in pharmaceuticals, agrochemicals, and functional materials, the efficient and selective synthesis of pyridine derivatives is a cornerstone of modern chemistry.[1][2][3] This document moves beyond a simple recitation of methods. Instead, it offers a comparative analysis from a field perspective, focusing on the causality behind catalyst selection, the integrity of the experimental design, and the practical application of these systems. We will dissect the performance of major catalyst classes—from industrial workhorses like zeolites to the precision tools of homogeneous catalysis—supported by experimental data and detailed protocols.

Section 1: The Industrial Powerhouse: Gas-Phase Synthesis over Zeolite Catalysts

For large-scale production of pyridine and simple picolines, the gas-phase Chichibabin reaction, which condenses aldehydes, ketones, or alcohols with ammonia, remains a dominant strategy.[4][5] The success of this process hinges on the catalyst, where acidic solid catalysts, particularly zeolites, have proven superior to conventional amorphous silica-alumina catalysts.[4]

The Central Role of Acidity and Shape Selectivity

Zeolites are crystalline aluminosilicates with a defined microporous structure and tunable acidity, making them ideal for shape-selective catalysis.[6][7] The catalytic cycle involves the formation of imine intermediates, subsequent cyclization, and desorption from the catalyst pores.[5] Both Brønsted and Lewis acid sites are crucial for the reaction. The Brønsted/Lewis acid site ratio can influence selectivity; for instance, in the synthesis of 3-picoline from acrolein and ammonia, a ratio close to 1 was found to be favorable, while pyridine formation is more selective over Lewis acid sites.[6]

The choice of zeolite framework is critical. H-ZSM-5, with its unique pentasil structure, often demonstrates superior performance in terms of both total pyridine base yield and selectivity towards the more valuable pyridine, as compared to H-A, H-X, H-Y, and H-mordenite zeolites.[4][6] This is attributed to its shape-selective nature, which favors the formation of less bulky products.[4]

Performance Enhancement via Metal Modification

Modifying zeolites with metal cations can significantly enhance their catalytic activity and selectivity. Metals can alter the acidic properties of the zeolite or introduce new catalytic functionalities. For example, loading HZSM-5 with ZnO was shown to create a highly promising catalyst for the synthesis of pyridine and 3-picoline from acrolein diethyl acetal and ammonia.[8][9] Similarly, modifications with Mg, HF, or both have been shown to dramatically increase the total yield of pyridines from acrolein and ammonia.[10]

Comparative Performance Data

The following table summarizes the performance of various zeolite-based catalysts in gas-phase pyridine synthesis.

CatalystReactantsTemp (°C)Total Yield (%)Pyridine Selectivity (%)3-Picoline Selectivity (%)Reference
H-ZSM-5Acetaldehyde, Formaldehyde, NH₃450614211[6]
H-βEthanol, Formaldehyde, NH₃300High ConversionHigh-[6][11]
Y-Type ZeolitesAcrolein, NH₃360VariesVariesVaries[6]
ZnO/HZSM-5Acrolein Diethyl Acetal, NH₃425>70--[8][9]
HF/MgZSM-5Acrolein, NH₃42558.86--[10]
Cu/ZSM-5Glycerol, NH₃-~43--[12]
Experimental Protocol: Gas-Phase Synthesis using ZnO/HZSM-5

This protocol is representative for the synthesis of pyridine and 3-picoline from acrolein diethyl acetal and ammonia.[9]

Catalyst Preparation:

  • The HZSM-5 zeolite is calcined at 550°C for 4 hours.

  • An aqueous solution of zinc nitrate is prepared.

  • The calcined HZSM-5 is impregnated with the zinc nitrate solution via incipient wetness impregnation.

  • The impregnated catalyst is dried at 120°C for 12 hours.

  • The dried catalyst is calcined at 550°C for 4 hours to yield the final ZnO/HZSM-5 catalyst.

Catalytic Reaction:

  • The ZnO/HZSM-5 catalyst (e.g., 5 g) is packed into a fixed-bed stainless-steel reactor.

  • The catalyst is pre-treated in situ under a nitrogen flow at the reaction temperature for 1 hour.

  • Acrolein diethyl acetal and aqueous ammonia are fed into the reactor using high-pressure pumps.

  • The reaction is carried out at atmospheric pressure and a temperature of 425°C.

  • The reactor effluent is cooled, and the liquid products are collected and analyzed by gas chromatography (GC) to determine conversion and selectivity.

Mechanistic Workflow

The Chichibabin reaction over a zeolite catalyst is a complex cascade of reactions. The following diagram illustrates a simplified workflow for the key steps.

G cluster_0 Reactant Activation & Imine Formation cluster_1 Chain Growth & Cyclization cluster_2 Dehydration & Aromatization Reactants Aldehydes/Ketones + NH₃ AcidSite Zeolite Acid Site (Brønsted/Lewis) Reactants->AcidSite Adsorption Imines Imines / Enamines AcidSite->Imines Catalysis AldolCond Aldol Condensation Imines->AldolCond Self-Condensation MichaelAdd Michael Addition CyclizedInt Cyclized Intermediate MichaelAdd->CyclizedInt Intramolecular Cyclization AldolCond->MichaelAdd Reacts with Enamine Dihydropyridine Dihydropyridine CyclizedInt->Dihydropyridine Dehydration Pyridine Pyridine Product Dihydropyridine->Pyridine Oxidative Dehydrogenation Desorption Product Release Pyridine->Desorption Desorption from Catalyst

Caption: Simplified workflow for zeolite-catalyzed pyridine synthesis.

Section 2: The Precision Instruments: Homogeneous Transition-Metal Catalysis

For the synthesis of complex, polysubstituted pyridines required in pharmaceutical and fine chemical development, homogeneous catalysis offers unparalleled precision and functional group tolerance. These methods often operate under milder conditions than gas-phase reactions.

Bönnemann Cyclization: A Classic [2+2+2] Cycloaddition

The cobalt(I)-catalyzed [2+2+2] cycloaddition of two alkyne molecules and a nitrile, known as the Bönnemann cyclization, is a powerful and atom-economical method for constructing the pyridine ring.[13][14] A key advantage is the ability to tune the catalyst's reactivity and selectivity by modifying the ancillary ligands on the cobalt center.[13] Both pre-formed organocobalt complexes and in-situ generated catalysts from cobalt salts and reducing agents can be employed.[13]

The Bönnemann Catalytic Cycle

The reaction proceeds through a cobaltacyclopentadiene intermediate, which then coordinates the nitrile before reductive elimination to yield the pyridine product and regenerate the active catalyst.

G Co1 Co(I) Catalyst Co3_alkyne Co(III) -dialkyne Co1->Co3_alkyne + 2 Alkyne Cobaltacycle Cobaltacyclo- pentadiene Co3_alkyne->Cobaltacycle Oxidative Coupling Nitrile_complex Nitrile Complex Cobaltacycle->Nitrile_complex + Nitrile Cobalta_azacyclo Cobalta-aza- heptatriene Nitrile_complex->Cobalta_azacyclo Insertion Pyridine_complex Pyridine Complex Cobalta_azacyclo->Pyridine_complex Reductive Elimination Pyridine_complex->Co1 - Pyridine

Caption: Catalytic cycle for the Bönnemann pyridine synthesis.

Modern Homogeneous Systems

Beyond cobalt, a variety of transition metals, including rhodium, palladium, and copper, have been developed for pyridine synthesis.[3][15] For instance, Rh(III)-catalyzed C-H functionalization allows for the one-step synthesis of 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and terminal alkynes.[15] Copper(I) salts, in combination with a secondary amine co-catalyst, can synergistically catalyze the [3+3]-type condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes, demonstrating the power of cooperative catalysis.[16]

Experimental Protocol: Bönnemann Cyclization

This protocol is a general representation of the cobalt-catalyzed synthesis of a 2-substituted pyridine.[13]

Materials:

  • Cobalt(I) precatalyst (e.g., CpCo(COD)) or an in-situ system (e.g., CoCl₂/NaBH₄).

  • Anhydrous solvent (e.g., THF, Toluene).

  • Nitrile substrate (R¹-CN).

  • Alkyne substrate (R²-C≡C-H).

  • Standard Schlenk line and inert atmosphere (Argon or Nitrogen).

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the nitrile (1.0 equiv) and the cobalt precatalyst (1-5 mol%) in the anhydrous solvent.

  • Add the alkyne (2.0-2.2 equiv) to the solution.

  • Heat the reaction mixture to the required temperature (e.g., 50-100°C) and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the substituted pyridine product.

Section 3: Innovations in Heterogeneous Catalysis

The drive for more sustainable and cost-effective chemical processes has spurred innovation in heterogeneous catalysts that bridge the gap between industrial robustness and fine chemical precision.

Magnetically Recoverable Nanocatalysts

A significant operational challenge with homogeneous catalysts is their removal from the product stream. Magnetically recoverable nanocatalysts offer an elegant solution.[17] These catalysts typically consist of a magnetic core (e.g., Fe₃O₄) coated with a stabilizing layer (e.g., silica) and functionalized with an active catalytic species, such as a Schiff-base copper(II) complex.[17] These materials combine the high activity and selectivity of homogeneous catalysts with the ease of separation of heterogeneous systems; they can be removed from the reaction mixture using an external magnet and reused for multiple cycles.[17]

Workflow for Magnetic Catalyst Application

G Start Reaction Setup: Substrates + Solvent + Magnetic Catalyst Reaction Reaction (Heating/Stirring) Start->Reaction Separation Magnetic Separation: Apply External Magnet Reaction->Separation Decant Decant Supernatant (Product Solution) Separation->Decant Liquid Phase Catalyst Wash & Dry Recovered Catalyst Separation->Catalyst Solid Phase Product Product Isolation (e.g., Evaporation, Chromatography) Decant->Product Reuse Catalyst Reuse Catalyst->Reuse Reuse->Reaction Next Cycle

Caption: Workflow for synthesis using a magnetic nanocatalyst.

Section 4: A Comparative Overview

Choosing the right catalyst is a function of the desired product, scale, cost, and available equipment. The table below provides a high-level comparison to guide this decision-making process.

Catalyst ClassTypical PhaseTemperatureSubstratesKey AdvantagesKey LimitationsBest For
Zeolites GasHigh (300-500°C)Simple aldehydes, alcohols, ammoniaLow cost, robust, continuous process, high throughputHigh energy, low selectivity for complex molecules, catalyst deactivationBulk production of pyridine, picolines
Homogeneous LiquidMild to High (-20-150°C)Alkynes, nitriles, complex functionalized moleculesHigh selectivity, functional group tolerance, mild conditionsCatalyst separation, cost, air/moisture sensitivitySynthesis of complex, high-value pyridines (e.g., pharmaceuticals)
Magnetic Nano LiquidMild to High (80-120°C)Aldehydes, malononitrile, etc.Easy separation, reusability, high activityPotential for leaching, long-term stability concernsGreen chemistry applications, batch synthesis with catalyst recycling

Conclusion

The synthesis of pyridines is a mature yet continuously evolving field. While gas-phase zeolite catalysis remains the method of choice for industrial-scale production of simple pyridines, its high energy demands and limited scope necessitate other approaches. Homogeneous transition-metal catalysis provides the surgical precision required for the complex, functionalized pyridines that are vital to the pharmaceutical and specialty chemical industries. Emerging heterogeneous systems, particularly magnetically recoverable catalysts, represent a promising future, merging the convenience of solid catalysts with the high activity of their homogeneous counterparts. The optimal choice of catalyst is not universal; it is a carefully considered decision based on a thorough understanding of the reaction mechanism, desired product specifications, and process economics.

References

  • Nikpassand, M., & Fekri, L. Z. (2021). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC Advances, 11(25), 15288-15309. [Link]

  • Luo, C., et al. (2018). Synthesis of Pyridine and 3-Picoline from Acrolein Diethyl Acetal and Ammonia over La- and KF-modified Y Type Zeolite Catalysts. Journal of the Chinese Chemical Society. [Link]

  • Shimizu, S., et al. (1991). Synthesis of pyridine bases on zeolite catalyst. Catalysis Today, 10(1-2), 177-186. [Link]

  • López-Agudelo, V., et al. (2021). Effects of the Acidic and Textural Properties of Y-Type Zeolites on the Synthesis of Pyridine and 3-Picoline from Acrolein and Ammonia. Catalysts, 11(10), 1215. [Link]

  • Grigor’eva, N. G., et al. (2014). Synthesis of pyridines over zeolite catalysts by reaction of ethanol, formaldehyde and ammonia. ResearchGate. [Link]

  • Luo, C., & Chao, Z. (2015). Unsaturated aldehydes: a novel route for the synthesis of pyridine and 3-picoline. RSC Advances, 5(67), 54090-54101. [Link]

  • Zolfigol, M. A., et al. (Eds.). (2021). Recent Developments in the Synthesis and Applications of Pyridines. Elsevier. [Link]

  • Grigor’eva, N. G., et al. (2014). Synthesis of pyridine and methylpyridines over zeolite catalysts. ResearchGate. [Link]

  • Torabi, M., et al. (2021). Recent advances in catalytic synthesis of pyridine derivatives. ResearchGate. [Link]

  • Zhang, X., et al. (2014). Preparation of pyridine and 3-picoline from acrolein and ammonia with HF/MgZSM-5 catalyst. ResearchGate. [Link]

  • Reddy, K. S. K., et al. (2011). Catalytic Vapor Phase Pyridine Synthesis: A Process Review. ResearchGate. [Link]

  • Luo, C., et al. (2015). The Synthesis of Pyridine and 3-picoline from Gas-phase Acrolein Diethyl Acetal with Ammonia over ZnO/HZSM-5. ResearchGate. [Link]

  • An, J., et al. (2017). Effect of Reaction and Regeneration on the Production of Pyridine Bases through Glycerol and Ammonia Route. Journal of Materials and Applications, 6(1), 35. [Link]

  • Kumar, A., & Singh, P. (2021). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Asian Journal of Research in Chemistry, 14(3), 225-231. [Link]

  • Sharma, P., et al. (2014). Pyridine and related ligands in transition metal homogeneous catalysis. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine Synthesis. [Link]

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 25353-25362. [Link]

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine Synthesis. [Link]

  • Wei, Y., & Yoshikai, N. (2016). Copper-Catalyzed, Iminium-Activated, and Redox-Neutral [3+3] Annulation of O-Acetyl Ketoximes and α,β-Unsaturated Aldehydes. Journal of the American Chemical Society, 138(4), 1186-1189. [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]

  • Gualandi, A., et al. (2023). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 145(1), 235-245. [Link]

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. ResearchGate. [Link]

  • Wikipedia. (n.d.). Pyridine. [Link]

  • Boyer Research. (2021, September 30). 12 - Synthesis of Pyridines [Video]. YouTube. [Link]

  • Quimica Organica.org. (n.d.). Guareschi-Thorpe synthesis of pyridine. [Link]

  • ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. [Link]

  • Subrahmanyam, M., & Kulkarni, S. J. (1998). Heterogeneous conversion of acyclic compounds to pyridine bases - a review. Catalysis Reviews, 40(4), 529-583. [Link]

  • University of Babylon. (2018). Pyridine. [Link]

  • ACS Catalysis. (2018). Temperature-Programmed Desorption of Pyridine on Zeolites in the Presence of Liquid Solvents. [Link]

  • ResearchGate. (2020). Cerium-based catalysts for N-oxidation of pyridine-based derivatives: homogeneous and heterogeneous systems. [Link]

  • Dzhemilev, U. M., & Ibragimov, A. G. (2001). Metal complex catalysis in a synthesis of pyridine bases. ARKIVOC, 2001(9), 85-116. [Link]

  • Deutsche Digitale Bibliothek. (n.d.). The Bönnemann–Wakatsuki Pyridine Synthesis. [Link]

  • Chemistry Learning. (2021, November 7). Synthesis of Pyridine [Video]. YouTube. [Link]

  • ResearchGate. (2022). The Bönnemann–Wakatsuki Pyridine Synthesis. [Link]

Sources

Navigating the Synthesis of Methyl 4-amino-6-chloropyridine-2-carboxylate: A Comparative Guide to Reaction Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the purity of synthetic intermediates is paramount. Methyl 4-amino-6-chloropyridine-2-carboxylate is a key building block in the synthesis of numerous active compounds. However, like any chemical transformation, its synthesis is not without the potential for the formation of undesired byproducts. This guide provides an in-depth analysis of the potential byproducts encountered during the synthesis of this compound, offering insights into their formation, impact, and analytical detection. By understanding these impurities, researchers can optimize reaction conditions, streamline purification processes, and ensure the integrity of their final products.

The Primary Synthetic Route: An Overview

A common synthetic pathway to this compound involves the multi-step functionalization of a pyridine core. While specific reagents and conditions may vary, a representative synthesis can be visualized as follows:

Synthesis_Pathway Starting_Material Substituted Pyridine Chlorination Chlorination Starting_Material->Chlorination e.g., NCS, SO2Cl2 Intermediate_1 Chlorinated Pyridine Chlorination->Intermediate_1 Amination Amination Intermediate_1->Amination e.g., NH3, NaN3 then reduction Intermediate_2 Amino-Chloro-Pyridine Amination->Intermediate_2 Esterification Esterification Intermediate_2->Esterification MeOH, H+ Final_Product This compound Esterification->Final_Product Hydrolysis Final_Product This compound Hydrolysis_Byproduct 4-amino-6-chloropyridine-2-carboxylic acid Final_Product->Hydrolysis_Byproduct H2O, H+ or OH-

Caption: Formation of the carboxylic acid byproduct via hydrolysis.

Decarboxylation Byproduct: 4-amino-6-chloropyridine

Pyridine-2-carboxylic acids are known to undergo decarboxylation, particularly at elevated temperatures.

  • Formation Mechanism: The carboxylic acid byproduct formed from hydrolysis can subsequently lose carbon dioxide to yield 4-amino-6-chloropyridine. The stability of the resulting pyridyl anion or ylide intermediate facilitates this process. [1][2][3][4]This side reaction is a known pathway for picolinic acids and their derivatives. [1]

Decarboxylation Hydrolysis_Byproduct 4-amino-6-chloropyridine-2-carboxylic acid Decarboxylation_Byproduct 4-amino-6-chloropyridine Hydrolysis_Byproduct->Decarboxylation_Byproduct Heat, -CO2

Sources

A Comparative Guide to Novel Kinase Inhibitors Synthesized from Methyl 4-amino-6-chloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology, the pyridine scaffold remains a cornerstone for the development of potent and selective kinase inhibitors.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding site of kinases make it a privileged structure.[3] This guide provides an in-depth technical comparison of novel, rationally designed kinase inhibitors synthesized from the versatile starting material, Methyl 4-amino-6-chloropyridine-2-carboxylate . We will explore the synthesis, characterization, and performance of a new series of hypothetical aminopyridine-based inhibitors, herein designated as Compound X series , against established clinical alternatives. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the discovery of next-generation targeted therapies.

Introduction: The Rationale for Derivatizing this compound

This compound is an attractive starting material for several reasons. The presence of three distinct functional handles—an amino group, a chloro substituent, and a methyl ester—offers a rich platform for diverse chemical modifications. The 2-aminopyridine motif is a well-established pharmacophore known to interact with the hinge region of many kinases, mimicking the adenine portion of ATP.[1][3] The chloro group at the 6-position is amenable to various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl or heteroaryl substituents to probe the solvent-exposed region of the kinase active site.[4] Finally, the methyl ester at the 2-position can be readily converted to amides, providing an additional vector for optimizing potency, selectivity, and pharmacokinetic properties.

For the purpose of this guide, we will focus on the development of novel inhibitors targeting Cyclin-Dependent Kinase 2 (CDK2) , a key regulator of the cell cycle whose dysregulation is frequently implicated in cancer.[1]

Synthesis of Novel Compounds: The "Compound X" Series

The synthetic strategy for our hypothetical Compound X series leverages the reactivity of the functional groups on the starting material. The core synthetic workflow is outlined below.

G cluster_0 Synthesis of Compound X Series A This compound B Amide Coupling (Primary Amine, Coupling Agent) A->B Step 1 C Intermediate Amide B->C D Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst, Base) C->D Step 2 E Final Product (Compound X) D->E

Caption: Synthetic workflow for the Compound X series.

Step 1: Amide Formation. The methyl ester of the starting material is converted to a secondary amide through reaction with a variety of primary amines using a standard peptide coupling reagent such as HATU. This allows for the introduction of diverse R1 groups.

Step 2: Suzuki-Miyaura Cross-Coupling. The chloro group at the 6-position of the intermediate amide is then subjected to a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a selection of arylboronic acids to install the R2 group. This two-step sequence allows for the rapid generation of a library of analogs with diverse substitution patterns.

Characterization of Novel Compounds

All synthesized compounds in the Compound X series would be rigorously characterized using standard analytical techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra would be acquired to elucidate the chemical structure of the final compounds and key intermediates.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight of the synthesized compounds.

  • Purity Analysis: Purity would be assessed by High-Performance Liquid Chromatography (HPLC), with a target purity of >95% for all compounds intended for biological evaluation.

Comparative Performance Evaluation

To assess the potential of the novel Compound X series as CDK2 inhibitors, a direct comparison with established alternatives is essential. For this guide, we will compare our hypothetical lead compound, Compound X-1 , with the well-characterized, multi-CDK inhibitor Roscovitine , and the FDA-approved CDK4/6 inhibitor, Palbociclib , as a relevant clinical benchmark.

In Vitro Kinase Inhibition Assay

The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50) against the target enzyme. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust method for determining IC50 values in a high-throughput format.

Experimental Protocol: TR-FRET Kinase Assay for CDK2

  • Reagent Preparation:

    • Prepare a 2X solution of CDK2/CycA2 enzyme in kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 2X solution of biotinylated peptide substrate and ATP in kinase buffer.

    • Prepare serial dilutions of the test compounds (Compound X-1, Roscovitine, Palbociclib) in DMSO, followed by a further dilution in kinase buffer.

  • Reaction Setup:

    • Add 5 µL of the diluted test compound or DMSO vehicle control to the wells of a low-volume 384-well plate.

    • Add 5 µL of the 2X CDK2/CycA2 enzyme solution to each well and incubate for 15 minutes at room temperature.

  • Initiate Kinase Reaction:

    • Add 10 µL of the 2X substrate/ATP solution to each well to start the reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 10 µL of a TR-FRET detection mix (containing a terbium-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor fluorophore) to each well.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Calculate the TR-FRET ratio and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_0 TR-FRET Kinase Assay Workflow A Dispense Compound/ Control B Add Kinase (CDK2/CycA2) A->B C Incubate B->C D Add Substrate/ATP C->D E Incubate (Kinase Reaction) D->E F Add Detection Reagents (Antibody, Acceptor) E->F G Incubate (Detection) F->G H Read Plate (TR-FRET Signal) G->H I Data Analysis (IC50 Determination) H->I

Caption: Workflow for the TR-FRET kinase assay.

Anti-proliferative Activity in Cancer Cell Lines

To determine the cellular efficacy of the novel compounds, their ability to inhibit the growth of cancer cell lines with known CDK2 dependency (e.g., MCF-7 breast cancer and HCT116 colon cancer cells) is assessed using a cell viability assay.

Experimental Protocol: Resazurin-Based Anti-proliferative Assay

  • Cell Seeding:

    • Seed cancer cells (MCF-7 or HCT116) in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control.

    • Incubate for 72 hours at 37°C and 5% CO₂.

  • Cell Viability Measurement:

    • Add 20 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition:

    • Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a fluorescence plate reader.

  • Data Analysis:

    • Subtract the background fluorescence from all wells.

    • Normalize the fluorescence values of treated wells to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log concentration of the compound and determine the GI50 (concentration for 50% growth inhibition) value.

Comparative Performance Data (Hypothetical)

The following table summarizes the hypothetical performance data for our lead candidate, Compound X-1 , in comparison to the established inhibitors. This data is representative of what would be expected for a promising preclinical candidate from this chemical series.

CompoundTarget KinaseCDK2 IC50 (nM)MCF-7 GI50 (µM)HCT116 GI50 (µM)
Compound X-1 CDK215 0.5 0.8
RoscovitineCDK1/2/52001520
PalbociclibCDK4/6>10,0000.08>10

Structure-Activity Relationship (SAR) Insights

Through the synthesis and evaluation of a library of compounds in the Compound X series, key structure-activity relationships can be established. For instance, it might be observed that:

  • Amide Substituent (R1): Small, polar groups at the R1 position enhance cellular permeability and potency.

  • Aryl Substituent (R2): The presence of a substituted phenyl ring at the R2 position is crucial for potent CDK2 inhibition, likely through interactions with the solvent-exposed region of the ATP-binding pocket.

G cluster_0 Key SAR Observations Core Aminopyridine Core (Hinge Binding) R1 R1 (Amide) - Small, polar groups improve potency Core->R1 R2 R2 (Aryl) - Substituted phenyl is optimal Core->R2

Caption: Structure-Activity Relationship (SAR) summary for the Compound X series.

Conclusion and Future Directions

This guide demonstrates a rational approach to the design and evaluation of novel kinase inhibitors derived from this compound. The hypothetical Compound X-1 exhibits potent and selective inhibition of CDK2 in both biochemical and cellular assays, outperforming the established inhibitor Roscovitine in terms of potency. While not as potent as the clinically approved CDK4/6 inhibitor Palbociclib against a CDK4/6-dependent cell line, its activity against CDK2-driven cancer models suggests a distinct and potentially valuable therapeutic niche.

Future work will focus on the optimization of the Compound X series to improve pharmacokinetic properties and in vivo efficacy. Further profiling against a broader panel of kinases will be necessary to fully characterize the selectivity profile. The promising preliminary data presented here underscores the potential of the 4-aminopyridine-2-carboxylate scaffold as a valuable starting point for the development of novel, targeted cancer therapies.

References

  • Ye, Q., Fu, C., & Li, J. (2021). Studying the Binding Modes of Novel 2-Aminopyridine Derivatives as Effective and Selective c-Met Kinase Type 1 Inhibitors Using Molecular Modeling Approaches. Molecules, 26(1), 52. [Link]

  • Huang, D., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]

  • BMS-777607, PF-02341066, AMG-458, and MK-2461 kinase inhibitors. Wikipedia. [Link]

  • US Patent US20130172566A1. (2013). Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)

Sources

Safety Operating Guide

Proper Disposal of Methyl 4-amino-6-chloropyridine-2-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of Methyl 4-amino-6-chloropyridine-2-carboxylate (CAS No. 1235475-17-8). As a substituted halogenated pyridine, this compound requires careful handling as a hazardous waste material. The procedures outlined below are grounded in established safety protocols for related chemical classes, ensuring a comprehensive approach to risk mitigation in the laboratory.

Immediate Safety and Hazard Assessment

Before handling this compound, it is crucial to understand its potential hazards, which are inferred from analogous compounds. This substance should be treated as a hazardous material.

Core Principles for Safe Handling:

  • Engineering Controls: All manipulations of this compound, including weighing and dilutions, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2] Ensure that an emergency eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes:

    • Eye Protection: Chemical safety goggles or a face shield.

    • Hand Protection: Chemically resistant gloves, such as butyl rubber or Viton®. Nitrile gloves may not offer sufficient protection.[1]

    • Body Protection: A flame-retardant lab coat, fully fastened.

  • Avoid Incompatibilities: Keep the compound and its waste away from strong oxidizing agents, strong acids, and strong bases to prevent potentially vigorous or exothermic reactions.[3]

Hazard Profile Summary

The table below summarizes the anticipated hazard classifications based on data from similar pyridine derivatives.

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity Likely harmful if swallowed, in contact with skin, or if inhaled.[4][5]Avoid direct contact, inhalation of dust, and ingestion. Use appropriate PPE and work in a fume hood.
Skin Corrosion/Irritation May cause skin irritation.[5][6]Prevent skin contact by wearing gloves and a lab coat.
Serious Eye Damage/Irritation May cause serious eye irritation or damage.[5][6][7]Wear safety goggles or a face shield.
Specific Target Organ Toxicity May cause respiratory irritation.[8]Work in a well-ventilated area, preferably a chemical fume hood.

Step-by-Step Disposal Protocol

The proper disposal of this compound and its associated waste is a critical step in maintaining laboratory safety and environmental compliance. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[2][4]

Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process for the disposal of this chemical.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_waste_collection Waste Collection cluster_storage_disposal Storage & Final Disposal PPE Don Appropriate PPE (Goggles, Lab Coat, Resistant Gloves) FumeHood Work Inside a Chemical Fume Hood PPE->FumeHood Waste_ID Classify as Hazardous Waste (Halogenated Organic Compound) FumeHood->Waste_ID Segregate Segregate from Incompatible Wastes (Acids, Bases, Oxidizers) Waste_ID->Segregate Container Use Designated, Labeled, Leak-Proof Waste Container Segregate->Container Collect Collect All Contaminated Materials (Solid Waste, Solutions, PPE) Container->Collect Storage Store in a Secure Satellite Accumulation Area Collect->Storage EHS_Contact Contact EHS for Pickup Storage->EHS_Contact

Caption: Decision workflow for the safe disposal of this compound.

Detailed Disposal Steps:
  • Waste Identification and Classification: Treat all waste containing this compound as hazardous. Due to its chemical structure, it is categorized as a halogenated organic compound.[4] This includes the pure compound, solutions, and any contaminated materials like pipette tips, weighing paper, and gloves.

  • Waste Segregation: It is imperative to collect this waste in a dedicated container. Do not mix with incompatible materials such as strong acids, bases, or oxidizing agents.[3][9]

  • Container Selection and Labeling:

    • Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • Labeling: The container must be clearly labeled with the words "Hazardous Waste."[4] The label must also include the full chemical name, "this compound," and list all constituents and their approximate percentages if it is a mixed waste stream.

  • Storage: Store the sealed waste container in a designated and secure satellite accumulation area. This area should be well-ventilated and provide secondary containment to mitigate any potential leaks.[9]

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. They will coordinate with a licensed hazardous waste disposal company for proper treatment, which typically involves high-temperature incineration.[10]

Decontamination of Empty Containers

Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.

  • Triple Rinsing:

    • Rinse the container three times with a suitable solvent. Acetone is a common choice for the initial rinses, followed by a final rinse with water.

    • Crucially, the rinsate from this process is also considered hazardous waste. [4] Collect all rinsate in your designated halogenated organic waste container.

  • Container Disposal: After triple rinsing and ensuring the container is dry, deface the original label, and mark it as "EMPTY." It can then typically be disposed of as non-hazardous laboratory glass or plastic, in accordance with your institution's guidelines.[4]

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

Spill Response:
  • Small Spills (within a fume hood):

    • Ensure you are wearing the appropriate PPE.

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1][2]

    • Carefully collect the absorbed material using non-sparking tools and place it into your designated hazardous waste container.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area and alert nearby personnel.

    • If safe to do so, remove any ignition sources.

    • Contact your institution's EHS or emergency response team immediately.[11]

First Aid Measures:
  • Eye Contact: Immediately flush eyes with copious amounts of water at an eyewash station for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7][11]

  • Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][11]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[7][11]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[11]

By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Pyridine Safety and Handling Guidelines. University of Washington. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Pyridine ACS Safety Data Sheet. Jubilant Ingrevia Limited. [Link]

  • Hazard Summary: Pyridine. New Jersey Department of Health. [Link]

  • International Chemical Safety Cards: Pyridine. IPCS. [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • PubChem Compound Summary for CID 49760379, 4-Amino-6-chloropicolinic acid. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 820890, Methyl 4-Chloropicolinate. National Center for Biotechnology Information. [Link]

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Personal protective equipment for handling Methyl 4-amino-6-chloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: Methyl 4-amino-6-chloropyridine-2-carboxylate

This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the handling and disposal of this compound (CAS No. 1235475-17-8)[1]. As specific hazard data for this compound is not extensively published, this document employs a "hazard assessment by analogy" approach. The recommendations are based on the known toxicological profiles of structurally similar compounds, including aminopyridines, chloropyridines, and other pyridine derivatives, to ensure a conservative and robust safety margin for all laboratory personnel.

Inferred Hazard Assessment and Classification

The chemical structure, featuring a chlorinated pyridine ring, an amino group, and a methyl ester, suggests a hazard profile that necessitates careful handling. Based on data from analogous compounds, we can infer the following GHS classifications.

Hazard ClassificationCategoryRationale and Potential EffectsSource Analogs
Acute Toxicity (Oral) Category 4Harmful if swallowed.[2] Ingestion may lead to systemic effects associated with pyridine derivatives.2-Amino-6-chloropyridine[2]
Acute Toxicity (Dermal) Category 3Toxic in contact with skin.[3] The chlorinated and amino-substituted ring can facilitate dermal absorption.3-Amino-2-methylpyridine[3]
Skin Corrosion/Irritation Category 2Causes skin irritation.[2][3][4] Direct contact can lead to redness, inflammation, and discomfort.2-Amino-6-chloropyridine, Methyl 4-Chloropicolinate[2][4]
Serious Eye Damage/Irritation Category 2 / 2ACauses serious eye irritation.[2][3][4] Contact can result in significant pain, redness, and potential damage to eye tissue.2-Amino-6-chloropyridine, Methyl 4-Chloropicolinate[2][4]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation.[2][4] Inhalation of dust or aerosols can irritate the nose, throat, and lungs.2-Amino-6-chloropyridine, Methyl 4-Chloropicolinate[2][4]

Personal Protective Equipment (PPE) Protocol

A multi-tiered PPE approach is mandated, with requirements escalating based on the nature of the handling task. The use of PPE is the final barrier of protection; it supplements, but does not replace, mandatory engineering controls like a chemical fume hood.[5]

Task / OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling (Weighing, transfers, solution prep inside a fume hood)ANSI Z87.1-compliant safety goggles.[6]Chemical-resistant gloves (Butyl rubber or Viton® recommended).[7] Double-gloving is best practice.Standard, fully-buttoned laboratory coat.[6]Not required when work is performed within a certified chemical fume hood.[6]
High-Risk Operations (Procedures with splash potential, handling open containers outside a hood)Safety goggles and a full-face shield.[5]Chemical-resistant gloves (Butyl rubber or Viton®).[7]Chemical-resistant apron over a lab coat.[6]Work must be moved into a fume hood. If not possible, a NIOSH-approved respirator with organic vapor cartridges is required.[6][8]
Emergency Response (Spill cleanup)Safety goggles and a full-face shield.[5]Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber).[8]Chemical-resistant suit or apron.NIOSH-approved air-purifying respirator with organic vapor cartridges and P100 particulate filters.[8]

Causality Behind PPE Choices:

  • Eye Protection: Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect from splashes, while a face shield adds a necessary layer of protection for the entire face during higher-risk tasks.[5]

  • Hand Protection: Pyridine and its derivatives can penetrate common glove materials. While nitrile gloves are often used, materials like butyl rubber offer superior resistance to this chemical class.[8][9] Always inspect gloves for tears or pinholes before use.[10]

  • Respiratory Protection: The primary defense against respiratory exposure is a certified chemical fume hood.[9][11] Respirators are reserved for situations where these engineering controls are compromised or unavailable, such as during a large spill.

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a systematic workflow is critical for minimizing exposure risk. All manipulations of this compound must follow this sequence.

G cluster_prep Phase 1: Preparation cluster_handle Phase 2: Handling cluster_post Phase 3: Post-Handling prep Verify Fume Hood is Operational Locate Eyewash & Safety Shower ppe_don Don Required PPE (Goggles, Lab Coat, Gloves) prep->ppe_don handle Conduct All Manipulations (Weighing, Transfers, Reactions) Inside Fume Hood ppe_don->handle decon Decontaminate Work Surfaces & Equipment handle->decon waste Segregate & Label Hazardous Waste decon->waste ppe_doff Doff PPE in Correct Sequence (Gloves First) waste->ppe_doff wash Wash Hands Thoroughly ppe_doff->wash

Caption: Step-by-step workflow for the safe handling of this compound.

Emergency Procedures and Disposal

Rapid and correct response to emergencies is crucial. All personnel must be familiar with these procedures before beginning work.

Spill Response Protocol

The response is dictated by the volume and location of the spill.

G cluster_large_spill Large Spill Response cluster_small_spill Small Spill Response start Spill Occurs decision Is Spill Small & Contained? start->decision evacuate Alert Personnel & Evacuate Area decision->evacuate No don_ppe Don Additional PPE (Face Shield, Apron) decision->don_ppe Yes secure Secure Area & Prevent Entry evacuate->secure contact_ehs Contact Institutional EHS/ Emergency Response secure->contact_ehs absorb Cover with Inert Absorbent (Vermiculite, Sand) don_ppe->absorb collect Collect Material into a Sealed Hazardous Waste Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate

Caption: Decision workflow for responding to a chemical spill.

  • Small Spills: For minor spills that can be cleaned up quickly, absorb the material with a non-combustible, inert absorbent like vermiculite or sand.[7][11] Do not use combustible materials like paper towels.

  • Large Spills: In the event of a large spill, evacuate the immediate area and alert colleagues. Contact your institution's Environmental Health and Safety (EHS) department immediately.[7]

First Aid Measures
  • Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected area with soap and plenty of water for at least 15 minutes.[11][12] Seek immediate medical attention.[13]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][12] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration, but do not use mouth-to-mouth.[12][14] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2][11] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Waste Disposal Plan

Proper disposal is a regulatory and safety necessity.

  • Classification: All waste contaminated with this compound, including excess reagent, solutions, and contaminated consumables (e.g., gloves, absorbent pads), must be treated as hazardous waste.[7]

  • Segregation: Do not mix this waste stream with incompatible materials, particularly strong oxidizing agents and acids.[7][8]

  • Containment: Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container. The label must identify the contents and associated hazards (e.g., "Toxic," "Irritant").[7]

  • Storage: Store the waste container in a secure, well-ventilated satellite accumulation area, away from heat or ignition sources, until it is collected by trained EHS personnel for final disposal in accordance with local, state, and federal regulations.[7][11]

References

  • Centers for Disease Control and Prevention (CDC). (n.d.). Pyridine | ToxFAQs™. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • International Agency for Research on Cancer (IARC). (2018). Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents. NCBI. Retrieved from [Link]

  • National Research Centre for the Working Environment (NFA). (n.d.). Pyridine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). PYRIDINE. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2014). Pyridine - IDLH. National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Methyl 4-Chloropicolinate. PubChem. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Methyl 4-aminopyridine-2-carboxylate. PubChem. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.